2'-O-Moe-U
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H53N4O10P |
|---|---|
分子量 |
804.9 g/mol |
IUPAC 名称 |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38?,39+,40-,57?/m1/s1 |
InChI 键 |
ZLOKLUONKGURQI-RRWNSPLTSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of 2'-O-Methoxyethyl Uridine (2'-O-Moe-U) in Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of 2'-O-methoxyethyl uridine (B1682114) (2'-O-Moe-U) and its pivotal role in the advancement of antisense oligonucleotide (ASO) therapeutics. The incorporation of 2'-O-Moe modifications into ASOs represents a significant stride in second-generation antisense technology, conferring advantageous properties that enhance their efficacy and safety profiles.
Introduction to this compound and its Significance
The landscape of therapeutic oligonucleotides has been revolutionized by chemical modifications designed to overcome the limitations of unmodified nucleic acids, such as rapid degradation by nucleases and suboptimal binding affinity to target RNA. Among these, the 2'-O-methoxyethyl (2'-O-Moe) modification, particularly of uridine, has emerged as a cornerstone of modern ASO design.[1] This modification involves the attachment of a methoxyethyl group to the 2'-hydroxyl position of the ribose sugar, a seemingly subtle alteration that imparts profound effects on the molecule's physicochemical properties.[1][2][3] ASOs featuring 2'-O-Moe modifications exhibit enhanced nuclease resistance, increased binding affinity for their target RNA, and reduced cellular toxicity compared to their predecessors.[1]
The Chemical and Structural Basis of this compound's Mechanism of Action
The efficacy of this compound stems from its unique chemical structure, which influences the conformation of the sugar moiety and, consequently, the overall properties of the ASO.
Enhanced Binding Affinity
The 2'-O-Moe modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of RNA. This RNA-like structure enhances the ASO's binding affinity to its complementary RNA target.[2] The increased thermodynamic stability of the ASO:RNA duplex is reflected in a higher melting temperature (Tm).[2]
Superior Nuclease Resistance
The bulky 2'-O-methoxyethyl group provides steric hindrance, physically shielding the phosphodiester backbone from degradation by both endonucleases and exonucleases present in plasma and tissues.[1][2][4] This enhanced stability significantly prolongs the in vivo half-life of the ASO, allowing for less frequent dosing.[2]
The "Gapmer" Design and RNase H-Mediated Cleavage
A key application of 2'-O-Moe modifications is in the design of "gapmer" ASOs.[1][3] These are chimeric oligonucleotides that consist of a central "gap" of 8-10 deoxyribonucleotides flanked by "wings" of 2'-O-Moe-modified ribonucleotides.[1][3][5] This design is crucial for harnessing the RNase H mechanism of action.[1][3]
-
The Role of the DNA Gap: The central DNA gap forms a DNA:RNA heteroduplex upon binding to the target mRNA. This hybrid duplex is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of the duplex.[1][3][5]
-
The Function of the 2'-O-Moe Wings: The 2'-O-Moe modified wings do not support RNase H activity.[1] Their primary roles are to confer high binding affinity to the target RNA and to protect the internal DNA gap from nuclease degradation.[1][3]
This targeted degradation of the mRNA leads to a reduction in the levels of the encoded protein, thereby achieving the desired therapeutic effect.
Quantitative Data on the Impact of 2'-O-Moe Modification
The incorporation of 2'-O-Moe modifications leads to quantifiable improvements in the biophysical and pharmacological properties of ASOs.
Binding Affinity (Melting Temperature)
The increase in binding affinity is typically measured as the change in melting temperature (ΔTm) per modification.
| Modification | ΔTm per Modification (°C) | Reference |
| 2'-O-methoxyethyl (2'-O-Moe) | +0.9 to +1.6 | [6] |
In Vitro Potency (IC50) of 2'-O-Moe Gapmer ASOs
The in vitro potency of 2'-O-Moe gapmer ASOs is often assessed by measuring the concentration required to inhibit the expression of the target gene by 50% (IC50).
| Target Gene | ASO Design | Cell Line | IC50 (nM) | Reference |
| CTNNB1 | 2'-O-Moe Gapmer | HeLa | Varies by target site | [3] |
| PTEN | 2'-O-Moe Gapmer (5-10-5) | bEND | Similar to LNA ASO | [7] |
| PTEN | 2'-O-Moe Gapmer (2-10-2) | bEND | Lower potency than 5-10-5 | [7] |
Preclinical Pharmacokinetic Parameters of 2'-O-Moe ASOs
Pharmacokinetic studies in animal models demonstrate the favorable in vivo behavior of 2'-O-Moe modified ASOs.
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference |
| 2'-O-Moe modified ASOs | Rat | IV | Plasma clearance dominated by tissue distribution; <10% excreted in urine/feces in 24h. | [4][8] |
| Mipomersen (B10770913) | Mouse, Rat, Monkey | SC | Rapid and extensive absorption; Apparent plasma and tissue terminal elimination half-life of ~30 days. | [9][10][11] |
| Inotersen | Mouse, Rat, Monkey | SC | Rapidly distributes to tissues, highest concentrations in kidney and liver; Terminal elimination half-life of ~32 days. | |
| ISIS 104838 | Mouse, Rat, Dog, Monkey | IV | Distribution half-life ~15-45 min; Slow elimination from tissues (multiple days). |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 2'-O-Moe modified ASOs.
Determination of Melting Temperature (Tm)
Objective: To measure the thermal stability of the ASO:RNA duplex.
Methodology:
-
Oligonucleotide Preparation: Synthesize the 2'-O-Moe modified ASO and the complementary RNA oligonucleotide. Purify both using standard methods such as HPLC.
-
Duplex Formation: Anneal the ASO and its complementary RNA in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV Spectrophotometry:
-
Dilute the duplex solution to a final concentration of approximately 0.5-1.0 µM in the melting buffer.
-
Transfer the solution to a quartz cuvette and place it in a spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0 °C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a sigmoidal melting curve.
-
The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This can be determined by finding the peak of the first derivative of the melting curve.
-
Nuclease Resistance Assay
Objective: To assess the stability of the 2'-O-Moe modified ASO in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the 2'-O-Moe modified ASO. A non-modified or first-generation ASO should be used as a control.
-
Incubation with Nuclease Source:
-
Incubate a known concentration of the ASO in a solution containing a nuclease source. This can be a purified nuclease (e.g., snake venom phosphodiesterase), serum (e.g., fetal bovine serum), or a tissue homogenate.
-
Incubations are typically carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis of Degradation:
-
The integrity of the ASO in each aliquot is analyzed using a suitable method such as:
-
Polyacrylamide Gel Electrophoresis (PAGE): The samples are run on a denaturing polyacrylamide gel. Intact ASO will migrate as a single band, while degraded fragments will appear as smaller bands. The intensity of the full-length band over time is quantified.
-
High-Performance Liquid Chromatography (HPLC): The samples are analyzed by ion-exchange or reverse-phase HPLC. The peak corresponding to the full-length ASO is monitored over time.
-
-
-
Data Analysis: The percentage of intact ASO remaining at each time point is calculated and plotted to determine the degradation kinetics.
In Vitro RNase H Cleavage Assay
Objective: To confirm that the 2'-O-Moe gapmer ASO can direct RNase H-mediated cleavage of the target RNA.
Methodology:
-
Substrate Preparation:
-
Synthesize the 2'-O-Moe gapmer ASO and a complementary RNA substrate. The RNA substrate is typically labeled, for example, with a fluorescent dye at one end or radioactively.
-
-
Duplex Formation: Anneal the ASO and the labeled RNA substrate in an appropriate buffer.
-
RNase H Reaction:
-
Initiate the cleavage reaction by adding purified recombinant human RNase H1 to the ASO:RNA duplex solution.
-
The reaction is typically carried out at 37°C. Aliquots are taken at different time points and the reaction is quenched by adding a chelating agent like EDTA.
-
-
Analysis of Cleavage Products:
-
The reaction products are separated by size using denaturing PAGE.
-
The labeled RNA fragments are visualized using a suitable imaging system (e.g., phosphorimager for radioactive labels, fluorescence scanner for fluorescent labels).
-
-
Data Analysis: The percentage of cleaved RNA is quantified at each time point to determine the rate of cleavage.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the core concepts of this compound's mechanism of action and the experimental workflows used for its characterization.
Caption: Chemical structure of a 2'-O-Moe modified ribose compared to an unmodified ribose.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-Moe gapmer ASO.
Caption: Experimental workflow for the evaluation of 2'-O-Moe modified ASOs.
Conclusion
The 2'-O-methoxyethyl modification has proven to be a highly effective strategy for enhancing the therapeutic potential of antisense oligonucleotides. By increasing binding affinity and providing robust protection against nuclease degradation, this compound and other modified nucleotides have enabled the development of potent and durable ASO drugs. The "gapmer" design, which leverages these properties while maintaining RNase H activity, represents a versatile and powerful platform for targeted gene silencing. A thorough understanding of the mechanisms of action and the experimental methods for characterization is essential for the continued advancement of this important class of therapeutics.
References
- 1. drugs.com [drugs.com]
- 2. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | Semantic Scholar [semanticscholar.org]
- 5. Preclinical PK and PD Studies on 2′-O-Methyl-phosphorothioate RNA Antisense Oligonucleotides in the mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 9. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs), a cornerstone of second-generation antisense technology. This document delves into their biophysical characteristics, mechanisms of action, and key experimental methodologies relevant to their development and evaluation.
Introduction to 2'-O-MOE Antisense Oligonucleotides
The 2'-O-methoxyethyl (2'-O-MOE) modification is a chemical alteration at the 2' position of the ribose sugar in a nucleotide.[1][2] This modification has been instrumental in advancing the therapeutic potential of antisense oligonucleotides by significantly improving their drug-like properties compared to first-generation phosphorothioate (B77711) (PS) ASOs.[3] The 2'-O-MOE group enhances nuclease resistance, increases binding affinity to target RNA, and generally leads to a more favorable safety profile.[4][5] These properties have contributed to the success of several FDA-approved ASO drugs.[6]
Core Properties of 2'-O-MOE ASOs
The introduction of the 2'-O-MOE modification imparts several advantageous properties to ASOs, making them robust candidates for therapeutic applications.
Biophysical Properties
The key biophysical advantages of 2'-O-MOE modification are summarized below.
| Property | Description | Quantitative Data |
| Nuclease Resistance | The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[2][7] This leads to a significantly increased half-life in biological fluids and tissues.[8][9] | Fully 2'-O-MOE modified oligonucleotides are completely stable in gastrointestinal contents for at least 8 hours, whereas partially modified ASOs remain approximately 50% intact over the same period.[10] |
| Binding Affinity | The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker, which is favorable for binding to A-form RNA helices. This results in a higher binding affinity to the target mRNA.[2][11] | Each 2'-O-MOE modification increases the melting temperature (Tm) of the ASO-RNA duplex by approximately 0.9 to 1.6 °C.[6] |
| Pharmacokinetics | 2'-O-MOE ASOs exhibit favorable pharmacokinetic profiles, characterized by rapid distribution from plasma to tissues and a long tissue half-life.[1] They are highly bound to plasma proteins, which reduces renal clearance.[12] | The apparent plasma elimination half-life of 2'-O-MOE ASOs is typically 2-4 weeks in humans.[13] In mice, the tissue half-life is in the order of one week.[1] |
| In Vivo Potency | The enhanced biophysical properties translate to improved potency in vivo, with lower doses required to achieve target knockdown compared to first-generation ASOs. | ED50 values for target reduction in the liver of mice are often in the range of 2-10 mg/kg for 2'-O-MOE ASOs.[14] |
| Toxicity Profile | Compared to other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-O-MOE ASOs generally exhibit a better safety profile with a lower incidence of hepatotoxicity.[5][15] | Clinical trial data from over 2,600 subjects treated with 16 different 2'-O-MOE ASOs showed no class-generic effect on platelet numbers.[16] |
Mechanisms of Action
2'-O-MOE ASOs can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation and steric hindrance.
For this mechanism, 2'-O-MOE modifications are incorporated into the "wings" (flanking regions) of the ASO, while the central "gap" region consists of unmodified DNA nucleotides.[17] This "gapmer" design allows the ASO to recruit the enzyme RNase H upon binding to the target mRNA. RNase H then cleaves the RNA strand of the DNA-RNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[18]
When an ASO is fully modified with 2'-O-MOE, it does not support RNase H activity.[4] Instead, its mechanism of action relies on sterically blocking the binding of cellular machinery to the target RNA. This can be used to:
-
Modulate Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, a fully modified 2'-O-MOE ASO can alter the splicing pattern, leading to exon skipping or inclusion.[6]
-
Inhibit Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, the ASO can prevent ribosomal assembly and initiation of translation.
References
- 1. neb.com [neb.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. synoligo.com [synoligo.com]
- 8. 122.114.14.118:8000 [122.114.14.118:8000]
- 9. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Antisense Oligonucleotides in Evaluating Survivin as a Therapeutic Target for Radiation Sensitization in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Transfection (Lipofectamine 2000) - MIT iGEM 2014 - MIT Wiki Service [wikis.mit.edu]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. blog.biolytic.com [blog.biolytic.com]
- 16. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microsynth.com [microsynth.com]
- 18. researchgate.net [researchgate.net]
2'-O-methoxyethyl uridine chemical structure
An In-depth Technical Guide to 2'-O-methoxyethyl Uridine (B1682114): Structure, Synthesis, and Applications
Introduction
2'-O-(2-Methoxyethyl)-uridine (2'-O-MOE-U) is a chemically modified nucleoside, a synthetic derivative of the natural ribonucleoside, uridine.[1] This modification, characterized by the addition of a methoxyethyl group at the 2' position of the ribose sugar, imparts unique and highly desirable properties for drug development. Specifically, it enhances the stability of RNA molecules against nuclease degradation and improves their binding affinity to target RNA sequences.[2][3] These characteristics have made 2'-O-MOE modifications, including this compound, a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics. This guide provides a detailed examination of its chemical structure, synthesis, and core applications for researchers and professionals in drug development.
Core Chemical Structure and Properties
The fundamental structure of 2'-O-methoxyethyl uridine consists of three key components: a uracil (B121893) nucleobase, a ribose sugar ring, and a 2'-O-methoxyethyl modification attached to the ribose.
-
Uracil Base : The pyrimidine (B1678525) base, uracil, provides the molecule's coding specificity, enabling it to hybridize with adenine (B156593) in a target RNA strand.
-
Ribose Sugar : The five-carbon ribose sugar forms the backbone of the nucleoside.
-
2'-O-methoxyethyl Group (CH₃OCH₂CH₂O-) : This modification is attached to the 2'-hydroxyl group of the ribose sugar. This bulky and flexible side chain is critical for the molecule's enhanced biophysical properties. It locks the sugar into an RNA-like C3'-endo conformation, which increases binding affinity to target RNA, and provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases.[2][3]
The IUPAC name for this compound is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione.[4]
Quantitative Data Summary
The key chemical and physical properties of 2'-O-methoxyethyl uridine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈N₂O₇ | [4][5] |
| Molecular Weight | 302.28 g/mol | [4][5] |
| CAS Number | 223777-15-9 | [4][5] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | [4] |
| SMILES | COCCO[C@@H]1--INVALID-LINK--NC2=O)CO">C@@HO | [4][5] |
| InChI Key | XTXNROBDOKPICP-QCNRFFRDSA-N | [4] |
| Appearance | White to Faint Yellow Powder | [] |
| Purity | ≥95% | [] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis of 2'-O-methoxyethyl Uridine
The synthesis of 2'-O-MOE uridine typically involves the modification of a uridine precursor. A common and efficient method proceeds through an anhydro intermediate, which facilitates the specific introduction of the methoxyethyl group at the 2' position.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 251647-51-5: 5'-O-Dmtr- 2'-O-(2-Methoxyethyl)-Uridine [cymitquimica.com]
- 3. 2'-O-(2-Methoxyethyl) Nucleosides Are Not Phosphorylated or Incorporated Into the Genome of Human Lymphoblastoid TK6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-(2-Methoxyethyl)-uridine | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]
The Pivotal Role of 2'-O-Methoxyethyl-Uridine in Second-Generation Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in nucleic acid-based therapeutics, offering improved efficacy and safety profiles over their first-generation predecessors. A key innovation in this evolution is the incorporation of chemically modified nucleotides, among which 2'-O-methoxyethyl (2'-O-Moe) modifications, including 2'-O-methoxyethyl-uridine (2'-O-Moe-U), have become a cornerstone. This technical guide provides an in-depth exploration of the role of this compound in the design and function of second-generation ASOs, with a focus on their mechanism of action, biophysical properties, and the experimental methodologies used for their evaluation.
The Chemical Architecture of Enhanced Performance
The defining feature of this compound is the addition of a methoxyethyl group at the 2' position of the ribose sugar. This modification is central to the enhanced therapeutic properties of second-generation ASOs.[1][2] These ASOs are typically designed as "gapmers," which consist of a central "gap" of 8-10 deoxyribonucleotides that is capable of recruiting RNase H, flanked by "wings" of 2'-O-Moe modified nucleotides.[3] This chimeric design provides both the nuclease resistance and high binding affinity conferred by the 2'-O-Moe wings, while maintaining the RNase H-mediated degradation of the target mRNA.[3]
Core Advantages of 2'-O-Moe Modification
The incorporation of this compound and other 2'-O-Moe-modified nucleotides into ASOs imparts several critical advantages:
-
Increased Binding Affinity: The 2'-O-Moe modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This results in a more stable ASO-RNA duplex, characterized by a higher melting temperature (Tm). Each 2'-O-Moe modification can increase the Tm by approximately 0.9 to 1.6 °C.[1]
-
Enhanced Nuclease Resistance: The bulky 2'-O-Moe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly increases the in vivo stability and half-life of the ASO compared to unmodified oligonucleotides.[4]
-
Reduced Nonspecific Protein Binding and Toxicity: Compared to first-generation phosphorothioate (B77711) (PS) ASOs, 2'-O-Moe modified ASOs exhibit reduced nonspecific protein binding, which is associated with a decrease in toxicity, such as hepatotoxicity and immunostimulatory effects.[5][6]
-
Favorable Pharmacokinetic Profile: Second-generation ASOs with 2'-O-Moe modifications demonstrate improved pharmacokinetic properties, including enhanced biological stability and greater potency both in vitro and in vivo.[5][7][8]
Quantitative Impact of 2'-O-Moe Modification
The following tables summarize the quantitative improvements observed with 2'-O-Moe modified ASOs across key performance parameters.
| Parameter | First-Generation (PS-DNA) | Second-Generation (2'-O-Moe PS-Gapmer) | Reference(s) |
| Binding Affinity (ΔTm per modification) | N/A | +0.9 to +1.6 °C | [1] |
| In Vitro Potency (IC50) | Higher (less potent) | Lower (more potent) | [9] |
| In Vivo Potency | Lower | 10-20 fold higher than PS-DNA ASOs | [10] |
| Biological Stability/Nuclease Resistance | Lower | Significantly Higher | [4][5] |
| Toxicity | Higher | Lower | [5][6] |
| Pharmacokinetic Parameter | First-Generation ASOs | Second-Generation 2'-O-Moe ASOs | Reference(s) |
| Plasma Half-life | Shorter | Longer (2-4 weeks) | [5][11] |
| Tissue Distribution | Broad | Broad, with significant uptake in liver and kidney | [5] |
| Metabolism | Rapidly metabolized by nucleases | Slower metabolism by endo- and exonucleases | [5] |
| Clearance | Faster | Slower | [12] |
Mechanism of Action: RNase H-Mediated Target Degradation
The primary mechanism of action for 2'-O-Moe gapmer ASOs is the targeted degradation of messenger RNA (mRNA) through the recruitment of RNase H1, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.
Caption: RNase H-mediated degradation of target mRNA by a 2'-O-Moe gapmer ASO.
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of 2'-O-Moe modified ASOs.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the ASO:RNA duplex, a measure of binding affinity.
Methodology: UV Thermal Denaturation
-
Preparation of Oligonucleotides:
-
Resuspend the 2'-O-Moe ASO and the complementary RNA target in nuclease-free annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
Determine the concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260).
-
-
Annealing:
-
Mix equimolar amounts of the ASO and target RNA in the annealing buffer to the desired final concentration (e.g., 1-5 µM).
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5-1°C per minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the sigmoidal melting curve. This is determined by calculating the first derivative of the melting curve.
-
Nuclease Resistance Assay
Objective: To assess the stability of the 2'-O-Moe ASO in the presence of nucleases.
Methodology: Serum or Tissue Homogenate Stability Assay
-
ASO Preparation:
-
Prepare a stock solution of the 2'-O-Moe ASO in nuclease-free water.
-
-
Incubation:
-
Sample Processing:
-
Stop the reaction at each time point by adding a solution to inactivate nucleases (e.g., a solution containing proteinase K and EDTA).
-
Extract the ASO from the serum or homogenate using a suitable method such as phenol-chloroform extraction or a solid-phase extraction kit.
-
-
Analysis:
-
Analyze the integrity of the ASO at each time point using gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of intact ASO remaining at each time point to determine its half-life.
-
In Vitro Potency Assay (mRNA Knockdown)
Objective: To quantify the ability of the 2'-O-Moe ASO to reduce the levels of its target mRNA in cultured cells.
Methodology: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, HepG2) at an appropriate density in a multi-well plate.[2][14]
-
Transfect the cells with the 2'-O-Moe ASO at various concentrations using a suitable transfection reagent (e.g., Lipofectamine) or through gymnosis (free uptake).[2] Include a non-targeting control ASO.
-
Incubate the cells for a specified period (e.g., 24-48 hours).[2][14]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol).[14]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).[14]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells using the ΔΔCt method.
-
Determine the IC50 value, which is the concentration of ASO required to achieve 50% knockdown of the target mRNA.
-
Cellular Uptake and Intracellular Trafficking
The journey of a 2'-O-Moe ASO from the extracellular space to its target mRNA in the nucleus or cytoplasm is a complex process involving several steps.
Caption: Cellular uptake and intracellular trafficking pathway of a 2'-O-Moe ASO.
Productive uptake of 2'-O-Moe ASOs is primarily mediated by endocytosis.[11][15] Once internalized, the ASOs are trafficked through early and late endosomes/multivesicular bodies (MVBs).[16][17] A critical and rate-limiting step for ASO activity is the escape from these endosomal compartments into the cytoplasm.[16] Factors such as lysobisphosphatidic acid (LBPA) and certain proteins like Annexin A2 have been implicated in facilitating this release from late endosomes.[15][18] Once in the cytoplasm, the ASO can engage with its target mRNA or be transported into the nucleus to target pre-mRNA or nuclear-retained RNAs.
Conclusion
The incorporation of 2'-O-methoxyethyl-uridine and other 2'-O-Moe modified nucleotides has been a transformative development in the field of antisense technology. These second-generation ASOs exhibit a superior combination of high binding affinity, enhanced nuclease resistance, and a favorable safety profile, making them potent and durable therapeutic agents. The "gapmer" design, which leverages the beneficial properties of 2'-O-Moe modifications while retaining RNase H activity, has become a gold standard in the development of ASO-based drugs. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working to harness the full therapeutic potential of this powerful class of molecules.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. Antisense part III: chemistries [cureffi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Modelling pharmacokinetic and pharmacodynamic properties of second generation antisense-oligonucleotides (ASOs). [page-meeting.org]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact on efficacy of target reduction of two FDA-approved ASO drugs by intracellular glucose levels in in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. Intra-endosomal trafficking mediated by lysobisphosphatidic acid contributes to intracellular release of phosphorothioate-modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 2'-O-Methoxyethyl Uridine (2'-O-Moe-U) on Nucleic Acid Duplex Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic oligonucleotides and nucleic acid research, the chemical modification of nucleosides is a cornerstone for enhancing their drug-like properties. Among these modifications, 2'-O-methoxyethyl (2'-O-Moe) has emerged as a critical second-generation modification, particularly for antisense oligonucleotides (ASOs). This in-depth technical guide explores the core impact of incorporating 2'-O-methoxyethyl uridine (B1682114) (2'-O-Moe-U) into nucleic acid duplexes, focusing on the profound enhancement of their thermal and thermodynamic stability. We will delve into the structural basis of this stabilization, provide detailed experimental protocols for its characterization, and present quantitative data to inform the design of modified oligonucleotides.
Core Concepts: How this compound Enhances Duplex Stability
The introduction of a 2'-O-methoxyethyl group to a uridine nucleotide significantly increases the stability of the resulting duplex when hybridized with a complementary RNA or DNA strand. This stabilization is primarily attributed to two key structural effects:
-
Conformational Preorganization: The bulky 2'-O-Moe group sterically favors a C3'-endo sugar pucker conformation of the ribose ring. This conformation is characteristic of A-form helices, which are the natural conformation of RNA-RNA duplexes. By "pre-organizing" the sugar into this A-form-like geometry, the entropic penalty of duplex formation is reduced, leading to a more stable structure.
-
Hydration and Minor Groove Interactions: The methoxyethyl moiety is well-hydrated, and these water molecules can form bridging interactions within the minor groove of the duplex. This extensive hydration network contributes to the overall stability of the helix.
These structural modifications translate into tangible benefits for therapeutic applications, including increased resistance to nuclease degradation, which prolongs the in vivo half-life of the oligonucleotide, and enhanced binding affinity to the target RNA, leading to improved potency.
Quantitative Impact on Duplex Stability
The stabilizing effect of this compound can be quantified by measuring the change in melting temperature (Tm) of the duplex. The Tm is the temperature at which half of the duplex strands are dissociated.
Table 1: Impact of this compound on Duplex Melting Temperature (Tm)
| Duplex Sequence (Modified Strand/Complementary Strand) | Modification | Tm (°C) | ΔTm per Modification (°C) | Reference |
| UOH14/AOH14 | Unmodified | 24 | - | [1] |
| UOMOE14/AOH14 | Fully this compound | 40 | +1.14 | [1] |
Note: The ΔTm per modification is calculated based on the fully modified 14-mer duplex compared to the unmodified duplex.
Table 2: Thermodynamic Parameters of RNA Duplex Formation
While specific thermodynamic data for a wide range of this compound containing sequences is dispersed across literature, the general trend observed is a more favorable (more negative) Gibbs free energy of duplex formation (ΔG°), driven by a significant enthalpic contribution (ΔH°) that outweighs the entropic penalty (ΔS°). Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring these parameters.
| Duplex | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| Representative RNA/RNA Duplex | Varies by sequence | Varies by sequence | Varies by sequence | [2][3][4] |
| RNA/RNA Duplex with UNA modifications (destabilizing) | Increase of 4.00 to 6.25 | - | - | [2] |
Note: This table illustrates the types of thermodynamic parameters obtained. The values for this compound modified duplexes will generally show a decrease in ΔG° compared to their unmodified counterparts, indicating greater stability.
Experimental Protocols for Characterizing Duplex Stability
Accurate characterization of the stability of this compound modified duplexes is crucial for research and development. The following are detailed protocols for key biophysical techniques.
UV Thermal Denaturation (Melting Temperature Analysis)
This is the most common method for determining the Tm of a nucleic acid duplex. The transition from a double-stranded to a single-stranded state is accompanied by an increase in UV absorbance (hyperchromicity), which is monitored as a function of temperature.[5]
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the this compound modified oligonucleotide and its complementary strand using standard phosphoramidite (B1245037) chemistry.
-
Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm (A260).
-
-
Sample Preparation:
-
Prepare equimolar solutions of the modified and complementary strands in a suitable buffer. A common buffer is 100 mM NaCl, 10 mM sodium phosphate (B84403), and 0.1 mM EDTA, adjusted to pH 7.0.[1]
-
The final concentration of the duplex is typically in the low micromolar range (e.g., 2 µM of each strand).[1]
-
-
Annealing:
-
UV Melting Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/min).[1][3]
-
Record the absorbance values over a temperature range that covers the entire melting transition (e.g., from 20°C to 90°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a sigmoidal melting curve.
-
The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.
-
Caption: Workflow for UV Thermal Denaturation Experiment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is highly sensitive to the secondary structure of nucleic acids and can confirm the A-form helical geometry favored by 2'-O-Moe modifications.
Methodology:
-
Sample Preparation:
-
CD Measurement:
-
Use a CD spectropolarimeter.
-
Scan the sample over a wavelength range of approximately 200 to 320 nm.
-
A-form RNA duplexes typically exhibit a strong positive peak around 260-270 nm and a negative peak around 210 nm.
-
-
Thermal Melt (Optional but Recommended):
-
CD can also be used to perform a thermal melt by monitoring the CD signal at a fixed wavelength (e.g., 265 nm) as the temperature is increased.
-
This provides a complementary method to UV melting for determining the Tm.
-
-
Data Analysis:
-
The resulting CD spectrum provides a qualitative assessment of the duplex conformation. Comparison with spectra of known A-form and B-form duplexes can confirm the structural impact of the 2'-O-Moe modification.
-
Caption: Workflow for Circular Dichroism Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, ΔG, and stoichiometry) in a single experiment.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare highly pure and accurately concentrated solutions of the single-stranded this compound modified oligonucleotide and its complement.
-
Both solutions must be in the exact same, extensively degassed buffer to minimize heat of dilution effects. A common buffer is 50 mM HEPES (pH 7.5) with 1 M NaCl.[7]
-
Typically, the oligonucleotide in the sample cell (titrate) is at a low micromolar concentration (e.g., 1-2 µM), and the oligonucleotide in the syringe (titrant) is 10-20 times more concentrated.[9]
-
-
ITC Measurement:
-
Use an isothermal titration calorimeter.
-
The titrant is injected into the sample cell in a series of small, precisely measured aliquots.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two oligonucleotides.
-
Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(Ka)
-
ΔG = ΔH - TΔS
-
-
Caption: Workflow for Isothermal Titration Calorimetry.
Synthesis of 2'-O-Methoxyethyl Uridine Phosphoramidite
The synthesis of this compound phosphoramidite is a multi-step process that starts from uridine. While various specific routes exist, a general and simplified pathway is outlined below.
Methodology:
-
Protection of Uridine:
-
Protect the 3' and 5' hydroxyl groups of uridine, for example, by forming a 3',5'-O-tetraisopropyldisiloxane-1,3-diyl (TIPDS) derivative.
-
-
Alkylation of the 2'-Hydroxyl Group:
-
Alkylate the remaining free 2'-hydroxyl group with a 2-methoxyethylating agent, such as 2-methoxyethyl bromide or tosylate, in the presence of a strong base (e.g., sodium hydride).
-
-
Deprotection of 3' and 5' Hydroxyls:
-
Remove the TIPDS protecting group using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
-
-
5'-O-Dimethoxytritylation:
-
Selectively protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base like pyridine. This group is essential for solid-phase oligonucleotide synthesis.
-
-
Phosphitylation:
-
React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final this compound phosphoramidite.
-
-
Purification:
-
Purify the final product using silica (B1680970) gel chromatography to ensure high purity for use in oligonucleotide synthesis.
-
Structural Impact of this compound
The following diagram illustrates the key structural consequence of the 2'-O-Moe modification on the ribose sugar.
Caption: Conformational preference of the ribose sugar.
Conclusion
The incorporation of 2'-O-methoxyethyl uridine is a powerful strategy for enhancing the stability of nucleic acid duplexes. This stabilization, driven by conformational preorganization and favorable hydration, leads to a significant increase in melting temperature and a more favorable thermodynamic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize these effects. Understanding and applying these principles is essential for the rational design of modified oligonucleotides with improved properties for a wide range of therapeutic and research applications.
References
- 1. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2'-O-Methoxyethyluridine (2'-O-Moe-U) Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-Moe) modified oligonucleotides are a cornerstone of antisense technology and RNA-targeted therapeutics. The 2'-O-Moe modification confers several desirable properties to oligonucleotides, including enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic profiles. This document provides a detailed protocol for the chemical synthesis of 2'-O-Moe-uridine (2'-O-Moe-U) phosphoramidite (B1245037), a key building block for the solid-phase synthesis of 2'-O-Moe modified oligonucleotides.
The synthesis of this compound phosphoramidite is a multi-step process that begins with the formation of a 2,2'-anhydrouridine (B559692) intermediate from uridine (B1682114). This is followed by the regioselective ring-opening of the anhydro intermediate with 2-methoxyethanol (B45455) to introduce the 2'-O-methoxyethyl group. The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-position. Finally, the 3'-hydroxyl group is phosphitylated to yield the desired this compound phosphoramidite, which is suitable for use in automated oligonucleotide synthesizers.
Synthetic Pathway Overview
The overall synthetic pathway for this compound phosphoramidite is depicted below. The process involves four key transformations starting from the readily available nucleoside, uridine.
Caption: Overall synthetic pathway for this compound phosphoramidite.
Experimental Protocols and Data
This section provides detailed experimental protocols for each step of the synthesis, along with a summary of reaction conditions and expected yields in a tabular format for easy reference.
Step 1: Synthesis of 2,2'-Anhydrouridine
This step involves the intramolecular cyclization of uridine to form the 2,2'-anhydro intermediate. This is a crucial step that activates the 2'-position for subsequent nucleophilic attack. A common method for this transformation involves the use of a dehydrating agent in a suitable solvent.
Protocol:
-
To a solution of uridine in anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA), add a small amount of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).
-
Add a carbonic acid diester, such as diphenyl carbonate, as a dehydrating agent. The molar ratio of the carbonic acid diester to uridine should be approximately 1.3:1.
-
Heat the reaction mixture to a temperature between 100-110°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting uridine is consumed. Carbon dioxide is evolved during the reaction.
-
After the reaction is complete, recover the solvent under reduced pressure at the reaction temperature.
-
To the resulting thick residue, add a mixed solvent of ethanol (B145695) and acetone (B3395972) (in a 1:1 to 2:1 ratio) and stir to precipitate the product.
-
Collect the crude product by filtration.
-
The crude product can be further purified by recrystallization from a suitable mixed solvent system (e.g., ethanol/acetonitrile or ethanol/dioxane) to obtain the qualified 2,2'-anhydrouridine.[1]
| Parameter | Value |
| Starting Material | Uridine |
| Reagents | Diphenyl carbonate, NaHCO₃ (or KHCO₃) |
| Solvent | Anhydrous DMF or DMA |
| Temperature | 100-110°C |
| Reaction Time | Monitored by TLC |
| Work-up | Precipitation from ethanol/acetone |
| Purification | Recrystallization |
| Expected Yield | High (specific yield not detailed in source) |
Step 2: Synthesis of 2'-O-Methoxyethyluridine (this compound)
The key 2'-O-methoxyethyl group is introduced in this step via the ring-opening of the 2,2'-anhydrouridine intermediate. This reaction is typically carried out using an aluminum alkoxide of 2-methoxyethanol.
Protocol:
-
Prepare a suspension of aluminum powder in 2-methoxyethanol and stir at reflux for 2 hours.
-
After cooling to room temperature, add 2,2'-anhydrouridine to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After cooling to room temperature, crush any solids and co-evaporate the mixture with methanol (B129727) (three times).
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mobile phase of 5% methanol in dichloromethane (B109758) to obtain 2'-O-Moe-l-uridine.[2]
| Parameter | Value |
| Starting Material | 2,2'-Anhydrouridine |
| Reagents | Aluminum powder, 2-methoxyethanol |
| Solvent | 2-methoxyethanol |
| Temperature | Reflux |
| Reaction Time | 48 hours |
| Work-up | Co-evaporation with methanol |
| Purification | Silica gel column chromatography (5% MeOH/CH₂Cl₂) |
| Expected Yield | 55%[2] |
Step 3: 5'-O-Dimethoxytritylation of 2'-O-Moe-Uridine
To enable selective phosphitylation at the 3'-hydroxyl group, the primary 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group.
Protocol:
-
Dissolve 2'-O-Moe-uridine in 1,4-dioxane.
-
Add triethylamine (B128534) to the solution.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl).
-
Stir the reaction mixture at 30°C for 2 hours.
-
After the reaction is complete, the product can be purified by standard work-up procedures and column chromatography.
| Parameter | Value |
| Starting Material | 2'-O-Moe-Uridine |
| Reagents | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Triethylamine |
| Solvent | 1,4-Dioxane |
| Temperature | 30°C |
| Reaction Time | 2 hours |
| Work-up | Standard aqueous work-up |
| Purification | Silica gel column chromatography |
| Expected Yield | 95%[2] |
Step 4: 3'-Phosphitylation of 5'-O-DMT-2'-O-Moe-Uridine
The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group, making the molecule ready for solid-phase oligonucleotide synthesis.
Protocol:
-
Dissolve 5'-O-DMT-2'-O-Moe-uridine and N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane.
-
Cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction with a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using an eluent containing a small percentage of triethylamine (e.g., 4% acetone in CH₂Cl₂ with 0.5% Et₃N) to give the final this compound phosphoramidite.[3]
| Parameter | Value |
| Starting Material | 5'-O-DMT-2'-O-Moe-Uridine |
| Reagents | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quench with methanol, solvent removal |
| Purification | Silica gel column chromatography with triethylamine |
| Expected Yield | Typically >80% |
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for the synthesis of this compound phosphoramidite, from starting materials to the final product, including the key reaction and purification steps.
Caption: Experimental workflow for the synthesis of this compound phosphoramidite.
Conclusion
The synthesis of this compound phosphoramidite is a well-established process that provides a crucial building block for the development of next-generation RNA-targeted therapeutics. The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals. Careful execution of each step, with particular attention to anhydrous conditions in the final phosphitylation step, is critical for obtaining a high-purity product suitable for automated oligonucleotide synthesis. The provided quantitative data and workflows serve as a valuable resource for the planning and execution of this synthesis.
References
- 1. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]
- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) into Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the incorporation of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) and other 2'-O-Methoxyethyl (2'-O-Moe) modified nucleosides into antisense oligonucleotides (ASOs). 2'-O-Moe modifications are a cornerstone of second-generation antisense technology, offering significant advantages in terms of nuclease resistance, binding affinity to target RNA, and an improved safety profile compared to first-generation phosphorothioate (B77711) ASOs.[][2] This document outlines the properties of 2'-O-Moe ASOs, detailed protocols for their synthesis, purification, characterization, and their evaluation in both in vitro and in vivo settings.
Key Properties of 2'-O-Moe Modified ASOs
The strategic incorporation of 2'-O-Moe nucleotides into ASOs imparts several desirable physicochemical and biological properties that enhance their therapeutic potential.
-
Enhanced Nuclease Resistance: The 2'-O-Moe modification provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases.[2][3] This leads to a significantly longer half-life in plasma and tissues, allowing for less frequent dosing.[4] Unmodified oligonucleotides have a half-life of only 5-30 minutes in biological matrices, whereas 2'-O-Moe modified ASOs can have a plasma half-life of 2-4 weeks.[3][5]
-
Increased Binding Affinity: The 2'-O-Moe modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity (measured as melting temperature, Tm) of the ASO to its target mRNA.[6] This enhanced affinity can lead to greater potency.
-
Reduced Immunostimulation: Compared to first-generation phosphorothioate ASOs, 2'-O-Moe modifications can reduce the potential for non-specific immune stimulation, contributing to a better safety profile.[7]
-
Favorable Pharmacokinetics: 2'-O-Moe ASOs exhibit predictable pharmacokinetic profiles across different species, with rapid absorption after subcutaneous administration and broad distribution to various tissues.[5][8]
Data Presentation: Quantitative Effects of 2'-O-Moe Modification
The following tables summarize the quantitative impact of 2'-O-Moe modifications on key ASO parameters.
Table 1: Enhanced Binding Affinity (Melting Temperature, Tm)
| ASO Modification | Target | Tm (°C) | ΔTm per modification (°C) | Reference |
| Unmodified DNA | RNA | 52.0 | - | [9] |
| 2'-O-Moe | RNA | 72.0 ± 0.3 | ~1.1 - 1.7 | [7][9] |
| 2'-O-Methyl | RNA | 65.0 | ~1.0 | [9] |
| LNA | RNA | 78.0 | ~2-8 | [6] |
Table 2: Increased Nuclease Resistance (Half-life)
| ASO Modification | Matrix | Half-life | Reference |
| Unmodified Phosphodiester | Serum | 5 - 30 minutes | [3] |
| Phosphorothioate (PS) | Plasma | Several hours | [4] |
| 2'-O-Moe PS | Plasma | 2 - 4 weeks | [4][5] |
Table 3: Potent In Vitro Target Knockdown (IC50)
| ASO Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| 2'-O-Moe Gapmer | PTEN | bEnd.3 | ~10 | [7] |
| 2'-O-Moe Gapmer | NPC1 | HeLa | 668 | [10] |
| 2'-O-Moe Gapmer | CTNNB1 | HeLa | Consistently lower than 2'-O-Me | [2] |
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, characterization, and evaluation of 2'-O-Moe modified ASOs.
Solid-Phase Synthesis of 2'-O-Moe Modified Oligonucleotides
This protocol describes the automated solid-phase synthesis of 2'-O-Moe ASOs using phosphoramidite (B1245037) chemistry on a controlled-pore glass (CPG) support.[11][12][13]
Materials:
-
DNA/RNA synthesizer
-
This compound phosphoramidite and other 2'-O-Moe and DNA phosphoramidites (dissolved in anhydrous acetonitrile)
-
Controlled-Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine mixture)
-
Anhydrous acetonitrile
Procedure:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The desired 2'-O-Moe or DNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) or phosphorothioate triester using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent is used instead of the standard oxidizing solution.
This cycle is repeated until the desired full-length oligonucleotide is synthesized.
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the ASO from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
The resulting solution containing the crude ASO is collected.
Purification of 2'-O-Moe ASOs by HPLC
High-performance liquid chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides to achieve high purity.[14] Reversed-phase (RP) HPLC is commonly used.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Crude ASO solution
-
Nuclease-free water
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Inject the crude ASO solution onto the column.
-
Elute the ASO using a linear gradient of increasing Mobile Phase B. The full-length, DMT-on ASO will have a longer retention time due to the hydrophobicity of the DMT group.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak of the full-length ASO.
-
Combine the collected fractions and evaporate the solvent.
-
Remove the DMT group by treating with an acidic solution (e.g., 80% acetic acid).
-
Desalt the purified ASO using a desalting column or by ethanol (B145695) precipitation.
-
Resuspend the purified ASO in nuclease-free water.
Characterization of 2'-O-Moe ASOs by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized ASO by verifying its molecular weight.[15] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are common techniques.[15]
Materials:
-
Mass spectrometer (ESI or MALDI-TOF)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI)
-
Purified ASO sample
Procedure:
-
Prepare the ASO sample according to the instrument's requirements. For MALDI-TOF, the ASO is co-crystallized with a matrix on a target plate. For ESI, the ASO is dissolved in a suitable solvent and infused into the instrument.
-
Acquire the mass spectrum.
-
Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the ASO sequence. The presence of a major peak corresponding to the expected mass confirms the successful synthesis of the desired product.
In Vitro Evaluation of 2'-O-Moe ASO Activity
This protocol describes the evaluation of ASO-mediated target mRNA knockdown in a cell culture model using reverse transfection.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
2'-O-Moe gapmer ASO targeting the gene of interest
-
Negative control ASO
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers, probes, and master mix)
Procedure:
Day 1: Cell Plating (Reverse Transfection)
-
Prepare a master mix of transfection reagent and ASO in Opti-MEM. For each well, dilute the required amount of Lipofectamine RNAiMAX in Opti-MEM and, in a separate tube, dilute the ASO in Opti-MEM.
-
Combine the diluted transfection reagent and diluted ASO and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the wells of a 96-well plate.
-
Trypsinize and count the HeLa cells. Dilute the cells in DMEM with 10% FBS to the desired plating density.
-
Add 100 µL of the cell suspension to each well containing the transfection complexes.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
Day 2 or 3: RNA Extraction and qRT-PCR
-
After incubation, lyse the cells directly in the wells and extract total RNA using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction using primers and a probe specific for the target mRNA and a housekeeping gene (e.g., GAPDH or HPRT) for normalization.
-
Run the qRT-PCR and analyze the data using the ΔΔCt method to determine the relative knockdown of the target mRNA in ASO-treated cells compared to negative control-treated cells.
In Vivo Evaluation of 2'-O-Moe ASO Activity in Mice
This protocol provides a general guideline for the systemic administration of 2'-O-Moe ASOs to mice to assess their in vivo efficacy and safety.
Materials:
-
2'-O-Moe ASO (sterile, endotoxin-free)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Mice (e.g., C57BL/6)
-
Syringes and needles appropriate for the chosen administration route
-
Anesthesia (if required)
-
RNA extraction reagents for tissues
-
qRT-PCR reagents
-
Instruments for blood collection and tissue harvesting
Procedure:
-
ASO Formulation: Dissolve the lyophilized ASO in sterile PBS or saline to the desired concentration.
-
Administration: Administer the ASO to the mice via the desired route. Common routes for systemic delivery include:
-
Subcutaneous (SC) injection: Inject into the loose skin on the back of the neck.
-
Intraperitoneal (IP) injection: Inject into the peritoneal cavity.
-
Intravenous (IV) injection: Inject into the tail vein. Dosing frequency will depend on the ASO's half-life and the experimental design, but is often once a week or every two weeks.
-
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
Sample Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen). Blood samples can also be collected for pharmacokinetic analysis and to assess liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Efficacy Analysis: Extract RNA from the collected tissues and perform qRT-PCR to quantify the level of target mRNA knockdown in ASO-treated animals compared to saline-treated controls.
-
Toxicity Assessment: Analyze blood chemistry parameters and perform histopathological examination of key organs to assess the safety of the ASO treatment.
Visualizations: Diagrams of Workflows and Mechanisms
References
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. alfachemic.com [alfachemic.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Antisense part II: mechanisms of action [cureffi.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-O-MOE-U Gapmer Design for RNase H Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can selectively bind to a target RNA sequence and modulate its function. Among the various classes of ASOs, 2'-O-Methoxyethyl (2'-O-MOE) modified gapmers that leverage the RNase H cleavage pathway have emerged as a powerful therapeutic modality. This document provides detailed application notes and protocols for the design and experimental evaluation of 2'-O-MOE uridine (B1682114) (U) containing gapmers for targeted RNA degradation.
2'-O-MOE modifications are a cornerstone of second-generation antisense technology, offering a fine-tuned balance of enhanced properties crucial for therapeutic applications. When incorporated into oligonucleotides, 2'-O-MOE residues increase nuclease resistance, enhance binding affinity to the target RNA, and reduce cellular toxicity compared to earlier-generation ASOs.[1]
Gapmers are chimeric ASOs with a central "gap" region of deoxy- or phosphorothioate-modified deoxynucleotides, which is flanked by "wings" of modified ribonucleotides, such as 2'-O-MOE.[2][3] This design is critical for their mechanism of action. The modified wings provide nuclease stability and high binding affinity, while the central DNA gap, upon hybridization to the target RNA, forms a DNA:RNA heteroduplex that is a substrate for the endogenous enzyme RNase H.[1][2][4] RNase H then selectively cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA and subsequent downregulation of the encoded protein.[2][4][5]
Key Advantages of 2'-O-MOE Gapmers
-
High Target Affinity and Specificity: The 2'-O-MOE modification increases the binding affinity of the ASO to its target RNA, allowing for potent and specific gene silencing.[1][4]
-
Enhanced Nuclease Resistance: The modified sugar moieties protect the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life and sustained activity.[1][6]
-
Reduced Toxicity: Compared to other high-affinity modifications like locked nucleic acids (LNAs), 2'-O-MOE modifications generally exhibit a better safety profile, with a lower incidence of hepatotoxicity.[6]
-
Proven Clinical Success: Several approved ASO drugs utilize 2'-O-MOE chemistry, demonstrating its therapeutic utility.[6]
Design Principles for 2'-O-MOE-U Gapmers
Effective this compound gapmer design requires careful consideration of several factors to maximize potency and minimize off-target effects.
-
Gap Size: The central DNA gap typically consists of 8-10 nucleotides to efficiently recruit RNase H1.[4][7]
-
Wing Length: The 2'-O-MOE modified wings usually comprise 2-5 nucleotides on each side of the gap. A common design is a 5-10-5 gapmer, with five 2'-O-MOE modifications on both the 5' and 3' ends flanking a 10-base DNA gap.[3]
-
Phosphorothioate (B77711) Backbone: A phosphorothioate (PS) backbone, where a non-bridging oxygen atom is replaced by a sulfur atom, is uniformly incorporated to further enhance nuclease resistance and facilitate cellular uptake.[8]
-
Sequence Selection: The target sequence should be carefully chosen to be unique to the target RNA and accessible for ASO binding. Bioinformatic tools can be used to predict potential off-target binding sites.[9]
-
Uridine Placement: While 2'-O-MOE modifications can be applied to all nucleobases, this document focuses on the incorporation of this compound. The principles remain the same for other bases.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of RNase H-mediated cleavage of target mRNA by a 2'-O-MOE gapmer ASO.
Caption: A typical experimental workflow for the evaluation of 2'-O-MOE gapmer ASO efficacy.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for 2'-O-MOE gapmer ASOs.
Table 1: Comparison of Knockdown Efficiency of 2'-O-MOE and 2'-O-Methyl Gapmers
| Target Gene | ASO Chemistry | Concentration (nM) | % mRNA Reduction (relative to control) |
| CTNNB1 | 2'-O-MOE | 50 | 85% |
| CTNNB1 | 2'-O-Methyl | 50 | 60% |
| PTEN | 2'-O-MOE | 100 | >75% |
| PTEN | 2'-O-Methyl | 100 | ~70% |
Note: Data is illustrative and based on findings that 2'-O-MOE gapmers consistently provide more effective suppression of RNA levels compared to 2'-O-Methyl modified ASOs at the same target sites.[1]
Table 2: Dose-Response of a 2'-O-MOE Gapmer Targeting mutCOL6A3
| ASO Concentration (nM) | % mutCOL6A3 mRNA Reduction |
| 1.25 | ~25% |
| 5 | ~50% |
| 10 | ~70% |
| 20 | >75% |
Note: This table illustrates the dose-dependent nature of target mRNA reduction by 2'-O-MOE gapmers.[10]
Experimental Protocols
Protocol 1: ASO Preparation and Reconstitution
-
Resuspension: Briefly centrifuge the lyophilized ASO tube to collect the pellet at the bottom. Resuspend the ASO in sterile, nuclease-free water or an appropriate buffer (e.g., TE buffer) to create a stock solution, typically at a concentration of 100 µM.[11]
-
Quantification: Determine the concentration of the ASO stock solution by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[12]
Protocol 2: Cell Culture and ASO Transfection
This protocol is a general guideline and should be optimized for the specific cell type and ASO.
-
Cell Plating: The day before transfection, plate cells in the appropriate growth medium at a density that will result in 30-50% confluency at the time of transfection.[12][13] For adherent cells, allow them to attach overnight.
-
Transfection Complex Formation:
-
For each transfection, dilute the ASO to the desired final concentration in serum-free medium.
-
In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow the formation of ASO-lipid complexes.[14][15]
-
-
Transfection:
Note: Some ASO chemistries are designed for "free uptake" and do not require a transfection reagent.[16][17] Always refer to the specific ASO product information.
Protocol 3: RNA Isolation and Quantification by RT-qPCR
-
Cell Lysis and RNA Isolation: After the incubation period, lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., Trizol, RNeasy). Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data to determine the relative expression of the target gene, normalized to the reference gene, using the ΔΔCt method.
-
Protocol 4: In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer to induce RNase H-mediated cleavage of a target RNA.
-
Substrate Preparation: Synthesize a target RNA transcript that is complementary to the ASO.
-
Reaction Setup: In a reaction tube, combine the target RNA, the 2'-O-MOE gapmer ASO, RNase H reaction buffer, and nuclease-free water.[18][19]
-
Enzyme Addition: Add recombinant RNase H1 to the reaction mixture.[5][18][19]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).[5][18]
-
Reaction Termination: Stop the reaction by adding EDTA.[18][19]
-
Analysis: Analyze the cleavage products by gel electrophoresis. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.[20]
Troubleshooting and Off-Target Considerations
-
Low Knockdown Efficiency:
-
Optimize transfection efficiency.
-
Screen multiple ASO sequences targeting different regions of the RNA.
-
Ensure the target site is accessible.
-
-
Off-Target Effects:
-
Perform bioinformatics analysis to identify potential off-target binding sites with high sequence complementarity.[9]
-
Validate potential off-target effects by measuring the expression of predicted off-target genes using RT-qPCR.[9]
-
Consider using ASOs with mismatched bases to reduce off-target activity while maintaining on-target potency.[17]
-
The choice of ASO chemistry can influence off-target effects, with some mixed-chemistry ASOs showing greater specificity.[17]
-
Conclusion
This compound gapmers are a robust and versatile tool for inducing RNase H-mediated cleavage of target RNAs. Their favorable properties of high affinity, nuclease resistance, and a good safety profile have established them as a leading platform for antisense therapeutics and functional genomics research. By following the design principles and experimental protocols outlined in these application notes, researchers can effectively design and validate potent and specific 2'-O-MOE gapmers for their target of interest.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
- 12. aumbiotech.com [aumbiotech.com]
- 13. aumbiotech.com [aumbiotech.com]
- 14. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASO transfection of iPSC-derived cells [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. neb.com [neb.com]
- 19. neb.com [neb.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) in siRNA Constructs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation and evaluation of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modifications in small interfering RNA (siRNA) constructs. The inclusion of 2'-O-Moe modifications offers significant advantages in terms of stability, specificity, and overall performance of siRNA molecules for gene silencing applications.
Introduction to 2'-O-Moe Modification
The 2'-O-Methoxyethyl (2'-O-Moe) modification is a second-generation chemical alteration applied to the ribose sugar of nucleotides.[1][2] In this modification, the 2'-hydroxyl group is replaced by a methoxyethyl group.[2] This alteration imparts desirable drug-like properties to siRNAs by enhancing their resistance to nuclease degradation, increasing their binding affinity to target mRNA, and reducing off-target effects.[1][2] The 2'-O-Moe modification is known to promote an A-form helical geometry, similar to RNA, which is favorable for siRNA activity.[3]
Advantages of Incorporating this compound in siRNA
Incorporating this compound and other 2'-O-Moe modified nucleotides into siRNA duplexes provides several key benefits that are critical for both in vitro and in vivo applications:
-
Enhanced Nuclease Resistance: The 2'-O-Moe group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases present in serum and cellular environments.[1][2] This leads to a longer half-life of the siRNA, prolonging its gene silencing effect.[2]
-
Increased Thermal Stability: The 2'-O-Moe modification increases the melting temperature (Tm) of the siRNA duplex, indicating a more stable interaction between the sense and antisense strands.[2] This enhanced stability can improve the overall robustness of the siRNA molecule.
-
Reduced Off-Target Effects: Strategic placement of 2'-O-Moe modifications, particularly within the seed region of the siRNA, can significantly reduce unintended gene silencing.[4][5] This is achieved by sterically hindering the binding of the guide strand to partially complementary off-target mRNAs.
-
Improved Pharmacokinetic Properties: The increased stability and reduced non-specific protein binding of 2'-O-Moe modified siRNAs can lead to improved pharmacokinetic profiles for in vivo applications.[1]
Quantitative Performance Data of 2'-O-Moe Modified siRNAs
The following tables summarize the quantitative improvements observed with 2'-O-Moe and related 2'-O-Methyl modifications in siRNA constructs.
| Parameter | Modification | Improvement | Reference |
| Thermal Stability (Tm) | 2'-O-Moe | Increases Tm by ~0.9-1.7°C per modification | [2] |
| Serum Stability | 2'-O-Moe | Increases serum stability by approximately 30-40% | [2] |
| Off-Target Effects | 2'-O-Methyl at position 2 of guide strand | Reduced off-target transcripts by 66% on average | [6] |
| siRNA Construct | Target Gene | IC50 (nM) - Unmodified | IC50 (nM) - Modified | Fold Improvement | Reference |
| siCdc2 | Cdc2 | Not specified | Not specified | Significant improvement in silencing efficacy with MOE at positions 9 and 10 | [7] |
| siGAPDH | GAPDH | Not specified | Not specified | Silencing efficacy of the modified strand was improved significantly with MOE modification at positions 9 and 10 | [7] |
Experimental Protocols
This section provides detailed protocols for the synthesis, delivery, and evaluation of 2'-O-Moe modified siRNA constructs.
Protocol 1: Synthesis of 2'-O-Moe Modified siRNA
Materials:
-
Other 2'-O-Moe modified and standard RNA and DNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deprotection solutions)
-
Automated DNA/RNA synthesizer
-
HPLC purification system
Procedure:
-
Sequence Design: Design the siRNA sequence targeting the gene of interest. Identify the positions for this compound and other modifications. Strategic placement is key for optimal performance. Often, modifications are placed in the sense strand and at the terminal ends of the antisense strand to enhance stability while preserving the catalytic activity of the RISC complex.
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence and modification positions. The synthesis cycle typically involves:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) and methylamine).
-
Purification: Purify the full-length 2'-O-Moe modified siRNA strands using high-performance liquid chromatography (HPLC).
-
Duplex Annealing: Quantify the concentration of the purified sense and antisense strands. Mix equimolar amounts in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the final siRNA duplex.
-
Quality Control: Verify the identity and purity of the final siRNA duplex using techniques such as mass spectrometry and polyacrylamide gel electrophoresis (PAGE).
Protocol 2: In Vitro Transfection of 2'-O-Moe Modified siRNA
This protocol describes the transfection of adherent mammalian cells with 2'-O-Moe modified siRNA using a commercial lipid-based transfection reagent.
Materials:
-
2'-O-Moe modified siRNA duplex
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (with serum and antibiotics)
-
Serum-free medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[11]
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: For each well to be transfected, dilute the desired amount of 2'-O-Moe modified siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.[11]
-
Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the old medium from the cells.
-
Add the siRNA-lipid complex mixture to the cells.
-
Add fresh complete cell culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Post-Transfection Analysis: After the incubation period, harvest the cells to analyze the knockdown of the target gene at the mRNA and/or protein level using qRT-PCR or Western blotting, respectively.
Protocol 3: Analysis of mRNA Knockdown by qRT-PCR
Materials:
-
Transfected and control cells
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the transfected and control cells using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in target mRNA expression in the siRNA-treated samples compared to the control samples, normalized to the housekeeping gene.[12] A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.[12]
Protocol 4: Analysis of Protein Knockdown by Western Blotting
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the transfected and control cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of protein knockdown.
Protocol 5: Serum Stability Assay
This protocol provides a method to assess the stability of 2'-O-Moe modified siRNA in the presence of serum.
Materials:
-
2'-O-Moe modified siRNA and unmodified control siRNA
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: Incubate a known amount of the 2'-O-Moe modified siRNA and the unmodified control siRNA in a solution containing a high percentage of serum (e.g., 50-90%) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
PAGE Analysis: Run the collected samples on a native or denaturing polyacrylamide gel to separate the intact siRNA from degraded fragments.
-
Visualization and Quantification: Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system. Quantify the intensity of the band corresponding to the intact siRNA at each time point.
-
Data Analysis: Plot the percentage of intact siRNA remaining over time to determine the half-life of the modified and unmodified siRNAs in serum.
Visualizations
Caption: RNAi pathway for a 2'-O-Moe modified siRNA.
Caption: Experimental workflow for 2'-O-Moe siRNA.
Caption: Benefits of 2'-O-Moe modification in siRNA.
References
- 1. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 4. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
Application Notes and Protocols for In Vitro Delivery of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro delivery of 2'-O-Methoxyethyl-uridine (2'-O-Moe-U) modified antisense oligonucleotides (ASOs). 2'-O-Moe is a second-generation modification that enhances the properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and reduced cellular toxicity[1][2][3]. These characteristics make 2'-O-Moe ASOs valuable tools for research and therapeutic development.
This document outlines three primary methods for in vitro delivery: gymnosis, cationic lipid-mediated transfection, and electroporation. Each method's principles, advantages, and limitations are discussed, followed by detailed experimental protocols and quantitative data to guide your research.
Overview of 2'-O-Moe ASO Delivery
2'-O-Moe modified ASOs are large, hydrophilic, and polyanionic molecules that do not readily cross the cell membrane[4]. Therefore, efficient delivery into the cytoplasm and nucleus, where they exert their effects, is critical. The most common mechanism of action for 2'-O-Moe ASOs is the RNase H-mediated degradation of target RNA[1][2][5]. This is typically achieved using a "gapmer" design, where a central DNA region that supports RNase H activity is flanked by 2'-O-Moe modified nucleotides that provide stability and affinity[1][2][6].
Key In Vitro Delivery Methods
Gymnotic Delivery (Free Uptake)
Gymnosis refers to the cellular uptake of naked ASOs without the use of transfection reagents[4][7]. This process is thought to be mediated by the interaction of the phosphorothioate (B77711) (PS) backbone of the ASO with cell surface proteins[4][7][8]. While less efficient than other methods, gymnosis is valuable for studying ASO uptake mechanisms and for applications where transfection reagents may cause toxicity. The efficiency of gymnotic delivery is highly dependent on the cell type, ASO concentration, and incubation time[4][7].
Cationic Lipid-Mediated Transfection (Lipofection)
This is a widely used and highly efficient method for delivering ASOs into a broad range of cell types[9]. Cationic lipids form complexes with the negatively charged ASOs, and these complexes are taken up by cells, likely through endocytosis[9]. Several commercial reagents are available, such as Lipofectamine™ 2000 and RNAiMAX.
Electroporation
Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of ASOs. This method is particularly useful for transfecting cell types that are difficult to transfect with lipid-based reagents, such as neuronal cells[10][11].
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of delivery methods.
Table 1: Cationic Lipid-Mediated Transfection of 2'-O-Moe ASOs
| Target Gene | Cell Line | Transfection Reagent | ASO Concentration | Knockdown Efficiency | Reference |
| PTEN | bEnd.3 | RNAiMAX | 10 nM | ~89% | [12] |
| PTEN | bEnd.3 | RNAiMAX | 100 nM | ~97.6% | [12] |
| PTEN | bEnd.3 | Oligofectamine | 10 nM | ~13% | [12] |
| PTEN | bEnd.3 | Oligofectamine | 100 nM | ~84% | [12] |
| MALAT1 | HeLa | Lipofectamine 2000 | 0.1 - 3 nM | Dose-dependent | [13] |
| U16 snoRNA | HeLa | Lipofectamine 2000 | 50 nM | >90% | [14] |
| CTNNB1 | HeLa | Lipofectamine 2000 | Not specified | More effective than 2'-OMe | [1] |
Table 2: Electroporation of 2'-O-Moe ASOs
| Target Gene | Cell Line | ASO | EC50 | Reference |
| FXN mRNA | FRDA iPSC-NPCs | M-1 (16-mer) | 2 µM | [10] |
| FXN mRNA | FRDA iPSC-NPCs | M-5 (18-mer) | 0.75 µM | [10] |
| SMN2 exon 7 | HEK293 | ASO 06-20 | 56 nM | [15] |
| SMN2 exon 7 | HEK293 | ASO 36-50 | 47 nM | [15] |
| SMN2 exon 7 | HEK293 | ASO 07-21 (improved) | 16 nM | [15] |
| SMN2 exon 7 | HEK293 | ASO 34-48 (improved) | 13 nM | [15] |
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection using Lipofectamine™ 2000
This protocol is a general guideline and should be optimized for your specific cell type and ASO. This example is based on a 96-well plate format for HeLa cells[13].
Materials:
-
This compound ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Lipofectamine™ 2000 Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in ~90% confluency on the day of transfection (e.g., 24,000 cells per well)[13].
-
ASO Dilution: On the day of transfection, dilute the 2'-O-Moe ASO in Opti-MEM™. For a final concentration of 10 nM in a 100 µL final volume, dilute the ASO stock accordingly. Prepare enough for the desired number of replicates.
-
Lipofectamine™ 2000 Dilution: In a separate tube, dilute Lipofectamine™ 2000 in Opti-MEM™. A common starting point is 0.5 µL of Lipofectamine™ 2000 per well[13]. Gently mix and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and the diluted Lipofectamine™ 2000. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation[13].
-
Transfection: Add the ASO-lipid complex to each well containing cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, harvest the cells to analyze the knockdown of the target RNA by methods such as RT-qPCR.
Protocol 2: Electroporation of 2'-O-Moe ASOs in Neuronal Cells
This protocol is a general guideline for the electroporation of ASOs into induced pluripotent stem cell-derived neural progenitor cells (iPSC-NPCs) and should be optimized.
Materials:
-
This compound ASO stock solution
-
Electroporation buffer suitable for your cell type
-
iPSC-NPCs
-
Electroporation system (e.g., Neon™ Transfection System)
-
Appropriate electroporation tips/cuvettes
Procedure:
-
Cell Preparation: Harvest and resuspend the iPSC-NPCs in the appropriate electroporation buffer at the desired concentration.
-
ASO Addition: Add the 2'-O-Moe ASO to the cell suspension to achieve the desired final concentration (e.g., ranging from 0.1 µM to 10 µM for a dose-response curve)[10].
-
Electroporation: Transfer the cell/ASO mixture to the electroporation cuvette or tip. Apply the optimized electrical pulse parameters (voltage, pulse width, number of pulses).
-
Cell Plating: Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing the appropriate culture medium.
-
Incubation: Culture the cells for 24-72 hours to allow for recovery and ASO activity.
-
Analysis: Harvest the cells for RNA or protein analysis to determine the effect of the ASO on the target gene expression.
Visualizations
Caption: Experimental workflow for in vitro ASO delivery.
Caption: ASO uptake and RNase H-mediated degradation pathway.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Cationic Lipid Transfection | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Delivery of PMOs in Myoblasts by Electroporation - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Vivo Applications of 2'-O-Methoxyethyl (2'-O-MOE) Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). This document includes detailed experimental protocols, quantitative data summaries from preclinical and clinical studies, and diagrams of relevant signaling pathways to guide researchers in the development and application of 2'-O-MOE-based therapeutics.
Introduction to 2'-O-MOE Antisense Oligonucleotides
2'-O-MOE ASOs are a second-generation class of antisense therapeutics characterized by a methoxyethyl modification at the 2' position of the ribose sugar.[1] This modification enhances the drug-like properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and a favorable safety profile compared to first-generation phosphorothioate (B77711) (PS) ASOs.[1][2][3] 2'-O-MOE ASOs primarily act through two mechanisms: RNase H-mediated degradation of target mRNA or modulation of pre-mRNA splicing.[4][5] Several 2'-O-MOE ASO drugs have been approved for clinical use, demonstrating their therapeutic potential for a range of diseases.
Key Applications and Therapeutic Targets
2'-O-MOE ASOs have been successfully developed to target a variety of genes implicated in different diseases. The following sections detail the applications of three prominent examples: Mipomersen, Nusinersen, and Volanesorsen.
Mipomersen (Kynamro®): Targeting Apolipoprotein B (ApoB) for Hypercholesterolemia
Mipomersen is a 2'-O-MOE gapmer ASO designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[6] By reducing ApoB-100 levels, Mipomersen effectively lowers LDL-C and other atherogenic lipoproteins.[7][8]
| Study Type | Animal Model/ Population | Dosing Regimen | Key Efficacy Results | Key Safety Findings | Reference(s) |
| Preclinical | Mouse models | Not specified | Dose- and time-dependent reduction in ApoB-100 mRNA, total cholesterol, and LDL-C. Reduction in Lp(a) and atherosclerosis. | Not specified | [8] |
| Phase I Clinical Trial | Healthy volunteers with mild dyslipidemia | 50-400 mg/week subcutaneous (SC) for 4 weeks | Dose-dependent reductions in plasma ApoB (up to 50%), LDL-C (up to 35%), and total cholesterol. Maximal reductions observed at 200 mg. | Generally well-tolerated. | [8] |
| Phase III Clinical Trials | Patients with homozygous familial hypercholesterolemia (HoFH) | 200 mg/week SC for 26 weeks | Consistent and significant reductions in ApoB and ApoB-containing lipoproteins. | Injection site reactions were common. | [7][9] |
The synthesis and secretion of ApoB-100 are tightly regulated processes within the endoplasmic reticulum (ER). When lipid availability is low, ApoB-100 is targeted for ER-associated degradation (ERAD) via the proteasome.[10] Mipomersen reduces the amount of ApoB-100 mRNA available for translation, leading to decreased synthesis of the ApoB-100 protein and subsequently lower levels of VLDL and LDL particles. Under conditions of ER stress, which can be induced by certain fatty acids, ApoB100 can also be degraded via autophagy.[11][12]
Caption: Mipomersen-mediated degradation of ApoB mRNA and subsequent protein regulation.
Nusinersen (Spinraza®): Modulating SMN2 Splicing for Spinal Muscular Atrophy (SMA)
Nusinersen is a fully 2'-O-MOE modified ASO that modulates the splicing of the survival motor neuron 2 (SMN2) pre-mRNA.[13] In individuals with SMA, the SMN1 gene is deleted or mutated, and the SMN2 gene produces predominantly a non-functional, truncated SMN protein due to the skipping of exon 7.[14] Nusinersen binds to an intronic splicing silencer in the SMN2 pre-mRNA, preventing the binding of splicing repressors and promoting the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[13][14]
| Study Type | Animal Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Preclinical | Severe SMA mouse model | Subcutaneous injection | Efficient rescue of the SMA phenotype. | [3] |
| Preclinical | Severe SMA mouse model | Intracerebroventricular (ICV) injection | Increased SMN protein expression, correction of cellular pathologies, improved muscle physiology, and increased survival. | [15] |
| Preclinical | Mild SMA mouse model | CNS delivery | MOE chemistry showed more efficient splicing modulation, improved in vivo stability, and decreased cellular inflammation compared to 2'-OMe chemistry. | [15] |
The splicing of SMN2 exon 7 is regulated by a complex interplay of cis-acting sequences on the pre-mRNA and trans-acting protein factors. A C-to-U transition in exon 7 of SMN2 disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS), leading to exon skipping.[14] Splicing is also influenced by intronic splicing silencers (ISSs), such as ISS-N1, which is the target of Nusinersen.[14] By blocking ISS-N1, Nusinersen prevents the binding of inhibitory factors like hnRNP A1/A2, allowing for the recruitment of the U1 snRNP to the 5' splice site of exon 7 and promoting its inclusion in the mature mRNA.[14][16]
Caption: Mechanism of Nusinersen in promoting SMN2 exon 7 inclusion.
Volanesorsen (Waylivra®): Targeting Apolipoprotein C-III (ApoC-III) for Familial Chylomicronemia Syndrome (FCS)
Volanesorsen is a 2'-O-MOE ASO designed to inhibit the synthesis of apolipoprotein C-III (ApoC-III), a protein that plays a crucial role in regulating triglyceride metabolism by inhibiting lipoprotein lipase (B570770) (LPL) and hepatic lipase.[17][18] In patients with FCS, a rare genetic disorder characterized by impaired LPL function, high levels of ApoC-III contribute to severe hypertriglyceridemia and an increased risk of pancreatitis.[19] Volanesorsen reduces ApoC-III levels, thereby lowering triglyceride levels.[17][18]
| Study Type | Population | Dosing Regimen | Key Efficacy Results | Key Safety Findings | Reference(s) |
| Phase 2 Clinical Trial | Patients with FCS | 300 mg/week SC for 13 weeks | Reduced plasma ApoC-III levels by 71-90% and triglycerides by 56-86%. All patients achieved triglyceride levels <500 mg/dL. | Not specified | [18] |
| Phase 3 (APPROACH) | Patients with FCS | 300 mg/week SC | 77% reduction in triglyceride levels compared to an 18% increase in the placebo group. | Thrombocytopenia was a significant adverse event. | [19][20] |
| Phase 3 (COMPASS) | Patients with high triglycerides (>500 mg/dL) | Not specified | 71% reduction in triglycerides after 3 months. | Mild local injection site reactions were common. | [19] |
LPL is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[21] ApoC-III inhibits LPL activity, preventing the breakdown of these triglyceride-rich lipoproteins.[21] By reducing the synthesis of ApoC-III, Volanesorsen effectively removes this inhibition, allowing for increased LPL-mediated lipolysis and clearance of triglycerides from the circulation. LPL activity is also regulated by other apolipoproteins, such as ApoC-II which is an activator.[21]
Caption: Volanesorsen-mediated reduction of ApoC-III and its effect on LPL activity.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of a 2'-O-MOE ASO in a Mouse Model
Objective: To evaluate the in vivo efficacy of a 2'-O-MOE ASO in reducing the expression of a target mRNA in a specific tissue (e.g., liver) in a mouse model.
Materials:
-
2'-O-MOE ASO targeting the gene of interest (dissolved in sterile, nuclease-free saline)
-
Control ASO (mismatch or scrambled sequence, with the same chemistry and backbone)
-
8-10 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Tissue homogenization equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Dosing:
-
Divide mice into treatment groups (e.g., vehicle control, control ASO, and one or more doses of the therapeutic ASO). A typical group size is n=5-8 mice.
-
Administer the ASO via the desired route. For liver targets, subcutaneous (SC) injection is common.
-
For an SC injection, gently restrain the mouse and lift the skin on the back to form a tent. Insert the needle into the base of the tent and inject the ASO solution (typically 100-200 µL).
-
Dosing frequency can range from a single dose to multiple doses per week, depending on the ASO's half-life and the study design. A common regimen for initial screening is a single dose, with tissue collection at various time points (e.g., 3, 7, and 14 days post-dose).[1]
-
-
Tissue Collection:
-
At the designated time point, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the target tissue (e.g., liver) and snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution. Store at -80°C until analysis.
-
-
RNA Extraction and qRT-PCR:
-
Homogenize the tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA. Use appropriate housekeeping genes for normalization (e.g., GAPDH, Actin).
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA in the ASO-treated groups compared to the control groups.
-
Determine the dose-dependent reduction in target mRNA expression.
-
Protocol 2: Assessment of Hepatotoxicity of a 2'-O-MOE ASO in Mice
Objective: To evaluate the potential hepatotoxicity of a 2'-O-MOE ASO in mice following systemic administration.
Materials:
-
2'-O-MOE ASO
-
Control ASO
-
8-10 week old mice
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Clinical chemistry analyzer
-
Formalin (10%)
-
Histology processing reagents and equipment
Procedure:
-
Dosing: Administer the ASO to mice as described in Protocol 1. A multiple-dose regimen over several weeks is often used for toxicity studies.[22][23]
-
Blood Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture or another approved method.
-
Process the blood to obtain plasma.
-
Measure plasma levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), using a clinical chemistry analyzer.[1][22]
-
-
Organ Weight and Histopathology:
-
Euthanize the mice and perform a necropsy.
-
Weigh the liver and other relevant organs.
-
Fix a portion of the liver in 10% formalin for at least 24 hours.
-
Process the fixed tissue for histology (embedding, sectioning, and staining with Hematoxylin and Eosin - H&E).
-
A board-certified veterinary pathologist should examine the liver sections for any signs of toxicity, such as inflammation, necrosis, and steatosis.[1]
-
-
Data Analysis:
-
Compare the plasma ALT and AST levels and liver weights between the ASO-treated and control groups.
-
Score the histopathological findings to assess the severity of any liver damage.
-
Protocol 3: Intracerebroventricular (ICV) Injection of a 2'-O-MOE ASO in Mice for CNS Targeting
Objective: To deliver a 2'-O-MOE ASO directly to the central nervous system (CNS) of a mouse to target a gene expressed in the brain or spinal cord.
Materials:
-
2'-O-MOE ASO (in sterile, nuclease-free saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Hamilton syringe with a 30-gauge needle
-
Drill
-
Suturing materials
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Shave the head and sterilize the surgical area.
-
-
Surgical Procedure:
-
Injection:
-
Slowly lower the Hamilton syringe needle through the burr hole to the correct depth to reach the lateral ventricle (e.g., 2.5 mm from the skull surface).[5]
-
Infuse the ASO solution (typically 2-10 µL) over several minutes.[5][24]
-
Leave the needle in place for a few minutes after the injection to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the mouse for recovery.
-
-
Efficacy and Safety Assessment: Follow the procedures outlined in Protocols 1 and 2, adapting them for CNS tissues (e.g., brain, spinal cord) and CNS-specific safety assessments (e.g., behavioral tests).[5]
Biodistribution and Quantification
Understanding the biodistribution of 2'-O-MOE ASOs is crucial for assessing their therapeutic potential and off-target effects. Following systemic administration, these ASOs distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys.[25][26] Quantification of ASO levels in tissues can be performed using methods like splint ligation-based qPCR, which offers high sensitivity and specificity.[27] Immunohistochemistry using antibodies specific for the 2'-O-MOE modification can be used to visualize the cellular distribution of the ASO within a tissue.[28][29]
Conclusion
2'-O-MOE modified antisense oligonucleotides represent a versatile and powerful therapeutic platform with proven clinical success. The enhanced stability, affinity, and safety profile of this chemistry have enabled the development of effective treatments for a range of genetic and metabolic diseases. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own in vivo studies, contributing to the further advancement of 2'-O-MOE-based therapeutics.
References
- 1. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | Semantic Scholar [semanticscholar.org]
- 7. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 8. Mipomersen in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Mipomersen Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The many intersecting pathways underlying apolipoprotein B secretion and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The degradation of apolipoprotein B100: multiple opportunities to regulate VLDL triglyceride production by different proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different fatty acids inhibit apoB100 secretion by different pathways: unique roles for ER stress, ceramide, and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Volanesorsen in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy | Semantic Scholar [semanticscholar.org]
- 18. dovepress.com [dovepress.com]
- 19. hcplive.com [hcplive.com]
- 20. Novel Therapeutics for Familial Chylomicronemia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipoprotein Lipase and Its Regulators: An Unfolding Story - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 27. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterizing Antibodies Targeting Antisense Oligonucleotide Phosphorothioate and 2'- O-Methoxyethyl Modifications for Intracellular Trafficking and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Modification for Splice-Switching Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by modulating the pre-mRNA splicing process. Chemical modifications to the oligonucleotide backbone are crucial for enhancing their drug-like properties, including stability, binding affinity, and safety. Among these, the 2'-O-methoxyethyl (2'-O-Moe) modification, particularly of uridine (B1682114) (U), has emerged as a cornerstone of second-generation antisense technology.[1][2] This modification involves the replacement of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methoxyethyl group, conferring superior nuclease resistance, increased binding affinity to target RNA, and a favorable toxicity profile.[3][4][5]
These application notes provide a comprehensive overview of the 2'-O-Moe-U modification in SSOs, including their mechanism of action, experimental protocols for their evaluation, and quantitative data to support their application in research and drug development.
Mechanism of Action
2'-O-Moe modified SSOs function as steric blockers. By binding with high affinity and sequence specificity to pre-mRNA, they obstruct the access of splicing factors to key splice sites or splicing regulatory sequences (enhancers or silencers).[4][6] This steric hindrance effectively redirects the splicing machinery, leading to the exclusion (skipping) or inclusion of specific exons in the mature mRNA. Unlike first-generation antisense oligonucleotides that often rely on RNase H-mediated degradation of the target RNA, fully modified 2'-O-Moe SSOs do not support RNase H activity, which can contribute to their improved safety profile.[3][4]
Key Advantages of 2'-O-Moe Modification:
-
Enhanced Nuclease Resistance: The 2'-O-Moe group protects the oligonucleotide from degradation by endo- and exonucleases, leading to a longer half-life in vitro and in vivo.[1][2]
-
Increased Binding Affinity: The modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which increases the thermal stability (Tm) of the SSO-RNA duplex.[2] An increase in ΔTm of approximately 0.9 to 1.6 °C per modification has been reported.[2]
-
Improved Specificity: 2'-O-Moe-modified oligonucleotides have shown a greater loss of affinity in the presence of sequence mismatches compared to unmodified oligonucleotides, indicating enhanced specificity for the target sequence.[2]
-
Favorable Pharmacokinetic and Toxicological Properties: SSOs with 2'-O-Moe modifications have demonstrated good tissue distribution and are generally well-tolerated, with a reduced pro-inflammatory potential compared to earlier generations of antisense drugs.[7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of 2'-O-Moe Splice-Switching Oligonucleotides
| Target Gene | Cell Line | SSO Concentration | Splice Correction Efficiency (%) | EC50 (nM) | Reference |
| HBB (IVS2-745) | Patient-derived erythroid cells | 50 nM | ~60% increase in HbA | Not Reported | [10] |
| SMN2 (exon 7) | Patient-derived fibroblasts | 10 nM | Significant exon 7 inclusion | 13 - 16 | [11] |
| CTNNB1 | A549 | 1.56 - 100 nM | Dose-dependent knockdown | ~5 | [4] |
Table 2: Comparative In Vivo Efficacy of Splice-Switching Oligonucleotides in a Severe SMA Mouse Model
| SSO Chemistry | Dose | Mean Survival (days) | Body Weight Gain (g) | Motor Neuron Preservation | Reference |
| 2'-O-Moe (MOE10-29) | High | > 250 | ~15 | Significant | [12][13] |
| PMO (PMO10-29) | High | ~150 | ~10 | Moderate | [12][13] |
| 2'-O-Moe (MOE10-29) | Low | ~100 | ~7 | Moderate | [12][13] |
| PMO (PMO10-29) | Low | ~50 | ~5 | Low | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Transfection of 2'-O-Moe SSOs into Cultured Cells
This protocol describes the delivery of 2'-O-Moe SSOs into mammalian cells using cationic lipid-based transfection reagents.
Materials:
-
2'-O-Moe modified splice-switching oligonucleotide (lyophilized)
-
Nuclease-free water
-
Cultured mammalian cells (e.g., HeLa, HEK293, or a relevant patient-derived cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)
-
6-well or 24-well tissue culture plates
Procedure:
-
SSO Preparation: Reconstitute the lyophilized 2'-O-Moe SSO in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
Cell Seeding: The day before transfection, seed cells in a tissue culture plate to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the 2'-O-Moe SSO to the desired final concentration (e.g., 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted SSO and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of SSO-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, complete growth medium.
-
Add the SSO-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and target gene.
-
Harvesting: After incubation, harvest the cells for RNA extraction and subsequent analysis of splice-switching efficiency.
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the extraction of total RNA from cultured cells for the analysis of splicing patterns.
Materials:
-
Transfected cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagent (e.g., TRIzol™ or a column-based kit like RNeasy Mini Kit)
-
Chloroform (for TRIzol™ method)
-
Isopropanol (B130326) (for TRIzol™ method)
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
DNase I, RNase-free
-
Spectrophotometer (e.g., NanoDrop™)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Lyse the cells directly in the culture dish by adding the RNA extraction reagent and scraping the cells.
-
-
RNA Isolation (using a column-based kit): Follow the manufacturer's protocol for RNA purification. This typically includes a DNase treatment step to remove genomic DNA contamination.
-
RNA Isolation (using TRIzol™):
-
Homogenize the cell lysate and incubate for 5 minutes at room temperature.
-
Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
DNase Treatment (if not included in the kit): Treat the isolated RNA with DNase I according to the manufacturer's instructions to remove any residual genomic DNA.
-
RNA Quantification and Quality Assessment:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running a small amount of the RNA on a denaturing agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Splice Variant Analysis
This protocol describes the quantification of different splice isoforms using a two-step qRT-PCR approach.
Materials:
-
Total RNA from Protocol 2
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers specific for the different splice isoforms
-
qPCR instrument
Procedure:
-
Primer Design: Design primers that specifically amplify each splice isoform. For exon skipping, one primer can be designed to span the new exon-exon junction. For exon inclusion, one primer can be located within the included exon. It is also recommended to design a primer pair that amplifies a region common to all transcripts to measure the total level of the target gene.
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcriptase buffer and enzyme.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and the cDNA template.
-
Set up the qPCR instrument with the appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and primer set.
-
Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB) and an untreated control.
-
The percentage of exon skipping or inclusion can be calculated by comparing the relative abundance of the specific isoform to the total abundance of the target gene.
-
Protocol 4: Determination of IC50/EC50
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a measure of the potency of an SSO.
Procedure:
-
Dose-Response Experiment: Perform a dose-response experiment by treating cells with a range of SSO concentrations (e.g., from 0.1 nM to 1 µM).
-
Quantify Splice-Switching: Analyze the splice-switching efficiency at each concentration using qRT-PCR as described in Protocol 3.
-
Data Analysis:
-
Calculate the percentage of splice correction at each SSO concentration relative to the maximum achievable effect.
-
Plot the percentage of splice correction against the logarithm of the SSO concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic model).[14][15][16]
-
The IC50 or EC50 value is the concentration of the SSO that produces 50% of the maximal response.
-
Visualizations
Caption: Mechanism of 2'-O-Moe SSO-mediated splice-switching.
Caption: Workflow for splice-switching oligonucleotide drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] Dynamic protein-protein interaction wiring of the human spliceosome. | Semantic Scholar [semanticscholar.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Therapeutic Splice-Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. researchgate.net [researchgate.net]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note and Protocols: Quantifying 2'-O-Moe-U Oligonucleotide Concentration and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-Moe) modified oligonucleotides are a critical class of therapeutic molecules designed to enhance stability, binding affinity, and nuclease resistance.[1][2] The 2'-O-Moe modification, a second-generation antisense technology, replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, a feature instrumental in many FDA-approved antisense oligonucleotide (ASO) drugs.[2] Accurate and reliable quantification of concentration and purity of these modified oligonucleotides is paramount for research, development, and manufacturing to ensure safety and efficacy.[3][4]
This document provides detailed protocols for the primary analytical techniques used to determine the concentration and purity of 2'-O-Moe-U containing oligonucleotides: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Quantifying Oligonucleotide Concentration
Principle: UV-Vis Spectrophotometry
The concentration of oligonucleotides in a solution can be readily determined using UV-Vis spectrophotometry.[5] The nitrogenous bases in nucleic acids have conjugated double bonds that absorb ultraviolet (UV) light, with a maximum absorbance (λmax) typically around 260 nm.[6] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[7]
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for accurate concentration determination. While general conversion factors exist (e.g., 1 OD₂₆₀ unit ≈ 33 µg/mL for single-stranded DNA), these are less reliable for short or modified oligonucleotides.[7][8] Therefore, using the sequence-specific extinction coefficient is highly recommended for accurate quantification.[5]
Experimental Protocol: Concentration Measurement by UV-Vis Spectrophotometry
-
Sample Preparation:
-
Dissolve the lyophilized this compound oligonucleotide in a suitable aqueous buffer (e.g., nuclease-free water, TE buffer).
-
Ensure the sample is completely dissolved by gentle vortexing.
-
-
Dilution:
-
Dilute a small aliquot of the stock solution to a final volume that will provide an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[5]
-
Record the dilution factor accurately.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the measurement wavelength to 260 nm. For purity assessment, also measure absorbance at 280 nm and 230 nm.
-
Use a quartz cuvette with a 1 cm path length for measurements.
-
Blank the instrument using the same buffer used to dilute the oligonucleotide sample.
-
-
Measurement:
-
Measure the absorbance of the diluted oligonucleotide solution at 260 nm (A₂₆₀).
-
If assessing purity, also measure the absorbance at 280 nm (A₂₈₀) and 230 nm (A₂₃₀).
-
-
Calculation of Concentration:
-
Using Molar Extinction Coefficient (Recommended):
-
Calculate the sequence-specific molar extinction coefficient (ε₂₆₀) using an online tool or the nearest-neighbor method.[7]
-
Use the Beer-Lambert Law to calculate the molar concentration:
-
Concentration (mol/L) = A₂₆₀ / (ε₂₆₀ × path length in cm)
-
-
Account for the dilution factor to determine the concentration of the stock solution.
-
-
Using a General Conversion Factor (Approximate):
-
Concentration (µg/mL) = A₂₆₀ × dilution factor × ~33 µg/mL/OD₂₆₀[8]
-
-
-
Purity Assessment (A₂₆₀/A₂₈₀ and A₂₆₀/A₂₃₀ Ratios):
-
Calculate the A₂₆₀/A₂₈₀ ratio to assess for protein contamination. A ratio of ~1.8-2.0 is generally considered pure for nucleic acids.
-
Calculate the A₂₆₀/A₂₃₀ ratio to assess for contamination by salts or other organic compounds. A ratio of >2.0 is generally considered pure.
-
Determining Oligonucleotide Purity
The synthesis of oligonucleotides is a complex process that can result in various impurities, including shorter sequences (n-1, n-2), longer sequences (n+1), and incompletely deprotected or modified species.[9][10] Chromatographic and mass spectrometric techniques are essential for separating and identifying these impurities.
Principle: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in oligonucleotide samples.[3][4] Two primary modes of HPLC are commonly used for this purpose:
-
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is the most widely used method for oligonucleotide analysis.[11][12] It separates oligonucleotides based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate) is added to the mobile phase to neutralize the negative charge of the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C18).[13][14]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the charge of their phosphate backbone.[9][15] The negatively charged oligonucleotides bind to a positively charged stationary phase and are eluted by increasing the salt concentration of the mobile phase.[9]
Experimental Protocol: Purity Analysis by IP-RP-HPLC
-
Sample Preparation:
-
Dissolve the this compound oligonucleotide sample in the initial mobile phase (e.g., a mixture of aqueous buffer with the ion-pairing agent and organic solvent).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Use an HPLC or UHPLC system with a UV detector set to 260 nm.
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape and resolution by denaturing the oligonucleotide.
-
-
Mobile Phases:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP) with an amine like triethylamine (B128534) (TEA)).[13]
-
Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol, containing the same ion-pairing agent as Mobile Phase A.[13]
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.2-1.0 mL/min).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 50% B in 30 minutes).
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main oligonucleotide peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
Principle: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique used to confirm the molecular weight of the synthesized oligonucleotide and to identify impurities.[3][16] It is often coupled with liquid chromatography (LC-MS). The two most common ionization techniques for oligonucleotides are:
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing large biomolecules like oligonucleotides.[12][17] It typically produces multiply charged ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): This technique is also used for oligonucleotide analysis, particularly for high-throughput screening.[12][18]
Experimental Protocol: Identity Confirmation by LC-ESI-MS
-
LC-MS System:
-
Use an LC system coupled to an ESI mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass analysis).[3]
-
-
Chromatographic Conditions:
-
Use an IP-RP-HPLC method similar to the one described in section 3.2. Ensure that the mobile phases are compatible with MS (e.g., using volatile buffers and ion-pairing agents like HFIP and TEA).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Range: Set a mass range that will encompass the expected m/z values of the multiply charged ions of the oligonucleotide.
-
Deconvolution: Use deconvolution software to process the raw mass spectrum and determine the intact molecular weight of the main product and any impurities.[3]
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the this compound oligonucleotide.
-
Identify impurity peaks in the chromatogram by their mass-to-charge ratios and corresponding deconvoluted masses. Common impurities include n-1, n+1, and species with failed deprotection.[10]
-
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and reporting.
Table 1: Concentration and Purity Assessment by UV-Vis Spectrophotometry
| Sample ID | A₂₆₀ | A₂₈₀ | A₂₃₀ | A₂₆₀/A₂₈₀ Ratio | A₂₆₀/A₂₃₀ Ratio | Concentration (µM) |
| Oligo-1 | 0.521 | 0.274 | 0.250 | 1.90 | 2.08 | 15.8 |
| Oligo-2 | 0.489 | 0.263 | 0.233 | 1.86 | 2.10 | 14.8 |
Table 2: Purity Analysis by HPLC-UV
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| Oligo-1 | 15.2 | 96.5 | 3.5 |
| Oligo-2 | 15.3 | 95.8 | 4.2 |
Table 3: Identity Confirmation by LC-MS
| Sample ID | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) | Major Impurities Observed (Mass) |
| Oligo-1 | 6543.21 | 6543.18 | -4.6 | n-1 (6230.05 Da) |
| Oligo-2 | 6543.21 | 6543.25 | 6.1 | n+1 (6856.35 Da) |
Visualized Workflows
The following diagrams illustrate the experimental workflows for quantifying the concentration and purity of this compound oligonucleotides.
Caption: Workflow for Oligonucleotide Concentration Quantification.
Caption: Workflow for Oligonucleotide Purity and Identity Analysis.
References
- 1. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. オリゴヌクレオチドの定量化 [sigmaaldrich.com]
- 6. atdbio.com [atdbio.com]
- 7. idtdna.com [idtdna.com]
- 8. Frequently asked questions - Oligonucleotides [eurogentec.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 13. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 14. waters.com [waters.com]
- 15. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oligo Mass Spectrometry Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. idtdna.com [idtdna.com]
- 18. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in 2'-O-Moe-U oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for this compound phosphoramidites, and how does it impact the final yield?
A1: Modified phosphoramidites, including this compound, may exhibit lower coupling efficiencies compared to standard DNA or RNA monomers. While standard monomers can achieve >99% coupling efficiency, it is not unusual for modified reagents to have efficiencies as low as 90%.[1] Even a small decrease in coupling efficiency can significantly reduce the final yield of the full-length oligonucleotide, especially for longer sequences. For example, a 50-mer oligonucleotide synthesized with a 99.5% average coupling efficiency will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with a 98.5% efficiency will only yield about 52% of the full-length product.[2]
Q2: What are the primary factors that can lead to low yield in this compound oligo synthesis?
A2: Low yield in this compound oligo synthesis can stem from several factors throughout the synthesis and purification process. The most common culprits include inefficient coupling of the this compound phosphoramidite (B1245037), incomplete deprotection, poor quality of reagents, and loss of product during purification.[1][3] The unique properties of the 2'-O-Moe modification can influence each of these steps.
Q3: Are there specific deprotection considerations for oligonucleotides containing 2'-O-Moe modifications?
A3: Yes, while 2'-O-Moe-RNA is chemically more stable than DNA or RNA, proper deprotection is crucial to avoid yield loss.[4] The deprotection strategy should be chosen based on the other components of the oligonucleotide, such as the presence of sensitive dyes or other modifications.[5] Standard oligonucleotide deprotection conditions can often be applied.[4] However, for oligonucleotides containing base-sensitive modifications, milder deprotection conditions, such as using t-butylamine/water, may be necessary to prevent degradation and loss of product.[6]
Q4: How does the presence of 2'-O-Moe modifications affect the purification of the oligonucleotide?
A4: The 2'-O-Moe modification increases the hydrophobicity of the oligonucleotide, which can be advantageous for purification by reverse-phase HPLC (RP-HPLC), especially when the 5'-DMT (Dimethoxytrityl) group is left on.[7] However, oligonucleotides with extensive 2'-O-Moe modifications can sometimes exhibit poor chromatographic behavior due to aggregation, making purification challenging.[7] The choice of purification method, such as RP-HPLC or ion-exchange chromatography, will depend on the specific characteristics of the oligonucleotide.[3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Symptom: Trityl analysis shows a stepwise coupling efficiency below the expected range (typically <95% for modified monomers), resulting in a low overall crude yield of the full-length product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Coupling Time | For 2'-O-Moe phosphoramidites, a longer coupling time may be required compared to standard monomers. A coupling time of 6 minutes is often recommended to optimize efficiency.[4] |
| Reagent Quality | Ensure that the this compound phosphoramidite and activator (e.g., DCI) are fresh, of high purity, and have been stored under appropriate anhydrous conditions.[2] |
| Presence of Moisture | Moisture in the acetonitrile, activator, or on the synthesizer lines will react with the activated phosphoramidite and significantly reduce coupling efficiency.[2][8] Implement stringent anhydrous techniques and use high-quality, dry solvents. |
| Activator Concentration | The concentration of the activator can impact coupling efficacy. It may be necessary to optimize the amount of activator used.[9] For some systems, DCI activator concentrations between 0.5M and 1M are used.[9] |
| Solvent Composition | In some cases, the addition of a heterocyclic base like pyridine (B92270) to the coupling solvent can enhance the solubility and stability of the phosphoramidite monomer, leading to improved coupling efficacy.[9] |
-
Setup: Program the DNA/RNA synthesizer to perform a synthesis of a short, test oligonucleotide (e.g., a 10-mer) containing at least one this compound incorporation.
-
Variable Coupling Time: Set up parallel syntheses where the coupling time for the this compound phosphoramidite is varied (e.g., 3 min, 6 min, 9 min). Keep all other synthesis parameters constant.
-
Trityl Monitoring: Collect the trityl cation from each coupling step and measure its absorbance at 495 nm.
-
Calculate Stepwise Efficiency: Calculate the stepwise coupling efficiency for each tested coupling time.
-
Analysis: Compare the stepwise efficiencies to determine the optimal coupling time for the this compound monomer on your synthesizer.
Issue 2: Incomplete Deprotection
Symptom: Mass spectrometry analysis of the purified oligonucleotide shows the presence of adducts or incomplete removal of protecting groups, leading to a lower yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Deprotection Conditions | Standard deprotection conditions (e.g., ammonium (B1175870) hydroxide (B78521) at 55°C) may be too harsh if the oligonucleotide contains sensitive modifications in addition to this compound.[1][5] |
| Degraded Deprotection Reagents | The use of old or improperly stored deprotection reagents (e.g., ammonium hydroxide) can lead to incomplete deprotection.[6] Always use fresh reagents. |
| Presence of Ac-dC | If using UltraFAST deprotection with AMA (a mixture of aqueous Ammonium hydroxide and aqueous MethylAmine), it is crucial to use acetyl (Ac) protected dC to avoid base modification.[6] |
-
Synthesis: Synthesize a small-scale test oligonucleotide containing the this compound modification and any other sensitive moieties present in your target sequence.
-
Parallel Deprotection: Aliquot the solid support-bound oligonucleotide into separate tubes. Treat each aliquot with a different deprotection cocktail or condition (e.g., standard ammonium hydroxide, AMA, t-butylamine/water).
-
Cleavage and Work-up: Follow the recommended cleavage and work-up procedure for each deprotection method.
-
Analysis: Analyze the crude, deprotected oligonucleotides by LC-MS to identify the conditions that yield the cleanest product with the highest percentage of the desired full-length, fully deprotected oligonucleotide.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound oligo synthesis.
Caption: Troubleshooting workflow for low yield in this compound oligo synthesis.
This guide provides a starting point for addressing common issues encountered during the synthesis of this compound modified oligonucleotides. For further assistance, please consult your synthesis instrumentation and reagent documentation or contact your supplier's technical support.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. cdmo.sylentis.com [cdmo.sylentis.com]
- 4. 2'-OMe-U CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) ASO Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modified antisense oligonucleotides (ASOs).
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal ASO Concentration | Titrate the ASO concentration to determine the optimal dose for your cell type. A recommended starting range is 1-100 nM.[1] Lower concentrations may be insufficient, while excessively high concentrations can lead to off-target effects. |
| Inefficient Transfection Reagent | The choice of transfection reagent is critical and cell-type dependent.[2] Compare the efficiency of different reagents like Lipofectamine™ RNAiMAX, Lipofectamine™ 3000, or Oligofectamine™.[1][2] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[3] Avoid using cells that are overgrown or have been passaged too many times. |
| Incorrect Transfection Protocol | Strictly follow the manufacturer's protocol for the chosen transfection reagent. Pay close attention to incubation times and the ratio of ASO to transfection reagent.[1] |
| Degraded ASO | Store ASOs under recommended conditions (typically -20°C or -80°C in a nuclease-free solvent). Avoid repeated freeze-thaw cycles. |
| RNA Analysis Timing | The optimal time to assess mRNA knockdown is typically 24-48 hours post-transfection. For protein knockdown, analysis should be performed 48-72 hours post-transfection.[4] |
| ASO Design | The sequence and design of the ASO are crucial for target engagement. If optimization of other parameters fails, consider testing ASOs targeting different regions of the target RNA. |
Issue 2: High Cell Toxicity
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High ASO Concentration | High concentrations of ASOs can induce cytotoxicity.[5] Reduce the ASO concentration to the lowest effective dose determined from your titration experiments. |
| Transfection Reagent Toxicity | Some transfection reagents can be toxic to sensitive cell lines.[2] Lower the amount of transfection reagent used or switch to a reagent known for lower toxicity.[2] |
| Prolonged Incubation Time | Extended exposure to the ASO-transfection reagent complex can harm cells. Reduce the incubation time as recommended by the reagent manufacturer, typically 4-6 hours.[4] |
| Low Cell Confluency | Transfecting cells at a low density can make them more susceptible to toxicity. Increase cell confluency to 80-90% at the time of transfection.[3] |
| Contamination | Bacterial or fungal contamination can cause cell death. Ensure aseptic techniques are followed throughout the experiment.[3] |
| Sequence-Dependent Toxicity | Certain ASO sequences can be inherently toxic, independent of the target.[5] If toxicity persists despite optimizing other factors, test a control ASO with a different sequence. |
Issue 3: Inconsistent Results
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Variable Cell Confluency | Inconsistent cell density at the time of transfection can lead to variable uptake of the ASO. Maintain a consistent cell seeding density and confluency for all experiments.[3] |
| Inconsistent Reagent Preparation | Ensure thorough and consistent mixing of the ASO and transfection reagent. Prepare a master mix for replicate wells to minimize pipetting errors.[3] |
| Cell Passage Number | Using cells with a high passage number can lead to altered cell behavior and transfection efficiency. Use cells within a consistent and low passage number range. |
| Presence of Serum | Some transfection reagents are inhibited by serum. Follow the manufacturer's protocol regarding the use of serum-free or serum-containing media during complex formation and transfection.[4] |
| Lipid-to-Oligonucleotide Ratio | A fixed lipid-to-oligonucleotide ratio can result in variable transfection efficiency at different ASO concentrations.[6] Consider optimizing this ratio for your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-Moe modified ASOs and what are their advantages?
2'-O-Methoxyethyl (2'-O-Moe) is a second-generation chemical modification applied to the ribose sugar of an oligonucleotide.[7] This modification offers several advantages over first-generation (phosphorothioate) ASOs, including:
-
Increased Nuclease Resistance: The 2'-O-Moe modification protects the ASO from degradation by cellular nucleases, leading to a longer half-life.[7]
-
Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA, improving potency.[7]
-
Reduced Non-specific Protein Binding: This modification can decrease off-target effects and reduce cytotoxicity compared to phosphorothioate-only ASOs.[7][8]
Q2: How do 2'-O-Moe ASOs work?
2'-O-Moe ASOs are typically designed as "gapmers".[7] These are chimeric oligonucleotides with a central "gap" of DNA-like nucleotides flanked by "wings" of 2'-O-Moe modified nucleotides.[7] When the ASO binds to its target mRNA, the DNA-RNA hybrid in the gap region is recognized and cleaved by the cellular enzyme RNase H1.[3] The 2'-O-Moe wings enhance binding affinity and protect the ASO from degradation.
Q3: Which transfection reagent is best for 2'-O-Moe ASOs?
The optimal transfection reagent is highly cell-type dependent. A systematic comparison of commonly used reagents for single-stranded oligonucleotides revealed that Lipofectamine™ 3000, Fugene®, and RNAiMAX® generally show high transfection efficacy.[2] However, RNAiMAX® may be a better option for many cell types when lower toxicity is desired.[2] It is recommended to empirically test a few different reagents for your specific cell line.
Q4: What is a good starting concentration for my 2'-O-Moe ASO?
A typical starting concentration range for 2'-O-Moe ASO transfection is between 1 nM and 100 nM.[1] For sensitive or difficult-to-transfect cells, a dose-response experiment is crucial to identify the lowest concentration that provides significant knockdown without causing excessive toxicity.[3]
Q5: Can I use the same protocol for siRNA and ASO transfection?
While the general principles are similar, there can be differences. ASO transfection is often considered more straightforward as you don't need to be as concerned about nucleases, and the reagents can be more forgiving in terms of cytotoxicity.[9] However, it is always best to follow a protocol specifically optimized for ASO transfection.
Quantitative Data Summary
Table 1: Comparison of Transfection Reagents for 2'-O-Moe ASO Delivery
This table summarizes the relative efficiency of different transfection reagents in delivering a 2'-O-Moe ASO targeting PTEN mRNA in bEnd.3 mouse brain endothelial cells.[1]
| Transfection Reagent | ASO Concentration | Relative PTEN mRNA Expression (%) |
| RNAiMAX | 10 nM | 4.4 |
| 100 nM | 2.5 | |
| Oligofectamine | 10 nM | 87 |
| 100 nM | 16 |
Table 2: Dose-Dependent Knockdown of CTNNB1 mRNA by 2'-O-Moe ASO Gapmers in HeLa Cells
This table shows the percentage of remaining CTNNB1 mRNA after transfection with different concentrations of a 2'-O-Moe modified ASO. Data is expressed relative to a negative control.[7]
| 2'-O-Moe ASO Concentration | % Remaining CTNNB1 mRNA |
| High Concentration | ~20% |
| Medium Concentration | ~40% |
| Low Concentration | ~60% |
Experimental Protocols
Detailed Protocol for 2'-O-Moe ASO Transfection in HeLa Cells (96-well format)
This protocol is adapted for the reverse transfection of 2'-O-Moe gapmer ASOs.[3]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
2'-O-Moe ASO stock solution (100 µM in nuclease-free buffer)
-
Nuclease-free water
-
96-well tissue culture plates
Procedure:
-
ASO Dilution:
-
Thaw the 100 µM ASO stock solution on ice.
-
Prepare working dilutions of the ASO in Opti-MEM™. For a final concentration of 10 nM in a 100 µL final volume, you will need 0.1 µL of the 100 µM stock per well. It is recommended to prepare a master mix for each concentration.
-
-
Complex Formation:
-
In a sterile tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. A common starting point is 0.3 µL of RNAiMAX per well.
-
Combine the diluted ASO and the diluted RNAiMAX. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 5-20 minutes to allow for complex formation.
-
-
Cell Seeding:
-
While the complexes are forming, prepare a single-cell suspension of HeLa cells in complete growth medium.
-
Seed the cells into the 96-well plate at a density that will result in 70-90% confluency at the time of analysis (e.g., 10,000 cells per well).
-
-
Transfection:
-
Add the ASO-lipid complexes to the wells containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Analysis:
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qRT-PCR or protein extraction for Western blot).
-
Visualizations
Caption: General workflow for 2'-O-Moe ASO transfection.
Caption: Troubleshooting decision tree for ASO transfection.
References
- 1. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idtdna.com [idtdna.com]
- 8. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Reducing off-target effects of 2'-O-Moe-U gapmers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modified gapmer antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound gapmers.
| Problem | Possible Cause | Suggested Solution |
| High Off-Target Gene Knockdown | 1. Suboptimal ASO Design: The ASO sequence may have significant homology to unintended transcripts. | 1a. In Silico Analysis: Perform a thorough bioinformatics screen against the relevant transcriptome to identify potential off-target binding sites.[1] 1b. ASO Sequence Redesign: If significant off-target homology is predicted, redesign the ASO to target a more unique sequence within the target RNA. 1c. Introduce Mismatches: Strategically introduce nucleotide mismatches in the ASO sequence to decrease its binding affinity for off-target transcripts.[2] |
| 2. Excessive ASO Concentration: High concentrations can drive binding to lower-affinity off-target sites. | 2a. Dose-Response Experiment: Determine the minimal effective concentration that achieves desired on-target knockdown with minimal off-target effects.[2] 2b. Titrate ASO Concentration: Use the lowest effective concentration in your experiments. | |
| 3. High Binding Affinity: The 2'-O-Moe modification increases binding affinity, which can exacerbate off-target effects. | 3a. Adjust ASO Length: Shorter ASOs (16-18 nucleotides for 2'-O-Moe gapmers) can sometimes improve specificity.[3] 3b. Modify the "Wing" Chemistry: Consider using alternative or mixed chemical modifications in the wings to modulate binding affinity.[4] | |
| Hepatotoxicity Observed in in vivo Studies | 1. Hybridization-Dependent Off-Target Effects: The ASO may be downregulating essential genes in the liver. | 1a. Off-Target Analysis in Liver Cells: Use human liver cell lines (e.g., Huh-7) to perform microarray or RNA-seq analysis to identify off-target effects.[5][6] 1b. ASO Redesign: Based on the off-target profile, redesign the ASO to avoid these interactions. |
| 2. Hybridization-Independent Toxicity: The chemical modifications or phosphorothioate (B77711) backbone may be causing toxicity. | 2a. Chemical Modification of Nucleobases: Introducing modifications to the nucleobases can reduce hepatotoxicity.[7] 2b. Reduce Phosphorothioate Content: Strategically replace some phosphorothioate linkages with phosphodiester bonds, particularly in the wings.[8] | |
| Inconsistent On-Target Knockdown Efficiency | 1. Poor ASO Delivery: The ASO may not be efficiently reaching its target RNA in the nucleus. | 1a. Optimize Transfection Reagent: If using a transfection reagent, ensure it is optimized for ASO delivery in your cell type. 1b. Consider Alternative Delivery Methods: For in vivo studies, explore different delivery formulations. |
| 2. RNA Structure Accessibility: The target site on the RNA may be inaccessible due to secondary structure. | 2a. RNA Structure Prediction: Use RNA folding prediction software to identify accessible target sites. 2b. Design ASOs to Target Accessible Regions: Select target sites in regions predicted to be single-stranded. |
Frequently Asked Questions (FAQs)
ASO Design and Off-Target Prediction
Q1: What is the primary cause of off-target effects with this compound gapmers?
A1: The primary cause of off-target effects is hybridization-dependent, where the ASO binds to unintended RNA transcripts that have a similar sequence to the intended target.[9][10] This binding can lead to the RNase H-mediated degradation of the off-target RNA, resulting in unintended gene silencing.[9]
Q2: How can I predict potential off-target effects before starting my experiment?
A2: In silico analysis is a critical first step.[5][10] Use bioinformatics tools to screen your ASO sequence against the entire transcriptome of your model system (e.g., human, mouse). This will identify potential off-target transcripts with varying degrees of complementarity to your ASO. Pay close attention to the number and position of mismatches.[3]
Q3: How many mismatches are generally tolerated before off-target effects are significantly reduced?
A3: While this can vary depending on the specific ASO sequence and its binding affinity, studies have shown that off-target effects are most significant for transcripts with zero, one, or two mismatches.[11][12] As the number of mismatches increases, the likelihood of off-target degradation generally decreases.[11]
Experimental Strategies to Reduce Off-Target Effects
Q4: What is the "Goldilocks" principle for ASO binding affinity?
A4: The "Goldilocks" principle suggests that the binding affinity of an ASO should be "just right" – strong enough to effectively bind and silence the intended target, but not so strong that it promotes widespread binding to off-target sequences with some mismatches.[11] Exaggerated binding affinity can increase the risk of off-target effects.[11]
Q5: How does extending the length of a gapmer ASO affect off-target effects?
A5: Oligonucleotide extension can have a bilateral effect. On one hand, a longer ASO has a higher chance of having a unique sequence in the transcriptome, potentially reducing the number of perfectly matched off-target sites.[13][14] On the other hand, the increased binding affinity of a longer ASO might lead to better tolerance of mismatches, potentially increasing off-target effects on partially complementary sites.[13][14] Therefore, the optimal length needs to be empirically determined, but for 2'-O-Moe gapmers, a range of 18-20 nucleotides is often considered a good starting point.[3]
Q6: Can chemical modifications other than 2'-O-Moe be used to reduce off-target effects?
A6: Yes. Introducing other chemical modifications, either in the wings or within the gap, can help mitigate off-target effects and toxicity. For example, incorporating 2'-O-methyl (2'-OMe) modifications at specific positions within the DNA gap has been shown to reduce toxicity.[8][15] Additionally, modifications to the nucleobases themselves can decrease hepatotoxicity.[7]
Quantitative Data Summary
Table 1: Effect of Oligonucleotide Extension on Off-Target Gene Downregulation
| ASO Length | Number of Downregulated Genes (d=3) | Percentage of Control Expression (d=3 genes) |
| 14-mer (gap-GR14) | 1 | 11.3% |
| 18-mer (gap-GR18-2) | 0 | 48.6% |
| Data summarized from a study demonstrating that extending a 14-mer LNA gapmer to an 18-mer significantly reduced the downregulation of off-target genes with three mismatches (d=3).[9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Effects using Microarray Analysis
This protocol outlines a general workflow for evaluating the off-target profile of a this compound gapmer in a human cell line.
-
Cell Culture and Transfection:
-
Culture human cells (e.g., Huh-7) in the appropriate medium and conditions.
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the this compound gapmer ASO or a negative control ASO at a predetermined optimal concentration using a suitable transfection reagent (e.g., Lipofectamine 2000).[16]
-
Incubate the cells for 24-48 hours post-transfection.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Microarray Analysis:
-
Perform microarray analysis using a suitable platform (e.g., Agilent SurePrint G3 Human Gene Expression v3 Microarray).
-
Hybridize labeled cRNA to the microarray slides according to the manufacturer's protocol.
-
Scan the microarray slides and extract the raw data.
-
-
Data Analysis:
-
Normalize the microarray data.
-
Perform statistical analysis to identify differentially expressed genes between the ASO-treated and control groups.
-
Conduct in silico analysis to identify which of the downregulated genes have sequence complementarity to the ASO.
-
Categorize the potential off-target genes based on the number of mismatches.
-
Visualizations
Caption: Workflow for ASO design, validation, and optimization to minimize off-target effects.
Caption: Key strategies to mitigate high off-target effects of this compound gapmers.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing In Vivo Performance of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) ASOs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability and efficacy of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using 2'-O-Moe modifications for in vivo ASO studies?
A1: The 2'-O-methoxyethyl (2'-O-Moe) modification is a second-generation antisense technology that offers several advantages for in vivo applications. This modification involves replacing the 2'-hydroxyl group in the ribose sugar with an O-methoxyethyl group, which enhances the therapeutic properties of ASOs.[1][2] Key benefits include:
-
Enhanced Nuclease Resistance: The 2'-O-Moe modification provides significant protection against degradation by endo- and exonucleases present in biological fluids and tissues, leading to a longer half-life in vivo.[1][2][3][4][5][6]
-
Increased Binding Affinity: This modification increases the binding affinity of the ASO to its target RNA, resulting in improved potency.[1][7]
-
Reduced Off-Target Effects: Compared to some other modifications, 2'-O-Moe ASOs can exhibit a better toxicity profile.[1]
-
Favorable Pharmacokinetics: 2'-O-Moe ASOs generally exhibit good tissue distribution and a prolonged duration of action.[8][9]
Q2: What is the difference between a fully modified 2'-O-Moe ASO and a 2'-O-Moe gapmer ASO?
A2: The primary difference lies in their mechanism of action and design:
-
Fully Modified 2'-O-Moe ASOs: In these ASOs, every nucleotide is modified with 2'-O-Moe. This design is typically used for steric-blocking applications, where the ASO binds to the target RNA and physically obstructs processes like splicing or translation without degrading the RNA. Fully modified 2'-O-Moe ASOs do not support RNase H-mediated cleavage of the target RNA.[1]
-
2'-O-Moe Gapmer ASOs: These are chimeric ASOs that consist of a central "gap" of DNA nucleotides flanked by "wings" of 2'-O-Moe modified nucleotides. This design allows for the recruitment of RNase H, an enzyme that recognizes the DNA:RNA duplex and cleaves the target RNA strand. The 2'-O-Moe wings protect the ASO from nuclease degradation and increase its binding affinity to the target RNA.[1][2][7][10]
Q3: How does the phosphorothioate (B77711) (PS) backbone modification contribute to the stability of 2'-O-Moe ASOs?
A3: The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, is a first-generation modification often used in conjunction with 2'-O-Moe wings. This combination provides a synergistic effect on in vivo stability by:
-
Increasing Nuclease Resistance: The PS backbone itself confers significant resistance to nuclease degradation.[4][7]
-
Enhancing Protein Binding: PS-modified ASOs bind to plasma proteins, which reduces their renal clearance and prolongs their circulation time.[4][9]
While beneficial for stability, it's important to note that high concentrations of PS-modified ASOs can sometimes lead to non-specific protein binding and potential toxicity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with 2'-O-Moe ASOs.
Problem 1: Low Knockdown Efficiency or Lack of Pharmacological Effect
| Possible Cause | Troubleshooting Steps |
| Poor ASO Stability | 1. Verify ASO Integrity: Before in vivo administration, confirm the integrity of your ASO stock using techniques like polyacrylamide gel electrophoresis (PAGE).2. Assess Serum Stability: Perform an in vitro serum stability assay to confirm that the ASO is resistant to nuclease degradation. (See Experimental Protocol 1).3. Optimize Formulation: Consider using a formulation, such as a lipid nanoparticle, to protect the ASO from degradation and enhance delivery. |
| Inefficient Delivery to Target Tissue | 1. Analyze Biodistribution: Quantify the ASO concentration in the target tissue and other relevant organs using methods like LC-MS/MS or qPCR. (See Experimental Protocol 2).[8][11] 2. Optimize Route of Administration: The route of administration (e.g., intravenous, subcutaneous, intrathecal) can significantly impact tissue distribution. Select the most appropriate route for your target organ.[4] 3. Consider Conjugation: For liver-targeted delivery, consider conjugating the ASO to N-acetylgalactosamine (GalNAc), which facilitates uptake by hepatocytes. |
| Suboptimal ASO Design | 1. Review ASO Sequence: Ensure the ASO sequence is perfectly complementary to the target RNA. Perform a BLAST search to check for potential off-targets.2. Evaluate Target Site Accessibility: The target region on the RNA may be inaccessible due to secondary structure. Consider designing ASOs targeting different regions of the transcript.3. Confirm RNase H Activity (for gapmers): Ensure the gap region of your gapmer ASO is of sufficient length (typically 8-10 DNA bases) to support RNase H cleavage.[10] |
| Incorrect Dosing | 1. Perform Dose-Response Study: Conduct a dose-response study to determine the optimal dose for achieving the desired level of target knockdown.[12] 2. Consider Dosing Frequency: The half-life of the ASO in the target tissue will determine the required dosing frequency. |
Problem 2: Observed Toxicity (e.g., Hepatotoxicity, Injection Site Reactions)
| Possible Cause | Troubleshooting Steps |
| Hybridization-Dependent Off-Target Effects | 1. In Silico Analysis: Use bioinformatics tools to predict potential off-target binding sites for your ASO sequence.[13] 2. Test Mismatch Control ASOs: Include control ASOs with mismatches to your target sequence in your experiments to assess if the observed toxicity is sequence-specific.[14] 3. Redesign ASO: If off-target effects are confirmed, consider redesigning the ASO to a different region of the target RNA with fewer potential off-target binding sites. |
| Hybridization-Independent Toxicity | 1. Reduce Dose: High concentrations of ASOs can sometimes lead to non-specific toxicity. Try reducing the administered dose.2. Modify ASO Chemistry: While 2'-O-Moe is generally well-tolerated, some sequences may still induce toxicity. Exploring alternative 2' modifications or altering the PS backbone content might be necessary. Some studies suggest that certain chemical modifications can mitigate hepatotoxicity.[15] 3. Monitor Liver Enzymes: When hepatotoxicity is a concern, monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12][16] |
| Immunostimulation | 1. Avoid CpG Motifs: Unmethylated CpG motifs in the DNA gap of ASOs can stimulate an immune response. Screen your ASO sequence for such motifs and, if possible, design them out.2. Consider Formulation: Certain formulations can help to reduce the immunogenicity of ASOs. |
Quantitative Data Summary
Table 1: Comparison of Nuclease Resistance for Different ASO Chemistries
| ASO Chemistry | Relative Nuclease Resistance | Key Advantages |
| Unmodified DNA (Phosphodiester) | Very Low | - |
| Phosphorothioate (PS) | Moderate | Increased nuclease resistance and protein binding |
| 2'-O-Methyl (2'-O-Me) | High | Good nuclease resistance |
| 2'-O-Methoxyethyl (2'-O-Moe) | Very High | Excellent nuclease resistance and high binding affinity [5][6] |
| Locked Nucleic Acid (LNA) | Extremely High | Very high binding affinity, but can be associated with higher toxicity[12] |
Table 2: Representative In Vivo Half-life of 2'-O-Moe ASOs in Different Tissues
| Tissue | Species | Half-life | Reference |
| Liver | Mouse | ~110-190 hours | [8] |
| Kidney | Mouse | ~160 hours | [8] |
| Lung | Mouse | ~160 hours | [8] |
| Plasma | Rat | ~52 hours (elimination) | [17] |
| Liver | Monkey | 16 days | [4] |
| Kidney | Monkey | 16 days | [4] |
Note: Half-life can vary depending on the specific ASO sequence, formulation, and animal model.
Experimental Protocols
Protocol 1: Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a method to assess the stability of 2'-O-Moe ASOs in serum.[3][18]
Materials:
-
2'-O-Moe ASO and an unmodified control oligonucleotide.
-
Fetal Bovine Serum (FBS) or mouse/rat serum.
-
Phosphate-Buffered Saline (PBS).
-
Nuclease-free water.
-
TBE buffer (Tris/Borate/EDTA).
-
20% denaturing polyacrylamide gel.
-
Gel loading buffer.
-
Nucleic acid stain (e.g., SYBR Gold).
Procedure:
-
Oligonucleotide Preparation: Resuspend the 2'-O-Moe ASO and the unmodified control to a stock concentration of 100 µM in nuclease-free water.
-
Incubation with Serum:
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction mixture containing the ASO at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).
-
Incubate the reactions at 37°C.
-
-
Sample Preparation for PAGE:
-
At each time point, take an aliquot of the reaction and mix it with an equal volume of gel loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
PAGE:
-
Load the samples onto a 20% denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system.
-
The intensity of the full-length ASO band at each time point is quantified. A decrease in band intensity over time indicates degradation. The half-life can be estimated as the time at which the band intensity is 50% of the initial (time 0) intensity.
-
Protocol 2: Quantification of ASO Tissue Distribution by LC-MS/MS
This protocol outlines a general workflow for quantifying ASO concentrations in tissues.[11][19][20]
Materials:
-
Tissue samples from ASO-treated and control animals.
-
Homogenization buffer.
-
Proteinase K.
-
Solid Phase Extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer.
-
Protein Digestion: Treat the tissue homogenate with Proteinase K to release the ASO from proteins.
-
Solid Phase Extraction (SPE):
-
Use an appropriate SPE cartridge to extract and purify the ASO from the digested tissue homogenate.
-
Wash the cartridge to remove impurities.
-
Elute the ASO from the cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted ASO sample using a validated LC-MS/MS method.
-
Quantify the ASO concentration based on a standard curve prepared with known concentrations of the ASO.
-
Protocol 3: RT-qPCR for ASO-mediated Knockdown Analysis
This protocol describes how to measure the reduction in target mRNA levels following ASO treatment.[10][14][21]
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for the target gene and a reference gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from tissue samples or cells treated with the ASO and control ASOs.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and reference genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the ASO-treated samples to the control-treated samples.
-
The percentage of knockdown is calculated as (1 - relative expression) * 100%.
-
Visualizations
References
- 1. idtdna.com [idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Hybridization LC-MS/MS Methodology for Quantification of siRNA in Plasma, CSF and Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and analysis of this compound at a larger scale.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield during dimethoxytritylation | - Suboptimal base used for the reaction.- Presence of moisture. | - Use 2,6-lutidine as the base to improve yield and the ratio of 5'-O-DMT to 3'-O-DMT isomers.[1][2]- Ensure all reagents and solvents are anhydrous. |
| Formation of multiple spots on TLC/LC during alkylation | - Competing alkylation at different positions (e.g., N3 of the uracil (B121893) base).- Inefficient reaction conditions at a larger scale. | - Employ Phase Transfer Catalysis (PTC) for the 2'-OH alkylation. PTC can improve selectivity, reduce reaction times, and allow for the use of less expensive and milder bases like K₂CO₃.[3] |
| Low coupling efficiency of this compound phosphoramidite (B1245037) | - Degradation of the phosphoramidite due to moisture.- Presence of P(V) impurities (e.g., phosphonates). | - Ensure rigorous anhydrous conditions during storage and handling of the phosphoramidite.- Analyze the phosphoramidite purity using ³¹P NMR to quantify P(III) vs. P(V) species. The main phosphoramidite signals should be between 140-155 ppm.[4] |
| Difficult separation of this compound from starting materials/by-products | - Similar polarity of the desired product and impurities.- Inefficient purification method for large quantities. | - For kilo-scale purification, consider continuous liquid-liquid extraction as an alternative to column chromatography.[1][2]- Optimize crystallization conditions for the isolation of the final product.[1] |
| Presence of hard-to-separate regioisomeric impurities (e.g., 3'-O-Moe) | - Non-selective reaction conditions. | - Utilize advanced analytical techniques like HPLC-MS/MS for the identification and quantification of these isomers.[5]- Adjust reaction conditions, such as the choice of base and solvent, to favor the desired 2'-O-alkylation. |
| Batch-to-batch inconsistency in yield and purity | - Variability in the quality of starting materials and reagents. | - Implement stringent quality control of all incoming raw materials.- Standardize all process parameters, including reaction times, temperatures, and agitation rates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when scaling up this compound synthesis?
A1: Common impurities include:
-
Regioisomers: Incorrect placement of the DMT group (e.g., 3'-O-DMT) or the methoxyethyl group.
-
Diastereomers: Due to the chiral nature of the ribose sugar.
-
Alkylation by-products: Alkylation at other reactive sites on the uridine (B1682114) molecule.
-
Unreacted starting materials and intermediates.
-
Degradation products from subsequent reaction steps.
Q2: How can I improve the efficiency of the 2'-OH alkylation step at a larger scale?
A2: Phase Transfer Catalysis (PTC) is a highly effective method for improving the efficiency of the 2'-OH alkylation on a large scale. PTC can lead to higher yields, milder reaction conditions, and easier work-up procedures by facilitating the reaction between reactants in immiscible phases.[6] This technique can also reduce the need for large volumes of solvents and expensive reagents.[3]
Q3: What analytical techniques are essential for quality control during the scale-up of this compound synthesis?
A3: For robust quality control, a combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection: For purity assessment, impurity profiling, and identification of by-products.[7]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for determining the purity of the this compound phosphoramidite, specifically for quantifying the active P(III) species versus inactive P(V) impurities.[8][9]
-
¹H NMR Spectroscopy: To confirm the chemical structure of the final product and intermediates.
Q4: Are there any specific safety precautions I should take when scaling up the synthesis?
A4: Yes, scaling up chemical reactions introduces new safety challenges. It is crucial to:
-
Conduct a thorough risk assessment for each step of the process.
-
Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Be mindful of the exothermic nature of certain reactions and have appropriate cooling systems in place.
-
Properly handle and dispose of all chemical waste according to institutional and regulatory guidelines.
Experimental Protocols
Protocol 1: ³¹P NMR for this compound Phosphoramidite Purity Analysis
This protocol provides a general guideline for assessing the purity of this compound phosphoramidite using ³¹P NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound phosphoramidite sample.
-
Dissolve the sample in 0.5-0.7 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) in an NMR tube.
-
It is crucial to use anhydrous solvents and prepare the sample under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the phosphoramidite.
2. NMR Acquisition Parameters:
-
Spectrometer: A 300 MHz or higher NMR spectrometer equipped with a phosphorus probe.
-
Pulse Program: A standard proton-decoupled phosphorus pulse sequence.
-
Acquisition Time (AQ): 1.5 - 2.0 seconds.[8]
-
Relaxation Delay (D1): 2.0 - 5.0 seconds to ensure full relaxation of the phosphorus nuclei for accurate quantification.[8]
-
Spectral Width (SW): Approximately 300 ppm, centered around 100 ppm.[8]
-
Number of Scans: 128-1024 scans, depending on the sample concentration and spectrometer sensitivity.
3. Data Analysis:
-
The main diastereomeric signals for the this compound phosphoramidite should appear in the region of 140-155 ppm.[4]
-
Integrate the area of the main phosphoramidite peaks and any impurity peaks.
-
Common impurities include P(V) species such as H-phosphonates and phosphates, which appear in different regions of the spectrum (typically -10 to 20 ppm).
-
Calculate the purity of the phosphoramidite as the percentage of the integral of the desired product peaks relative to the total integral of all phosphorus-containing species.
Protocol 2: General Procedure for Continuous Liquid-Liquid Extraction
This protocol outlines a general procedure for continuous liquid-liquid extraction, which can be adapted for the purification of this compound on a larger scale.
1. Equipment Setup:
-
Select a continuous liquid-liquid extractor appropriate for the scale of your reaction and the relative densities of your solvents.
-
The setup typically includes an extraction vessel, a condenser, a heating mantle, and solvent reservoirs.
2. Solvent Selection:
-
Choose two immiscible solvents in which the desired product and impurities have different solubilities. For example, an aqueous phase and a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.
3. Extraction Process:
-
The aqueous solution containing the crude this compound is introduced into the extraction vessel.
-
The organic solvent is heated in a separate flask, and its vapors are condensed, allowing the fresh, pure solvent to percolate through the aqueous layer.
-
The organic solvent, now containing the extracted product, flows back into the boiling flask.
-
This continuous process allows for an efficient extraction with a relatively small volume of organic solvent.
4. Work-up:
-
After the extraction is complete, the organic layer containing the purified this compound is collected.
-
The solvent is then removed under reduced pressure to yield the purified product.
Visualizations
Caption: High-level workflow for the synthesis of this compound phosphoramidite.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Special Application of ms/ms Method on Determination of Regiochemistry of Sugammadex Series Compounds: Synthesis, Isolation and Structural Characterization for Two Potential Oxidative Impurities in Sugammadex Sodium Finished Pharmaceutical Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cellular Uptake of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular delivery of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modified oligonucleotides.
I. Frequently Asked Questions (FAQs)
Q1: What are this compound oligonucleotides and why are they used?
A1: 2'-O-Methoxyethyl (2'-MOE) is a second-generation chemical modification applied to the ribose sugar of oligonucleotides.[1][2] This modification is particularly effective at increasing the stability, affinity, and specificity of antisense oligonucleotides (ASOs).[1][3] The 2'-MOE modification enhances resistance to nuclease degradation, a crucial property for in vivo applications.[1][3] It also increases the binding affinity of the oligonucleotide to its target RNA.[3]
Q2: What are the primary challenges associated with the cellular uptake of this compound oligos?
A2: Despite their enhanced stability and binding properties, this compound oligonucleotides are large, hydrophilic, and polyanionic molecules, which means they do not readily cross the cellular membrane.[4] The primary hurdles are inefficient transport across the plasma membrane and subsequent entrapment in endosomes, which prevents the oligonucleotide from reaching its cytosolic or nuclear target.[4] This phenomenon is often referred to as non-productive uptake.[1]
Q3: What are the main strategies to improve the cellular uptake of this compound oligos?
A3: The three main strategies to enhance the cellular delivery of this compound oligos are:
-
Gymnotic Uptake ("Free" Uptake): This method relies on the intrinsic ability of phosphorothioate (B77711) (PS)-modified oligonucleotides to be taken up by cells without the aid of a delivery vehicle.[5][6] This process is thought to be mediated by interactions with cell surface proteins.[7]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Covalently attaching CPPs, which are short, often cationic peptides, to the oligonucleotide can facilitate its translocation across the cell membrane.[5]
-
Formulation in Lipid Nanoparticles (LNPs): Encapsulating the oligonucleotides within lipid-based nanoparticles protects them from degradation and can enhance their uptake by cells through endocytosis.[8][9]
Q4: How do I choose the best delivery strategy for my experiment?
A4: The choice of delivery method depends on several factors, including the cell type, the experimental goal (in vitro vs. in vivo), and the desired efficiency.
-
Gymnotic uptake is the simplest method but is often less efficient and highly cell-type dependent.[5]
-
CPP conjugation can significantly enhance uptake but may lead to endosomal entrapment and potential cytotoxicity.[4]
-
LNP formulation is a highly efficient method for in vivo delivery, particularly to the liver, but the formulation process can be complex.[8][9]
II. Troubleshooting Guides
A. Gymnotic Uptake
| Issue | Possible Cause | Troubleshooting Steps |
| Low Cellular Uptake/Activity | Cell type is not amenable to gymnotic uptake. | Test different cell lines; some are known to have higher rates of free uptake. |
| Low oligonucleotide concentration. | Increase the concentration of the this compound oligo. A dose-response experiment is recommended. | |
| Insufficient incubation time. | Increase the incubation time; gymnotic uptake is a slow process and can take several days.[5] | |
| Presence of serum components that inhibit uptake. | Perform uptake in serum-free media, although this may affect cell viability. | |
| High Cytotoxicity | Oligonucleotide sequence-specific toxicity. | Test control oligonucleotides with scrambled or mismatched sequences to determine if the toxicity is sequence-dependent.[10] |
| High oligonucleotide concentration. | Reduce the concentration of the oligonucleotide used. | |
| Off-Target Effects | Hybridization to unintended RNA sequences. | Perform a BLAST search to identify potential off-target sequences. Test at least one other oligonucleotide targeting a different region of the same RNA.[10][11] |
| Non-specific protein binding. | Use appropriate control oligonucleotides to assess non-sequence-specific effects. |
B. Cell-Penetrating Peptide (CPP) Conjugation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Inefficient chemical reaction. | Ensure the maleimide-thiol coupling reaction conditions are optimal (pH 7-7.5, exclusion of oxygen).[12] |
| Degradation of the maleimide (B117702) group. | Use freshly prepared maleimide-activated oligonucleotides. | |
| Low Cellular Uptake of Conjugate | CPP is not effective for the target cell line. | Screen different CPP sequences. |
| Aggregation of the CPP-oligo conjugate. | Optimize the CPP to oligo ratio; high concentrations of cationic CPPs and anionic oligos can lead to aggregation.[5] | |
| Endosomal Entrapment | The CPP facilitates endocytosis but not endosomal escape. | Co-administer with endosomolytic agents like chloroquine (B1663885) (with appropriate toxicity controls). |
| The CPP-oligo conjugate is trafficked to lysosomes for degradation. | Investigate CPPs known to promote endosomal escape. | |
| High Cytotoxicity | Intrinsic toxicity of the CPP. | Perform a dose-response experiment with the CPP alone to determine its toxicity profile. |
| Toxicity of the conjugate. | Reduce the concentration of the CPP-oligo conjugate. |
C. Lipid Nanoparticle (LNP) Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Suboptimal lipid composition. | Vary the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid.[13] |
| Incorrect pH during formulation. | Ensure the aqueous buffer containing the oligonucleotide is at a low pH (e.g., pH 4) to protonate the ionizable lipid.[14] | |
| Inefficient mixing method. | For microfluidic formulation, optimize the total flow rate and flow rate ratio.[15][16] | |
| Large or Polydisperse Nanoparticles | Inefficient mixing. | Increase the mixing speed or use a microfluidic device for more controlled and rapid mixing.[17] |
| Aggregation of LNPs. | Ensure adequate PEG-lipid concentration in the formulation to provide a steric barrier.[13] | |
| Low Cellular Uptake/Activity | Poor LNP stability. | Characterize LNP size and zeta potential before use. Store at 4°C and use within a reasonable timeframe. |
| LNP formulation not optimized for the target cell type. | Experiment with different ionizable lipids and helper lipids. | |
| High Cytotoxicity | Toxicity of the ionizable lipid. | Screen different ionizable lipids, as their chemical structure significantly impacts toxicity. |
| High LNP concentration. | Perform a dose-response experiment to find the optimal balance between efficacy and toxicity. |
III. Quantitative Data Summary
Table 1: Comparison of In Vitro Potency of 2'-MOE ASOs with Different Delivery Methods
| Delivery Method | ASO Target | Cell Line | Potency Metric (IC50) | Fold Improvement vs. Unmodified ASO | Reference |
| 2'-MOE Gapmer | TRADD mRNA | Mouse Liver (in vivo) | ~30 mg/kg for 77% reduction | >20-fold (in cell culture) | [18] |
| LNA Gapmer | TRADD mRNA | Mouse Liver (in vivo) | Less efficacious than 2'-MOE | N/A | [18] |
| 2'-MOE Gapmer | N/A | N/A | N/A | 5-10 fold more potent than 2'-O-Me | N/A |
Note: Direct comparative studies with quantitative fold-increase in uptake for 2'-MOE oligos across different delivery platforms are limited in the public domain. The potency of LNA-modified oligos can be higher, but this is often associated with increased hepatotoxicity.[18]
IV. Experimental Protocols
A. Protocol for Gymnotic Uptake Assay
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Oligonucleotide Preparation: Prepare a stock solution of the this compound oligonucleotide in nuclease-free water.
-
Treatment: Add the oligonucleotide directly to the cell culture medium to achieve the desired final concentration (e.g., 1-10 µM). Include appropriate controls (untreated cells, cells treated with a scrambled control oligo).
-
Incubation: Incubate the cells for 24-72 hours. For some cell types, longer incubation times may be necessary.
-
Analysis: Harvest the cells and analyze for the desired endpoint (e.g., target RNA knockdown by RT-qPCR, protein reduction by Western blot, or cellular uptake by fluorescence microscopy if the oligo is labeled).
B. Protocol for CPP Conjugation via Maleimide Chemistry
-
Oligonucleotide Functionalization: Synthesize or purchase a this compound oligonucleotide with a 5' or 3' amine modification. React the amino-modified oligo with an excess of a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC) to generate a maleimide-activated oligonucleotide. Purify the activated oligo by HPLC.
-
Peptide Preparation: Synthesize or purchase a CPP containing a single cysteine residue.
-
Conjugation Reaction: Dissolve the maleimide-activated oligonucleotide and the cysteine-containing CPP in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2). A typical molar ratio is 1:1.5 (oligo:CPP).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the CPP-oligo conjugate from unreacted components using HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
C. Protocol for LNP Formulation using Microfluidics
-
Lipid Stock Preparation: Prepare a stock solution of the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Oligonucleotide Solution Preparation: Dissolve the this compound oligonucleotide in an aqueous buffer at a low pH (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the oligonucleotide solution into another.
-
Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Pump the two solutions through the device at a specific total flow rate and flow rate ratio (e.g., 12 mL/min with a 3:1 aqueous to organic ratio).
-
-
Dilution and Neutralization: Collect the LNP solution and immediately dilute it with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the nanoparticles.
-
Purification and Concentration: Remove the ethanol and unencapsulated oligonucleotides and concentrate the LNP formulation using tangential flow filtration (TFF) with an appropriate molecular weight cutoff membrane.
-
Characterization: Analyze the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
V. Visualization of Pathways and Workflows
Caption: General cellular uptake pathways for this compound oligonucleotides.
Caption: Experimental workflows for different this compound oligo delivery methods.
Caption: A logical troubleshooting workflow for poor cellular uptake.
References
- 1. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gymnotic uptake of AntimiRs alter microRNA-34a levels in 2D and 3D epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake and trafficking of antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Nanoparticles Optimized for Targeting and Release of Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. mdpi.com [mdpi.com]
- 14. Controlled nucleation of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microfluidic assembly of lipid-based oligonucleotide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 18. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2'-O-Methoxyethyl (2'-MOE) Gapmer Design
Welcome to the technical support center for the optimization of gapmer antisense oligonucleotides (ASOs) featuring 2'-O-Methoxyethyl-Uridine (2'-MOE-U) wings. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental design of a 2'-MOE gapmer ASO?
A1: A 2'-MOE gapmer is a chimeric antisense oligonucleotide designed to silence target RNA through RNase H-mediated degradation. Its structure consists of three key parts: a central "gap" of deoxynucleotides (DNA) flanked by "wings" on both the 5' and 3' ends composed of 2'-MOE modified ribonucleotides.[1][2][3] The 2'-MOE modifications on the wings serve to increase nuclease resistance and enhance binding affinity to the target RNA, while the central DNA gap is necessary to induce RNase H cleavage of the target mRNA once the ASO is bound.[3][4]
Q2: What are the primary advantages of using 2'-MOE modifications in the wings of a gapmer?
A2: The 2'-MOE modification is a second-generation ASO chemistry that offers several key advantages:
-
Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in tissues.[4][5][6]
-
Enhanced Binding Affinity: 2'-MOE modifications increase the thermodynamic stability of the ASO-RNA duplex, leading to higher binding affinity for the target mRNA.[5][6]
-
Reduced Toxicity: Compared to other high-affinity modifications like Locked Nucleic Acid (LNA), 2'-MOE gapmers generally exhibit a better safety profile with a lower incidence of hepatotoxicity.[6][7]
-
Lower Nonspecific Protein Binding: This modification can reduce interactions with proteins that might lead to off-target effects or toxicity.[4]
Q3: How does the length of the DNA gap and 2'-MOE wings affect gapmer performance?
A3: The lengths of both the gap and the wings are critical parameters that influence a gapmer's efficacy and safety. A central DNA gap of at least five nucleotides is typically required to activate RNase H cleavage.[5] While standard designs often employ a 10-base DNA gap, studies have shown that "gap-widened" ASOs (e.g., with 12, 14, or 16 DNA bases) can exhibit surprisingly improved potency in vivo, particularly in the liver, which may not be observed in cell culture experiments.[8] The wing lengths, typically 3-5 nucleotides, contribute to binding affinity and nuclease stability. Longer wings can increase affinity but may also lead to higher toxicity if excessively modified.[9] The optimization of these lengths is often target-specific.
Q4: What are the most common causes of low knockdown efficiency with a 2'-MOE gapmer?
A4: Low knockdown efficiency can stem from several factors:
-
Suboptimal ASO Sequence: The target site on the mRNA may be inaccessible due to secondary structures or protein binding.
-
Inefficient Delivery: The ASO may not be reaching the target tissue or cellular compartment (nucleus) in sufficient concentrations.[10] Delivery methods like lipid-based transfection reagents or electroporation often need to be optimized for each cell type.[11]
-
Poor ASO Design: An improper balance between the gap and wing lengths can lead to reduced RNase H activity or insufficient binding affinity.
-
Rapid Target RNA Turnover: If the target mRNA has a very high transcription rate, the rate of ASO-mediated degradation may not be sufficient to significantly reduce overall mRNA levels.
Q5: What are "off-target effects" and how can they be minimized with 2'-MOE gapmers?
A5: Off-target effects occur when an ASO binds to and affects the expression of unintended RNAs with similar sequences to the intended target.[12] This can lead to unintended biological consequences and toxicity. Strategies to minimize these effects include:
-
Sequence Specificity Analysis: Perform thorough bioinformatics analysis to identify potential off-target sequences in the relevant transcriptome.[13]
-
Mismatched Controls: Design control ASOs with mismatches to demonstrate that the observed effect is sequence-specific.[13]
-
Dose Optimization: Use the lowest effective concentration of the gapmer to achieve the desired knockdown, as off-target effects are often concentration-dependent.[11][12]
-
Chemical Modifications: While 2'-MOE enhances specificity compared to unmodified oligos, strategically placing mismatches within the ASO sequence can further reduce off-target activity.[6][13]
Troubleshooting Guides
Issue 1: Low or No Target Knockdown in vitro
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal ASO Design | Screen multiple gapmer sequences targeting different regions of the mRNA. | Design and test at least 3-5 different ASO sequences for your target. Synthesize the ASOs with a standard 5-10-5 (MOE-DNA-MOE) design. Transfect into cells at a consistent concentration (e.g., 25 nM) and measure target mRNA levels via RT-qPCR after 24-48 hours.[11] |
| Inefficient Transfection | Optimize the delivery protocol for your specific cell line. | Perform a matrix experiment varying the concentration of the transfection reagent (e.g., Lipofectamine) and the ASO concentration (e.g., 10 nM, 25 nM, 50 nM).[14] Use a validated positive control ASO known to work in your cell line to confirm transfection efficiency. Assess cell viability via MTT assay or trypan blue exclusion to monitor toxicity from the transfection reagent. |
| Inaccessible Target Site | Use RNA secondary structure prediction tools to select target sites in more accessible, single-stranded regions of the mRNA. | Utilize tools like mfold or RNAfold to predict the secondary structure of the target mRNA.[1] Design gapmers to target loop regions or areas with low predicted pairing probability. |
| Incorrect ASO Concentration | Perform a dose-response experiment to determine the optimal concentration. | Transfect cells with a range of ASO concentrations (e.g., 1 nM to 100 nM).[11][14] Harvest cells at a fixed time point (e.g., 24 hours) and perform RT-qPCR to determine the IC50 value. |
Issue 2: Significant Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| High ASO Concentration | Reduce the ASO concentration to the lowest level that provides sufficient on-target knockdown. | Based on the dose-response curve from Issue 1, select the lowest concentration that achieves >70% knockdown for your experiments.[11] |
| Sequence-Dependent Off-Targeting | Validate the phenotype with a second, distinct ASO targeting a different site on the same mRNA. | If two different ASOs produce the same biological effect, it is more likely due to on-target knockdown.[11] Also, test a negative control ASO with a scrambled or mismatched sequence to ensure the effect is not due to the chemistry itself.[11] |
| Hybridization-Dependent Off-Target Effects | Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify unintended downregulated genes. | Treat cells with your lead ASO and a negative control. Extract RNA and perform RNA sequencing. Analyze the data for genes that are significantly downregulated besides your intended target. Bioinformatically check these off-targets for sequence complementarity to your ASO.[12] |
| Toxicity from Chemistry/Delivery | Evaluate the toxicity of the ASO and delivery reagents separately. | Transfect cells with the negative control ASO at the highest concentration used in your experiments. Measure cell viability and proliferation. Also, treat cells with the transfection reagent alone to isolate its toxic effects.[14] |
Data Summary Tables
Table 1: Comparison of Common ASO Chemistries
| Chemistry | Binding Affinity (ΔTm per mod) | Nuclease Resistance | RNase H Activity | Common Toxicity Profile |
| Phosphorothioate (B77711) (PS) DNA | Low | Moderate | Yes | Dose-dependent, potential for non-specific protein binding |
| 2'-O-Methyl (2'-OMe) | Moderate (+1.0 to 1.5 °C) | High | No | Generally low |
| 2'-O-Methoxyethyl (2'-MOE) | High (+0.9 to 1.6 °C)[6] | Very High | No | Low, favorable safety profile[6] |
| Locked Nucleic Acid (LNA) | Very High (+2 to 8 °C) | Very High | No | Potential for hepatotoxicity[7] |
Table 2: Typical Experimental Concentrations for 2'-MOE Gapmers
| Application | Delivery Method | Typical Concentration Range | Notes |
| In Vitro Screening | Cationic Lipid Transfection | 1 - 50 nM[11][14] | Highly cell-type dependent; optimization is critical. |
| In Vitro (Hard-to-transfect cells) | Unassisted Uptake (Gymnosis) | 100 nM - 5 µM[11][14] | Requires higher concentrations and longer incubation times (48-72h). |
| In Vivo (Animal Models) | Systemic Administration (e.g., s.c., i.v.) | 1 - 50 mg/kg | Dose and frequency depend on the target organ and ASO half-life. |
Visualized Workflows and Mechanisms
Caption: Basic structure of a 2'-MOE gapmer ASO.
Caption: RNase H-mediated cleavage pathway.
Caption: Experimental workflow for gapmer optimization.
References
- 1. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gapmer Design [biosyn.com]
- 3. microsynth.com [microsynth.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. books.rsc.org [books.rsc.org]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2397563A2 - Enhanced antisense oligonucleotides - Google Patents [patents.google.com]
- 9. Chemical modification study of antisense gapmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saponins enhance exon skipping of 2′-O-methyl phosphorothioate oligonucleotide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.takara.co.kr [cms.takara.co.kr]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. qiagen.com [qiagen.com]
Technical Support Center: Enhancing the Specificity of 2'-O-MOE-Modified siRNAs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of 2'-O-Methoxyethyl (2'-O-MOE) modified small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with 2'-O-MOE-U siRNAs?
Off-target effects in RNA interference (RNAi) screens occur when siRNAs directly affect the expression of genes other than the intended target.[1] The primary cause is often related to the "seed region" of the siRNA guide strand (nucleotides 2-8), which can have partial complementarity to unintended mRNA transcripts, leading to their unintended silencing.[2][3] This miRNA-like activity is a major source of false-positive results and potential toxicity in therapeutic applications.[4] Additionally, the passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-Induced Silencing Complex (RISC), leading to the silencing of transcripts complementary to it.[1][]
Q2: How can chemical modifications, specifically 2'-O-MOE, enhance siRNA specificity?
Chemical modifications are a key strategy to mitigate off-target effects.[6] The 2'-O-Methoxyethyl (MOE) modification, a bulky group, can be strategically placed within the siRNA duplex to improve specificity and potency.[7][8] When incorporated at specific positions, such as the cleavage site (positions 9 and 10) of one strand, MOE modifications can facilitate the preferential loading of the intended guide strand into the RISC while reducing the activity of the unmodified (passenger) strand.[7][8] This leads to a reduction in off-target effects caused by the passenger strand.
Q3: Where should 2'-O-MOE modifications be placed to improve specificity?
The placement of 2'-O-MOE modifications is critical for their effectiveness. Studies have shown that modifications at positions 9 and 10 of one strand significantly reduce the silencing potency of the complementary (unmodified) strand.[7][8] This strategic placement enhances the selection of the modified strand as the guide strand. Combining MOE modifications at positions 9 and 10 of one strand with a 2'-O-Methyl (OMe) modification at position 14 of the other strand can have a synergistic effect, further improving specificity and in some cases, eliminating off-target effects.[7][8]
Troubleshooting Guide
Issue: High off-target gene silencing observed in microarray or RNA-seq analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Seed region-mediated off-target effects | Introduce a 2'-O-Methyl (2'-OMe) modification at position 2 of the guide strand.[2] | Reduced silencing of partially complementary transcripts without affecting on-target silencing.[2] |
| Passenger strand loading into RISC | Incorporate 2'-O-MOE modifications at positions 9 and 10 of the passenger strand.[7][8] | Preferential loading of the guide strand into RISC, leading to reduced off-target effects from the passenger strand. |
| Broad miRNA-like off-target activity | Introduce an amide linkage between the 3rd and 4th nucleotide of the guide strand for siRNAs targeting genes like PIK3CB.[4] | Significant reduction or complete elimination of off-target silencing while maintaining high on-target activity.[4] |
| Thermodynamic instability of on-target binding | Ensure the siRNA sequence design has a low melting temperature (Tm) in the seed region (nucleotides 2-8).[1][9] | Weaker binding to off-target transcripts, thus reducing their silencing. |
| Suboptimal siRNA concentration | Perform a dose-response experiment to determine the lowest effective siRNA concentration. | Reduced off-target effects, as they are often concentration-dependent.[10] |
Quantitative Data Summary
The following table summarizes the impact of different modification strategies on siRNA specificity, as measured by the half-maximal inhibitory concentration (IC50) for on-target and off-target genes. A higher IC50 ratio (Off-target/On-target) indicates greater specificity.
| siRNA Modification | Target Gene | On-Target IC50 (nM) | Off-Target Gene | Off-Target IC50 (nM) | Specificity Ratio (Off-Target/On-Target) | Reference |
| Unmodified | PIK3CB | 0.1 | YY1 | 0.1 | 1.0 | [6] |
| Unmodified | PIK3CB | 0.1 | FADD | 0.05 | 0.5 | [6] |
| Guide Strand 3'-end (1-ethynylribose) | PIK3CB | 0.1 | YY1 | >10 | >100 | [6] |
| Guide Strand 3'-end (1-ethynylribose) | PIK3CB | 0.1 | FADD | >10 | >100 | [6] |
Experimental Protocols
Protocol 1: Dual-Luciferase Assay for Quantifying On- and Off-Target Silencing
This protocol is used to quantify the silencing activity of both the guide (on-target) and passenger (off-target) strands of an siRNA duplex.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Lipofectamine 2000
-
psiCHECK-2 vector (Promega)
-
siRNA duplexes (unmodified and modified)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Methodology:
-
Vector Construction: Clone the target sequence for the guide strand and the target sequence for the passenger strand into the psiCHECK-2 vector downstream of the Renilla luciferase gene.
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the appropriate psiCHECK-2 reporter vector and the siRNA duplex using Lipofectamine 2000 according to the manufacturer's instructions.
-
Use a final siRNA concentration range (e.g., 0.1 to 100 nM) to determine IC50 values.
-
Include a non-targeting siRNA as a negative control.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.
-
Calculate the percentage of gene silencing relative to the negative control.
-
Plot the percentage of silencing against the siRNA concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide Strand 3'-End Modifications Regulate siRNA Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Modifications in the Seed Region of the Guide Strand Improve the On-Target Specificity of Short Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide Strand 3′-End Modifications Regulate siRNA Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
2'-O-Methoxyethyl (MOE) vs. Locked Nucleic Acid (LNA): A Comparative Guide for Antisense Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of antisense technology is continually evolving, with chemical modifications to antisense oligonucleotides (ASOs) playing a pivotal role in enhancing their therapeutic potential. Among the most prominent second-generation modifications, 2'-O-Methoxyethyl (MOE) and Locked Nucleic Acid (LNA) have emerged as key players, each offering a distinct profile of binding affinity, nuclease resistance, potency, and safety. This guide provides an objective comparison of MOE and LNA chemistries for antisense applications, supported by experimental data, to aid researchers in selecting the optimal modification for their specific needs.
At a Glance: Key Performance Metrics
The selection of an appropriate ASO chemistry is a critical decision in the development of RNA-targeted therapeutics. The following tables summarize the key quantitative differences in performance between MOE and LNA modifications.
Table 1: Binding Affinity and Nuclease Resistance
| Parameter | 2'-O-Moe-U (MOE) | Locked Nucleic Acid (LNA) | Key Insights |
| Melting Temperature (Tm) Increase per Modification (°C) | +0.9 to +1.7[1] | +3.5 to +8.0[1] | LNA provides a significantly higher increase in thermal stability and binding affinity to the target RNA.[1][2][3] |
| Nuclease Resistance | High[4][5] | High[6][7] | Both modifications offer substantial protection against nuclease degradation compared to unmodified oligonucleotides.[5][6] |
Table 2: In Vitro and In Vivo Potency
| Parameter | This compound (MOE) | Locked Nucleic Acid (LNA) | Key Insights |
| In Vitro Potency (IC50) | Generally in the low nanomolar range. | Often sub-nanomolar, can be up to 175-fold more potent than MOE.[8][9] | LNA's higher binding affinity often translates to greater potency in cell-based assays.[3][4] |
| In Vivo Potency (ED50) | Effective at doses typically in the mg/kg range. | Can be up to 5-fold more potent than corresponding MOE ASOs.[4][10] | LNA ASOs can achieve significant target knockdown at lower doses in animal models.[4][10] |
Table 3: Toxicity Profile
| Parameter | This compound (MOE) | Locked Nucleic Acid (LNA) | Key Insights |
| Hepatotoxicity | Generally well-tolerated with a good safety profile in clinical trials.[4][11] | Associated with a significant risk of hepatotoxicity, including elevated transaminases and liver necrosis in animal studies.[3][4][10][12] | LNA-induced hepatotoxicity is a major concern and is often sequence-dependent.[4][12] |
| Off-Target Effects | Can occur, but generally considered to have a favorable therapeutic index. | Higher affinity increases the potential for hybridization-dependent off-target effects.[13] | Careful sequence design and screening are crucial to mitigate off-target effects, especially with LNA. |
Mechanism of Action: RNase H-Mediated Cleavage
Both MOE and LNA are typically incorporated into "gapmer" ASO designs. These chimeric oligonucleotides consist of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleotides. This design leverages the high binding affinity and nuclease resistance of the modified wings while maintaining the ability of the DNA gap to recruit RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex.
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ASO performance. The following sections outline key methodologies.
In Vitro ASO Screening
Objective: To determine the potency (IC50) of MOE and LNA ASOs in reducing target RNA expression in a cell-based assay.
1. Cell Preparation:
-
Culture a relevant human cell line (e.g., HeLa, A549) in the appropriate growth medium.
-
Plate cells in 96-well plates at a density that will result in 30-50% confluency at the time of transfection.[6]
-
Incubate overnight to allow for cell adherence.
2. ASO Transfection:
-
Prepare a dose range of the ASO (e.g., 0.1 nM to 100 nM).[14]
-
For lipid-based transfection, dilute the ASO and a transfection reagent (e.g., Lipofectamine) separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.[15]
-
Add the ASO-lipid complexes to the cells.
-
Include a non-targeting control ASO and a mock transfection control (lipid only).[16]
-
Incubate the cells for 24-72 hours.[6]
3. Analysis of Target RNA Knockdown (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Set up a quantitative PCR (qPCR) reaction using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[17]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene.[17]
-
Calculate the IC50 value by plotting the percentage of target RNA reduction against the log of the ASO concentration.
In Vivo ASO Efficacy and Toxicity Study in Mice
Objective: To evaluate the in vivo potency (ED50) and hepatotoxicity of MOE and LNA ASOs.
1. Animal Dosing:
-
Use an appropriate mouse strain (e.g., Balb/c).
-
Administer the ASO via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Prepare a dose-response curve with multiple dose groups (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Include a saline-treated control group and a control ASO group.
-
Administer the ASOs one to three times per week for a duration of 2-4 weeks.
2. Sample Collection and Analysis:
-
At the end of the study, collect blood samples for serum chemistry analysis (ALT, AST) to assess liver function.[18]
-
Euthanize the animals and harvest the liver and other relevant tissues.
-
Weigh the liver and other organs.
-
Homogenize a portion of the liver tissue for RNA extraction and subsequent qPCR analysis to determine target knockdown, as described in the in vitro protocol.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
3. Histopathology:
-
Process the fixed liver tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatotoxicity, such as hepatocellular necrosis, inflammation, and steatosis.[8]
Determination of Melting Temperature (Tm)
Objective: To measure the thermal stability of the ASO-RNA duplex.
1. Sample Preparation:
-
Prepare solutions of the ASO and its complementary RNA target at a final concentration of 5 µM in a buffer such as 1x PBS.[19]
2. Thermal Denaturation:
-
Use a UV spectrophotometer equipped with a thermostatted cell holder.
-
Mix the ASO and complementary RNA in a cuvette.
-
Slowly increase the temperature of the sample (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.
3. Data Analysis:
-
Plot the absorbance versus temperature. The resulting curve will be sigmoidal.
-
The Tm is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition.
Nuclease Resistance Assay
Objective: To assess the stability of MOE and LNA ASOs in the presence of nucleases.
1. Incubation:
-
Incubate the ASO in a solution containing a nuclease, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or bovine spleen phosphodiesterase (for 5'-exonuclease activity).[20]
-
Alternatively, incubate the ASO in human serum to simulate a more physiological environment.
2. Time Points:
-
Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
3. Analysis:
-
Analyze the integrity of the ASO at each time point using methods such as gel electrophoresis or high-performance liquid chromatography (HPLC).
-
Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate.
Experimental and Drug Discovery Workflow
The development of an antisense therapeutic involves a multi-step process from initial design to preclinical evaluation.
Caption: A typical workflow for antisense oligonucleotide drug discovery.
Conclusion
The choice between 2'-O-MOE and LNA modifications for antisense applications is a critical one that depends on the specific therapeutic goals and risk tolerance of a project. LNA offers superior binding affinity and potency, which can be advantageous for achieving robust target knockdown at lower doses.[3][4] However, this comes with a significant risk of hepatotoxicity.[3][4][12] MOE, on the other hand, provides a well-established safety profile and good efficacy, making it a more conservative and often preferred choice for clinical development.[4][11] Ultimately, a thorough evaluation of both chemistries through rigorous preclinical screening is essential for the selection of a safe and effective antisense drug candidate.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. ASO transfection of iPSC-derived cells [protocols.io]
- 3. RNase H Activity: Structure, Specificity, and Function in Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncardia.com [ncardia.com]
- 6. aumbiotech.com [aumbiotech.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASO test procedure | Arlington Scientific [arlingtonscientific.com]
- 10. Nuclease Resistance Design and Protocols [genelink.com]
- 11. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 13. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 15. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to 2'-O-Methoxyethyl-Uridine and 2'-O-Methyl-Uridine Modified Oligonucleotides: Nuclease Resistance
For researchers, scientists, and professionals in drug development, the stability of oligonucleotides is a critical parameter for therapeutic efficacy. Modifications to the sugar moiety, specifically at the 2' position of uridine, are a key strategy to enhance resistance to nuclease degradation. This guide provides an objective comparison of two common modifications: 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) and 2'-O-Methyl-Uridine (2'-O-Me-U), supported by experimental data and detailed protocols.
The introduction of chemical modifications to synthetic oligonucleotides is paramount for their use as therapeutic agents, primarily by conferring resistance to degradation by cellular nucleases. Among the various modifications, 2'-O-alkoxy modifications have proven to be highly effective. This guide focuses on a direct comparison of the nuclease resistance profiles of oligonucleotides incorporating this compound versus those with 2'-O-Me-U.
Executive Summary of Comparison
| Feature | This compound Modification | 2'-O-Methyl-Uridine Modification |
| Nuclease Resistance | Superior | Good |
| Binding Affinity (to RNA) | High | Moderate to High |
| Steric Hindrance | Significant | Moderate |
| In Vivo Half-Life | Extended | Improved over unmodified |
| Common Applications | Antisense Oligonucleotides (ASOs), siRNAs | Antisense Oligonucleotides (ASOs), siRNAs, Aptamers |
Quantitative Data on Nuclease Resistance
Direct head-to-head comparisons of the half-lives of oligonucleotides containing this compound and 2'-O-Me-U under identical experimental conditions are not always readily available in the public domain. However, data from various studies consistently demonstrate the superior nuclease resistance conferred by the 2'-O-MOE modification.
| Modification | Nuclease Source | Half-life / Stability | Reference |
| 2'-O-MOE | Snake Venom Phosphodiesterase | >100-fold increase in half-life for a constrained version (cMOE) compared to MOE-RNA.[1] | [1] |
| 2'-O-MOE | Rat Plasma and Tissue | Resistant to nuclease metabolism.[2] | [2] |
| 2'-O-Methyl | 10% Fetal Bovine Serum | > 72 hours | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, the trend of superior resistance with 2'-O-MOE is well-established in the field.
Experimental Protocols
A standardized in vitro nuclease degradation assay is crucial for evaluating and comparing the stability of modified oligonucleotides. Below is a detailed methodology for a typical experiment.
Protocol: In Vitro Nuclease Degradation Assay in Serum
1. Objective: To determine and compare the stability of this compound and 2'-O-Me-U modified oligonucleotides in the presence of serum nucleases.
2. Materials:
-
Test Oligonucleotides:
-
Unmodified control oligonucleotide
-
This compound modified oligonucleotide
-
2'-O-Me-U modified oligonucleotide
-
(Optional) Phosphorothioate (B77711) (PS) modified oligonucleotide as a positive control for high resistance.
-
-
Fetal Bovine Serum (FBS) or human serum.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Nuclease-free water.
-
Proteinase K.
-
Loading dye (e.g., formamide-based).
-
Polyacrylamide gel (e.g., 20%).
-
TBE buffer (Tris-borate-EDTA).
-
Gel staining solution (e.g., SYBR Gold or Stains-All).
-
Gel imaging system.
3. Procedure:
-
Oligonucleotide Preparation: Dissolve the test oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup:
-
In separate nuclease-free microcentrifuge tubes, prepare the reaction mixtures by combining:
-
10 µL of 10 µM test oligonucleotide.
-
80 µL of PBS.
-
10 µL of FBS (for a final concentration of 10% serum).
-
-
Prepare a "time zero" control for each oligonucleotide by adding the serum to the mixture and immediately stopping the reaction (see step 4).
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each reaction tube and stop the nuclease activity by adding Proteinase K to a final concentration of 1 mg/mL and incubating at 55°C for 30 minutes. Alternatively, the reaction can be stopped by adding a solution containing a strong denaturant like urea and formamide (B127407).
-
Sample Preparation for Electrophoresis: To each stopped aliquot, add an equal volume of formamide loading dye containing 8 M urea. Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples onto a 20% polyacrylamide gel containing 8 M urea.
-
Run the gel in TBE buffer at a constant voltage until the desired separation is achieved.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the time zero control.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and 2'-O-Me-U.
Experimental Workflow
Caption: General workflow for an in vitro nuclease resistance assay.
Discussion
The enhanced nuclease resistance of 2'-O-Moe modified oligonucleotides compared to their 2'-O-methyl counterparts can be attributed to the increased steric bulk of the methoxyethyl group at the 2' position of the ribose sugar. This larger substituent provides a more effective shield against the enzymatic cleavage of the phosphodiester backbone by nucleases.
Both modifications lock the sugar pucker into a C3'-endo conformation, which is characteristic of A-form nucleic acids. This pre-organization enhances the binding affinity of the oligonucleotide to its target RNA. The superior stability of 2'-O-Moe modified oligonucleotides translates to a longer in vivo half-life, which is a highly desirable property for therapeutic applications as it can lead to less frequent dosing regimens.
References
- 1. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-O-Methoxyethyl (2'-O-Moe) and Phosphorothioate (PS) Modified Antisense Oligonucleotides
In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the most pivotal and widely utilized modifications are the phosphorothioate (B77711) (PS) backbone and the 2'-O-methoxyethyl (2'-O-Moe) ribose substitution. This guide provides a comprehensive head-to-head comparison of these two critical modifications, offering researchers, scientists, and drug development professionals a detailed overview of their respective impacts on ASO performance, supported by experimental data and methodologies.
Introduction to ASO Modifications
Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. Unmodified oligonucleotides are rapidly degraded by nucleases and exhibit poor cellular uptake. To overcome these limitations, various chemical modifications have been developed.
The phosphorothioate (PS) modification, a first-generation advancement, involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This change confers significant nuclease resistance, a critical attribute for in vivo applications.[1]
The 2'-O-methoxyethyl (2'-O-Moe) modification is a second-generation improvement where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxyethyl group.[2] This modification is often used in conjunction with a PS backbone to further enhance the ASO's therapeutic profile.[3]
Mechanism of Action: RNase H-Mediated Degradation
A primary mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.[4][5]
A "gapmer" design is commonly employed for RNase H-dependent ASOs. This design features a central "gap" of DNA or PS-modified DNA nucleotides, which is necessary for RNase H recognition and cleavage. This central gap is flanked by "wings" of modified nucleotides, such as 2'-O-Moe, which enhance properties like binding affinity and nuclease resistance but do not support RNase H activity on their own.[6][7]
Gapmer ASO Mechanism of Action
Performance Comparison: 2'-O-Moe vs. Phosphorothioate
The following tables summarize the key performance characteristics of 2'-O-Moe and PS modifications, based on available experimental data. It is important to note that these modifications are often used in combination, and the properties of a final ASO are a result of the interplay between its various chemical components.
Table 1: Physicochemical and Binding Properties
| Property | Phosphorothioate (PS) | 2'-O-Methoxyethyl (2'-O-Moe) | Key Insights |
| Binding Affinity (Tm) | Decreases Tm by ~0.5°C per modification compared to phosphodiester.[8] | Increases Tm by +0.9 to +1.6°C per modification.[9][10] | 2'-O-Moe significantly enhances binding affinity to the target RNA, which can lead to increased potency. The PS modification slightly reduces affinity. |
| Nuclease Resistance | Significantly increases resistance to both endo- and exonucleases compared to unmodified DNA.[1] | Provides substantial steric hindrance against nuclease degradation.[11] When combined with a PS backbone, it offers superior nuclease resistance.[8] | Both modifications enhance nuclease resistance, a prerequisite for in vivo activity. The combination of PS and 2'-O-Moe provides a highly stable ASO. |
| RNase H Activation | ASOs with a full PS DNA backbone support RNase H activity. | ASOs fully modified with 2'-O-Moe do not support RNase H activity.[6] | For RNase H-mediated degradation, a DNA or PS-DNA gap is essential. 2'-O-Moe is restricted to the wings of a gapmer ASO. |
| Hydrophobicity | Increases hydrophobicity compared to phosphodiester backbone. | The methoxyethyl group adds to the hydrophobicity. | Increased hydrophobicity can influence protein binding and cellular uptake. |
Table 2: In Vitro and In Vivo Performance
| Performance Metric | Phosphorothioate (PS) | 2'-O-Methoxyethyl (2'-O-Moe) | Key Insights |
| In Vitro Potency (IC50) | Generally less potent than second-generation modified ASOs. | 2'-O-Moe gapmers consistently show more effective knockdown of gene expression compared to ASOs with other 2' modifications like 2'-O-methyl.[6] | The enhanced binding affinity of 2'-O-Moe often translates to improved in vitro potency. |
| In Vivo Efficacy | The PS backbone is crucial for in vivo stability and cellular uptake.[3] | 2'-O-Moe modified ASOs have demonstrated robust in vivo activity in numerous animal models and clinical trials.[3][12] | The combination of a PS backbone and 2'-O-Moe wings is a well-validated strategy for achieving potent and durable in vivo efficacy. |
| Toxicity Profile | Can cause non-specific protein binding, leading to potential toxicities such as pro-inflammatory responses.[1][13] | Generally associated with a more favorable toxicity profile compared to first-generation ASOs.[14] It can reduce the non-specific protein binding associated with the PS backbone. | 2'-O-Moe modification often mitigates the toxicity concerns associated with PS-only ASOs, leading to an improved therapeutic index. |
| Pharmacokinetics | The PS backbone enhances binding to plasma proteins, which reduces renal clearance and prolongs plasma half-life.[15] | When combined with a PS backbone, 2'-O-Moe ASOs exhibit favorable pharmacokinetic properties, including broad tissue distribution and slow metabolism.[15][16][17] | The PS modification is a key determinant of the pharmacokinetic behavior of ASOs. 2'-O-Moe further refines these properties for therapeutic applications. |
| Cellular Uptake | The PS modification facilitates cellular uptake through interactions with cell surface proteins.[18] | The overall ASO chemistry, including 2'-O-Moe, influences the efficiency of cellular internalization.[19][20] | Cellular uptake is a complex process mediated by protein interactions, and the PS backbone plays a crucial role in this process for unconjugated ASOs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ASO modifications. Below are outlines of key experimental protocols.
Nuclease Degradation Assay
This assay evaluates the stability of ASOs in the presence of nucleases.
Nuclease Degradation Assay Workflow
Methodology:
-
Oligonucleotide Preparation: Prepare solutions of the test ASOs (e.g., fully PS, 2'-O-Moe/PS gapmer) and an unmodified control oligonucleotide at a known concentration.
-
Nuclease Source: Use a source of nucleases, such as fetal bovine serum (FBS) or a purified nuclease like snake venom phosphodiesterase.[21]
-
Reaction Setup: Mix the ASO with the nuclease source and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic activity, often by adding a loading dye containing a denaturant.[21]
-
Analysis: Separate the full-length ASO from its degradation products using polyacrylamide gel electrophoresis (PAGE).[21] The gel is then stained with a nucleic acid stain and visualized. The decrease in the intensity of the full-length ASO band over time reflects its stability. A more quantitative analysis can be performed using high-performance liquid chromatography (HPLC).[21]
RNase H Activation Assay
This assay determines the ability of an ASO to mediate RNase H cleavage of its target RNA.
Methodology:
-
Substrate Preparation: Synthesize a target RNA molecule, which can be a short synthetic RNA or a full-length mRNA transcript.
-
ASO Hybridization: Incubate the target RNA with an excess of the ASO to allow for the formation of an RNA:ASO duplex.
-
Enzymatic Reaction: Add purified RNase H enzyme to the mixture and incubate at 37°C for a defined period.[22]
-
Analysis: The cleavage products are separated from the full-length RNA substrate by gel electrophoresis.[22] The extent of cleavage is quantified by measuring the intensity of the product bands relative to the substrate band.
Conclusion
The phosphorothioate backbone and the 2'-O-methoxyethyl ribose modification represent two cornerstone chemistries in the development of antisense oligonucleotide therapeutics. While the PS modification is fundamental for providing the necessary nuclease resistance and favorable pharmacokinetic profile for in vivo use, it can be associated with reduced binding affinity and potential toxicity. The 2'-O-Moe modification effectively addresses these shortcomings by significantly enhancing binding affinity to the target RNA and generally improving the safety profile.
The synergistic combination of a PS backbone with 2'-O-Moe wings in a gapmer design has proven to be a robust and highly effective strategy for developing RNase H-dependent ASOs. This design paradigm leverages the strengths of both modifications to create potent, stable, and well-tolerated antisense drugs that have shown success in numerous preclinical and clinical studies. For researchers and developers in the field, a thorough understanding of the distinct and complementary roles of these modifications is essential for the rational design of next-generation ASO therapeutics.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. microsynth.com [microsynth.com]
- 3. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. books.rsc.org [books.rsc.org]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synoligo.com [synoligo.com]
- 12. Chronic Toxicity Assessment of 2′-O-Methoxyethyl Antisense Oligonucleotides in Mice | Semantic Scholar [semanticscholar.org]
- 13. Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
2'-O-Methoxyethyl (2'-O-Moe) Modified Oligonucleotides: A Comparative Guide to Efficacy
In the landscape of oligonucleotide-based therapeutics, particularly antisense oligonucleotides (ASOs), chemical modifications are paramount for enhancing drug-like properties. Among the second-generation modifications, 2'-O-Methoxyethyl (2'-O-Moe) has emerged as a widely adopted and effective modification. This guide provides an objective comparison of the efficacy of 2'-O-Moe-modified uridine (B1682114) and other nucleotides against alternative 2' modifications, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of optimal oligonucleotide chemistries.
Key Performance Attributes of 2' Modifications
The therapeutic efficacy of an oligonucleotide is largely determined by three key characteristics: nuclease resistance, binding affinity to the target RNA, and in vivo performance, including safety. The 2' position of the ribose sugar is a critical site for chemical modifications that can significantly enhance these attributes over unmodified oligonucleotides.
Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic potential. Modifications at the 2' position sterically hinder the approach of these enzymes. 2'-O-Moe modifications, in particular, offer substantial protection against nuclease degradation, a feature that contributes to a longer tissue half-life and sustained therapeutic effect.[1][2][3][4][5] A landmark 1995 study demonstrated the superior stability of 2'-O-Moe-modified oligonucleotides compared to their unmodified and 2'-O-Methyl (2'-O-Me) counterparts.[1] This enhanced resistance is attributed to the replacement of the nucleophilic 2'-hydroxyl group, making the phosphodiester backbone less susceptible to cleavage.[1]
Binding Affinity
High binding affinity of an ASO to its target mRNA is crucial for potency. The 2'-O-Moe modification generally increases the thermodynamic stability of the nucleic acid duplex.[1] This is due to the preference of the modified ribose for a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA duplexes.[1][6] The increase in melting temperature (Tm), a measure of duplex stability, is a key metric for evaluating binding affinity. 2'-O-Moe modifications have been shown to increase the Tm by approximately 0.9 to 1.6 °C per modification.[1][7]
Comparative Efficacy of 2' Modifications
The selection of a 2' modification is a critical decision in oligonucleotide drug design, with each chemistry offering a unique profile of advantages and disadvantages. The following table summarizes the key performance metrics of common 2' modifications.
| Modification | Structure | Binding Affinity (ΔTm per modification) | Nuclease Resistance | Key Advantages | Potential Disadvantages |
| 2'-O-Methoxyethyl (2'-O-Moe) | 2'-OCH2CH2OCH3 | +0.9 to +1.6 °C[7] | High[1][4][5][6] | Well-balanced profile of affinity, stability, and safety; widely used in approved drugs.[1][8] | May have lower affinity than some other modifications like LNA. |
| 2'-O-Methyl (2'-O-Me) | 2'-OCH3 | +0.6 to +1.2 °C[5] | Moderate to High[1][9][10] | Cost-effective and improves stability.[10][11] | Generally lower binding affinity compared to 2'-O-Moe and 2'-F.[4] |
| 2'-Fluoro (2'-F) | 2'-F | ~+2.5 °C[1][7] | High | High binding affinity.[7] | Less commonly used in systemic ASO therapies compared to 2'-O-Moe. |
| Locked Nucleic Acid (LNA) | Methylene bridge between 2'-O and 4'-C | High (Higher than 2'-O-Moe)[5] | Very High[6][12][13] | Exceptional binding affinity and nuclease resistance.[5] | Potential for hepatotoxicity at higher doses.[5][8][14] |
Experimental Data and Protocols
In Vitro Efficacy: Gene Expression Knockdown
A common method to assess the efficacy of different ASO modifications is to measure the knockdown of a target gene's mRNA in cell culture.
Experimental Protocol: ASO Transfection and RT-qPCR Analysis
-
Cell Culture: Plate cells (e.g., HeLa) in appropriate growth medium and allow them to adhere overnight.
-
ASO Transfection: Prepare ASO-lipid complexes (e.g., using Lipofectamine) according to the manufacturer's instructions. Add the complexes to the cells at various concentrations.
-
Incubation: Incubate the cells with the ASO complexes for a specified period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a reference gene (e.g., HPRT, GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene normalized to the reference gene using the ΔΔCt method.
Example Data: In a study comparing 2'-O-Moe and 2'-O-Me gapmer ASOs targeting the human CTNNB1 gene, 2'-O-Moe ASOs consistently demonstrated more effective suppression of mRNA levels across multiple target sites.[4]
In Vivo Efficacy and Safety
Animal models are crucial for evaluating the in vivo performance and safety of ASO drug candidates.
Experimental Protocol: In Vivo ASO Administration and Tissue Analysis
-
Animal Model: Select an appropriate animal model for the disease of interest.
-
ASO Administration: Administer the ASOs to the animals via a relevant route (e.g., subcutaneous injection).
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney).
-
Pharmacokinetic Analysis: Analyze plasma and tissue samples to determine the concentration and half-life of the ASO.
-
Pharmacodynamic Analysis: Measure the levels of the target mRNA and protein in the tissues to assess efficacy.
-
Toxicity Assessment: Monitor animal health throughout the study. Analyze serum for markers of liver (e.g., ALT, AST) and kidney function. Conduct histopathological examination of tissues.
Example Data: Studies in mice have shown that while LNA-modified ASOs can be more potent in reducing target mRNA in the liver compared to 2'-O-Moe ASOs, they can also induce significant hepatotoxicity, as indicated by elevated serum transaminases.[8][14] In contrast, 2'-O-Moe ASOs generally exhibit a better safety profile.[8]
Mechanism of Action: ASO Gapmer Design
Many antisense oligonucleotides, including those with 2'-O-Moe modifications, are designed as "gapmers".[1][4][15][16] This design consists of a central "gap" of deoxynucleotides that is flanked by "wings" of modified nucleotides. This chimeric structure allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA duplex, leading to the degradation of the target mRNA.[9][15] The modified wings protect the oligonucleotide from nuclease degradation and enhance its binding affinity to the target RNA.[15]
Experimental Workflow for ASO Efficacy Evaluation
The systematic evaluation of ASO efficacy involves a multi-step process, from initial design to in vivo validation.
Conclusion
The 2'-O-Moe modification represents a significant advancement in oligonucleotide therapeutics, offering a well-balanced profile of nuclease resistance, high binding affinity, and a favorable safety profile. While other 2' modifications like 2'-F and LNA can provide higher binding affinity, the potential for toxicity with LNA highlights the superior therapeutic window of 2'-O-Moe for many applications. The extensive clinical success of 2'-O-Moe-modified ASOs underscores their importance in the development of RNA-targeted therapies. The choice of modification will ultimately depend on the specific therapeutic application, target, and desired drug properties. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-MOE-A Oligo Modifications from Gene Link [genelink.com]
The In Vivo Toxicity Profile of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) versus Locked Nucleic Acid (LNA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antisense oligonucleotides (ASOs) as therapeutic agents has been significantly advanced by chemical modifications that enhance stability, binding affinity, and in vivo performance. Among the most prominent second-generation modifications are 2'-O-methoxyethyl (2'-O-MOE) and locked nucleic acid (LNA). While both modifications improve the therapeutic properties of ASOs, their in vivo toxicity profiles exhibit critical differences. This guide provides an objective comparison of the toxicity of 2'-O-MOE- and LNA-modified oligonucleotides, supported by experimental data, to inform preclinical and clinical development decisions.
Executive Summary
Extensive preclinical studies have demonstrated that while LNA-modified ASOs can offer superior potency in target mRNA reduction, this often comes at the cost of significant hepatotoxicity.[1][2][3][4][5][6] In stark contrast, 2'-O-MOE-modified ASOs consistently demonstrate a more favorable safety profile, with minimal to no evidence of liver or kidney damage at therapeutically relevant doses.[2][3][7][8] This difference in toxicity is a key consideration in the selection of chemical modifications for ASO-based therapeutics.
Hepatotoxicity Profile
A primary concern with systemically administered ASOs is the potential for liver toxicity. Studies directly comparing 2'-O-MOE and LNA ASOs have consistently shown a higher incidence and severity of hepatotoxicity with LNA modifications.
LNA-associated hepatotoxicity is characterized by:
-
Elevated Serum Transaminases: Significant, dose-dependent increases in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are frequently observed in animals treated with LNA ASOs.[1][3]
-
Increased Liver Weight: LNA ASO treatment often leads to a dose-dependent increase in liver weight.[1][3]
-
Histopathological Changes: Liver sections from LNA ASO-treated animals show clear signs of hepatocellular injury, including eosinophilic cytoplasmic degeneration, glycogen (B147801) depletion, hyperchromatic nuclei, centrilobular coagulative necrosis, and inflammatory cell infiltration.[1][6] Apoptosis, as evidenced by the activation of Bax and caspase 3, has also been documented.[3]
In contrast, 2'-O-MOE ASOs, even at high doses, typically do not induce these signs of liver damage.[2][3] Studies have shown that mice treated with 2'-O-MOE ASOs maintain normal serum transaminase levels and exhibit no adverse histopathological findings in the liver.[3]
Quantitative Comparison of Hepatotoxicity Markers
| Parameter | 2'-O-Moe ASO | LNA ASO | Fold Change (LNA vs. 2'-O-Moe) | Animal Model | Reference |
| Serum ALT Levels | Within normal range | >10-fold increase | >10 | Mouse | [3] |
| Serum AST Levels | Within normal range | >10-fold increase | >10 | Mouse | [3] |
| Liver Weight Increase | 0-17% | 45-62% | ~3-4 | Mouse | [1][3] |
Note: The fold changes are approximate and can vary depending on the specific ASO sequence, dose, and duration of treatment.
Renal Toxicity Profile
The kidney is another organ of interest for ASO toxicity, as oligonucleotides are known to accumulate in and be cleared by the kidneys.[9][10]
For 2'-O-MOE ASOs , extensive clinical data from 32 trials involving over 2,400 patients have shown no evidence of clinically significant renal dysfunction.[9][10] While preclinical studies in animals have sometimes indicated potential for renal effects, these have been generally overpredictive of the risk in humans.[11][12] Human studies have demonstrated that mean levels of renal parameters like serum creatinine (B1669602) and estimated glomerular filtration rate remain within the normal range during treatment.[9][13]
Direct comparative studies on the renal toxicity of LNA ASOs versus 2'-O-MOE ASOs are less abundant in the public domain than hepatotoxicity data. However, the favorable renal safety profile of 2'-O-MOE ASOs is well-documented in both preclinical and clinical settings.[9][10][11][12]
Mechanistic Insights into Toxicity
The disparity in toxicity between 2'-O-MOE and LNA modifications is thought to stem from their distinct structural properties, which influence their interactions with cellular components.
LNA-Induced Toxicity Pathway
The hepatotoxicity of LNA ASOs is not typically related to the intended on-target or off-target gene silencing but rather to the chemical nature of the LNA modification itself.[3] Some studies suggest that certain nucleotide motifs, such as TCC and TGC, within LNA ASOs are associated with a higher likelihood of hepatotoxicity.[6] The proposed mechanism involves the activation of cellular stress pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Toxicity Assessment of 2′-O-Methoxyethyl Antisense Oligonucleotides in Mice | Semantic Scholar [semanticscholar.org]
- 8. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans | Semantic Scholar [semanticscholar.org]
- 11. Comparative Renal Toxicopathology of Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validating Target Knockdown with 2'-O-Methoxyethyl-Uridine (2'-O-Me-U) ASOs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of target gene knockdown using 2'-O-Methoxyethyl-Uridine (2'-O-Me-U), also known as 2'-MOE, modified antisense oligonucleotides (ASOs). It offers a comparative analysis of this technology with other gene silencing methods and details the experimental protocols necessary for robust validation of knockdown at both the RNA and protein levels.
Introduction to 2'-O-Me-U ASOs
2'-O-Me-U modified ASOs are a second-generation antisense technology designed to overcome some of the limitations of earlier chemistries. These synthetic single-stranded nucleic acid molecules are engineered to bind to a specific messenger RNA (mRNA) sequence, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[1][][3]
The key features of 2'-O-Me-U ASOs include:
-
Enhanced Nuclease Resistance: The 2'-O-methoxyethyl modification on the sugar moiety protects the ASO from degradation by cellular nucleases, increasing its stability and duration of action.[3][4]
-
Increased Binding Affinity: This modification enhances the binding affinity of the ASO to its target RNA, which can translate to a 10- to 20-fold increase in potency compared to first-generation phosphorothioate (B77711) ASOs.[3][5]
-
Reduced Non-specific Protein Binding: Compared to earlier antisense chemistries, 2'-O-Me-U modifications can decrease non-specific protein binding, potentially reducing cellular toxicity.[][3][6]
-
RNase H-Mediated Degradation: 2'-O-Me-U ASOs are typically designed as "gapmers."[7] These chimeras consist of a central "gap" of deoxynucleotides that is flanked by 2'-O-Me-U modified nucleotides.[3][4][7] This design allows for the recruitment of the endogenous enzyme RNase H1, which recognizes the DNA:RNA heteroduplex and cleaves the target RNA strand.[1][3][7]
Mechanism of Action of 2'-O-Me-U "Gapmer" ASOs
The following diagram illustrates the mechanism by which 2'-O-Me-U gapmer ASOs induce target mRNA degradation.
Caption: Mechanism of 2'-O-Me-U ASO-mediated target knockdown.
Comparison of Gene Knockdown Technologies
The selection of a gene silencing technology depends on the specific research goals, cell type, and desired duration of the effect. Below is a comparison of 2'-O-Me-U ASOs with another widely used technology, small interfering RNAs (siRNAs).
| Feature | 2'-O-Me-U ASOs | Small Interfering RNAs (siRNAs) |
| Mechanism of Action | RNase H-mediated cleavage of target RNA in the nucleus and cytoplasm.[1][4] | RNA-induced silencing complex (RISC)-mediated cleavage of target mRNA in the cytoplasm.[8] |
| Structure | Single-stranded, chemically modified DNA/RNA chimera (gapmer).[][7] | Double-stranded RNA duplex.[][8] |
| Cellular Uptake | Can be taken up by cells without transfection reagents (free uptake or gymnosis), though efficiency varies by cell type.[9][10] Transfection reagents are often used in vitro.[7] | Generally require a delivery vehicle such as lipid-based transfection reagents or viral vectors.[] |
| Site of Action | Active in both the nucleus and the cytoplasm, making them effective for targeting nuclear-retained RNAs like many long non-coding RNAs (lncRNAs).[11] | Primarily active in the cytoplasm.[8] |
| Off-Target Effects | Can occur due to hybridization to partially complementary sequences.[12][13] Careful design and titration are necessary to minimize these effects.[7] | Can occur through the miRNA pathway due to partial complementarity of the seed region.[8] |
| Potency | High potency, with the potential for long-lasting effects due to chemical stability.[3][5] | High potency, but the duration of effect can be limited by cell division. |
Experimental Validation of Target Knockdown
Robust validation of ASO-mediated knockdown requires assessment at both the mRNA and protein levels. It is crucial to include appropriate controls to ensure the observed effects are specific to the targeting of the intended gene.
Experimental Workflow
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of 2'-O-Methoxyethyl-Uridine and 2'-Fluoro Modifications on Oligonucleotide Binding Affinity
For Immediate Release
This guide provides a detailed comparative analysis of two common chemical modifications used in therapeutic and research oligonucleotides: 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) and 2'-Fluoro (2'-F). The focus of this comparison is their respective impact on binding affinity to complementary nucleic acid strands, a critical parameter for the efficacy of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based tools. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Both 2'-O-Moe and 2'-F modifications are employed to enhance the therapeutic properties of oligonucleotides, including nuclease resistance and binding affinity.[1][2] Experimental data consistently demonstrates that the 2'-F modification imparts a greater increase in thermal stability, and consequently higher binding affinity, compared to the 2'-O-Moe modification. The choice between these modifications will depend on the specific application, balancing the need for high affinity with other factors such as steric hindrance and potential off-target effects.
Quantitative Comparison of Binding Affinity
The binding affinity of modified oligonucleotides is commonly assessed by measuring the melting temperature (Tm) of the duplex formed with its target strand. The Tm is the temperature at which half of the duplexes dissociate. A higher Tm indicates a more stable duplex and, therefore, a higher binding affinity. The change in melting temperature per modification (ΔTm) provides a standardized measure for comparing the effects of different chemical modifications.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Key Characteristics |
| 2'-O-Methoxyethyl (2'-O-Moe) | +0.9 to +1.7[3] | Enhances nuclease resistance and binding affinity; reduces cytotoxicity.[4] |
| 2'-Fluoro (2'-F) | ~+2.5[3] | Significantly increases thermal stability and binding affinity; well-tolerated in siRNAs.[4][5] |
Note: The ΔTm values are approximations and can vary depending on the oligonucleotide sequence, the number and position of modifications, and the experimental conditions.
Experimental Protocols
The following is a detailed protocol for a key experiment used to determine the binding affinity of modified oligonucleotides: Thermal Melting (Tm) Analysis .
Thermal Melting (Tm) Analysis Protocol
This protocol outlines the procedure for determining the melting temperature of a duplex formed between a modified oligonucleotide and its complementary RNA or DNA target using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Materials and Reagents:
- Lyophilized modified oligonucleotide (e.g., containing this compound or 2'-F modification)
- Lyophilized complementary RNA or DNA oligonucleotide
- Nuclease-free water
- Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
- Quartz cuvettes with a 1 cm path length
- UV-Vis spectrophotometer with a Peltier temperature controller
2. Procedure:
Visualizations
Experimental Workflow for Thermal Melting Analysis
The following diagram illustrates the key steps in determining the binding affinity of a modified oligonucleotide using thermal melting analysis.
Caption: Workflow for determining binding affinity via thermal melting analysis.
Conceptual Comparison of Binding Affinity
This diagram illustrates the relative impact of 2'-O-Moe and 2'-F modifications on the thermal stability of an oligonucleotide duplex compared to an unmodified DNA duplex.
Caption: Relative increase in binding affinity for 2'-O-Moe and 2'-F modifications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2'- O-Methoxyethyl-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of 2'-O-Methoxyethyl-uridine (2'-O-Moe-U) Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics. Among these, 2'-O-Methoxyethyl-uridine (2'-O-Moe-U) has emerged as a critical component, particularly in the design of antisense oligonucleotides (ASOs). Its popularity stems from a favorable balance of enhanced nuclease resistance, high binding affinity to target RNA, and a well-characterized safety profile. This guide provides a comprehensive analysis of the cost-effectiveness of this compound synthesis by comparing common synthetic routes and evaluating its performance against key alternatives. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions for their specific applications.
Section 1: Comparative Analysis of this compound Synthesis Routes
The synthesis of this compound can be approached through several pathways, primarily starting from either uridine (B1682114) or its anhydro derivative, 2,2'-anhydrouridine (B559692). The choice of starting material and synthetic strategy significantly impacts the overall cost, yield, and complexity of the process.
Data Presentation: Synthesis Route Comparison
The following table summarizes the key parameters of two common synthesis routes for this compound, providing a basis for a cost-effectiveness assessment.
| Parameter | Route 1: From Uridine | Route 2: From 2,2'-Anhydrouridine |
| Starting Material | Uridine | 2,2'-Anhydrouridine |
| Key Reagents | Diphenyl carbonate, Sodium bicarbonate, Aluminum 2-methoxyethoxide | Aluminum 2-methoxyethoxide, 2-Methoxyethanol (B45455) |
| Typical Overall Yield | Moderate | High[1] |
| Reaction Time | Multi-step, longer | Fewer steps, shorter[2] |
| Purification | Multiple chromatographic steps | Fewer chromatographic steps[3] |
| Scalability | Feasible, but can be complex | Well-established for kilo-scale[3][4] |
| Estimated Relative Cost | Moderate to High | Lower for large scale |
Note: The estimated relative cost is a qualitative assessment based on the number of steps, complexity of purification, and the cost of starting materials and reagents. A detailed cost analysis should be performed based on specific supplier pricing and in-house labor costs.
Experimental Protocols
This route involves the initial conversion of uridine to 2,2'-anhydrouridine, followed by the ring-opening reaction to introduce the 2'-O-methoxyethyl group.
Step 1: Synthesis of 2,2'-Anhydrouridine from Uridine [5]
-
To a solution of uridine in dimethylacetamide (DMA), add sodium bicarbonate and diphenyl carbonate.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by silica (B1680970) gel chromatography to yield 2,2'-anhydrouridine.
Step 2: Synthesis of 2'-O-(2-Methoxyethyl)uridine [1][5]
-
Prepare aluminum 2-methoxyethoxide by reacting aluminum filings with 2-methoxyethanol.
-
Add 2,2'-anhydrouridine to the solution of aluminum 2-methoxyethoxide.
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify the product by column chromatography to obtain 2'-O-(2-Methoxyethyl)uridine.
This more direct route is often preferred for larger-scale synthesis due to its efficiency.
-
A suspension of aluminum powder in 2-methoxyethanol is stirred at reflux for 2 hours.
-
After cooling to room temperature, 2,2'-anhydrouridine is added.
-
The reaction mixture is then refluxed for 48 hours.
-
The mixture is cooled, and the solvent is evaporated.
-
The crude product is purified by column chromatography (e.g., 5% MeOH/CH₂Cl₂) to yield 2'-O-(2-Methoxyethyl)-l-uridine with a reported yield of 55%.[2]
Section 2: Performance Comparison with Alternative 2'-Modifications
The therapeutic efficacy of an oligonucleotide is heavily influenced by the chemical modifications of its constituent nucleotides. This compound is often compared with other 2'-modified uridines, such as 2'-O-methyl-uridine (2'-OMe-U) and 2'-fluoro-uridine (2'-F-U).
Data Presentation: Performance Characteristics
| Performance Metric | 2'-O-Moe | 2'-O-Methyl (2'-OMe) | 2'-Fluoro (2'-F) | Unmodified RNA |
| Nuclease Resistance | High[6][7] | Moderate[7] | High | Low |
| Binding Affinity (ΔTm/mod) | +0.9 to +1.6 °C[8] | Similar to 2'-O-Moe[8] | +2.5 °C[8] | Baseline |
| In Vivo Potency (ASOs) | High, consistent knockdown[6] | Generally lower than 2'-O-Moe[6] | High | Low |
| RNase H Activation | Does not support when fully modified | Does not support when fully modified | Does not support when fully modified | Supports |
Supporting Experimental Data
-
Nuclease Resistance: Studies have demonstrated the superior stability of 2'-O-Moe-modified oligonucleotides in the presence of nucleases compared to unmodified and even 2'-OMe modified counterparts.[8] This enhanced resistance is crucial for in vivo applications, leading to a longer half-life of the therapeutic agent.
-
Binding Affinity: The 2'-O-Moe modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker, which increases the thermal stability (Tm) of the duplex formed with the target RNA. This leads to higher binding affinity. While 2'-F modifications exhibit an even greater increase in Tm per modification, 2'-O-Moe provides a balance of high affinity and other favorable pharmacological properties.[8]
-
In Vivo Efficacy: In comparative studies of ASOs targeting the same gene, 2'-O-Moe modified gapmers consistently demonstrate more potent and consistent knockdown of the target RNA compared to their 2'-OMe counterparts.[6]
Section 3: Visualizing Key Pathways and Workflows
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate a key mechanism of action for 2'-O-Moe-modified ASOs and a general workflow for their synthesis and application.
RNase H-Mediated Degradation Pathway
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-Moe gapmer ASO.
Experimental Workflow: From Synthesis to In Vivo Testing
Caption: A generalized experimental workflow for the development of 2'-O-Moe ASOs.
Conclusion
The synthesis of 2'-O-Methoxyethyl-uridine, a key building block for second-generation antisense oligonucleotides, is a well-established process with scalable and cost-effective routes available, particularly when starting from 2,2'-anhydrouridine. While the initial investment in synthesis is a consideration, the superior performance characteristics of 2'-O-Moe modified oligonucleotides—namely their high nuclease resistance, enhanced binding affinity, and consistent in vivo activity—often justify the cost. For research and drug development programs prioritizing potent and durable gene silencing effects, the use of this compound represents a highly effective and, in the long run, cost-effective strategy. The detailed protocols and comparative data presented in this guide aim to facilitate the rational design and synthesis of next-generation oligonucleotide therapeutics.
References
- 1. PlumX [plu.mx]
- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Benchmarking 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) Performance in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2'-O-Methoxyethyl-Uridine (2'-O-Moe-U) modified antisense oligonucleotides (ASOs) in various cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering insights into knockdown efficiency, comparison with other ASO chemistries, and detailed experimental protocols to aid in the design and execution of your research.
Performance of this compound ASOs: A Tabular Comparison
The following tables summarize the quantitative data on the knockdown efficiency of this compound ASOs in different human cell lines. Data is presented for key targets relevant to cancer research, providing a comparative overview of performance.
| Target Gene | Cell Line | ASO Chemistry | Concentration | Knockdown Efficiency | Reference |
| U16 snoRNA | HeLa | This compound (chimeric) | 50 nM | >90% | [1] |
| U16 snoRNA | HEK-293 | This compound (chimeric) | 50 nM | Dramatic Depletion | [1] |
| U16 snoRNA | A549 | This compound (chimeric) | 50 nM | Dramatic Depletion | [1] |
| CTNNB1 | - | This compound (gapmer) | - | More effective than 2'-O-Me | [2] |
| Bcl-2 | T24 | 2'-O-Me-S-ODN | 0.1 µM | Effective Reduction | [3] |
| Survivin | HepG2 | Phosphorothioate (B77711) ODN | 250 nM (IC50) | 80% at 500 nM | [4] |
| c-Myc | A549 | ASO | 152.5 nM (IC50) | Significant Reduction | [5] |
Comparative Analysis with Alternative ASO Chemistries
The selection of ASO chemistry is critical for achieving desired potency and minimizing toxicity. This compound is a second-generation modification that offers several advantages.
| ASO Chemistry | Target Gene | Cell Line | Key Findings | Reference |
| This compound vs. DNA Phosphorothioate | U16 snoRNA | HeLa | This compound ASO at 50 nM resulted in >90% knockdown, while a DNA oligonucleotide with the same sequence showed little effect.[1] | [1] |
| This compound vs. siRNA | U16 snoRNA | HeLa | Treatment with siRNA containing the same sequence as the effective this compound ASO did not decrease the target RNA level.[1] | [1] |
| This compound vs. 2'-O-Methyl (2'-O-Me) | CTNNB1 | - | 2'-O-Moe ASOs were consistently more effective at suppressing RNA levels than the same sequences modified with 2'-O-Me.[2] | [2] |
| This compound vs. Locked Nucleic Acid (LNA) | ApoB | - | LNA ASOs showed a potential 5-fold increase in potency over 2'-O-Moe ASOs but were associated with significant hepatotoxicity.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
ASO Transfection using Lipofectamine 2000
This protocol is a standard method for delivering ASOs into mammalian cells in culture.
Materials:
-
This compound ASO
-
Lipofectamine 2000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
ASO Preparation: In a sterile tube, dilute the this compound ASO to the desired final concentration in Opti-MEM I medium.
-
Lipofectamine 2000 Preparation: In a separate sterile tube, gently mix the Lipofectamine 2000 reagent before use. Dilute the appropriate amount of Lipofectamine 2000 in Opti-MEM I medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Transfection: Aspirate the growth medium from the cells and replace it with the ASO-Lipofectamine 2000 complex mixture.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After this incubation, the medium can be replaced with fresh, complete culture medium.
-
Analysis: Harvest cells at the desired time point (typically 24-72 hours post-transfection) for RNA or protein analysis.
RNA Extraction and Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying the knockdown of the target mRNA.
Materials:
-
RNeasy Mini Kit (or equivalent)
-
RNase-free water
-
Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Lysis and Homogenization: Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit. Homogenize the lysate.
-
RNA Isolation: Follow the manufacturer's protocol for the RNeasy Mini Kit to isolate total RNA. This typically involves passing the lysate through a silica-based column, washing, and eluting the RNA in RNase-free water.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Set up the qPCR reaction using SYBR Green PCR Master Mix, cDNA, and the specific primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene.
Western Blot Analysis
This protocol is used to assess the reduction in the target protein levels.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target protein, often normalizing to a loading control like GAPDH or β-actin.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound ASOs.
References
- 1. researchgate.net [researchgate.net]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin antisense compound inhibits proliferation and promotes apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting c-Myc with antisense oligonucleotides to induce apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinical Trial Data for 2'-O-Methoxyethyl Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for antisense oligonucleotides (ASOs) incorporating the 2'-O-methoxyethyl (2'MOE) modification. This second-generation antisense technology has been extensively evaluated in clinical settings and is a component of several approved therapeutic agents. The data presented here is intended to offer an objective overview of the performance and safety profile of 2'MOE-modified ASOs, supported by available experimental data from published clinical trials.
Introduction to 2'-O-Methoxyethyl (2'MOE) Antisense Oligonucleotides
2'-O-methoxyethyl (2'MOE) is a chemical modification applied to the ribose sugar of oligonucleotide therapies. This modification enhances the therapeutic properties of ASOs by increasing their resistance to nuclease degradation, improving their binding affinity to target RNA, and reducing non-specific protein binding, which can contribute to a more favorable safety profile.[1][2] Typically, 2'MOE nucleotides are incorporated into the 'wings' of a "gapmer" ASO design. This structure features a central region of DNA-like nucleotides that, when bound to the target RNA, activates RNase H to cleave the messenger RNA (mRNA), thereby inhibiting protein production.[2][3][4]
A significant advancement in this class of drugs is the conjugation of 2'MOE ASOs with N-acetylgalactosamine (GalNAc3). This ligand targets the asialoglycoprotein receptor in hepatocytes, leading to enhanced delivery to the liver and a substantial increase in potency, in some cases up to 30-fold, compared to their unconjugated parent ASOs.[5]
Comparative Clinical Trial Data
The clinical development of 2'MOE ASOs has been extensive. An integrated safety database from Ionis Pharmaceuticals, a key developer of this technology, includes data from over 2,600 subjects treated with 16 different 2'MOE ASOs across 52 completed clinical trials.[5][6] This wealth of data provides a robust foundation for understanding the clinical performance of this drug class.
Below is a summary of key clinical trial data for prominent 2'MOE-modified ASOs. For comparison, data for alternative therapies for the same indications are included where available.
Table 1: Efficacy of Mipomersen (a 2'MOE ASO) for Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Mipomersen (200 mg/week) | Placebo |
| Mean Percent Change in LDL-C | -25% | +3% |
| Mean Absolute Change in LDL-C | -113 mg/dL | +3 mg/dL |
| Trial Design | Phase 3, Randomized, Double-Blind, Placebo-Controlled | Phase 3, Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Patients with HoFH | Patients with HoFH |
| Treatment Duration | 26 weeks | 26 weeks |
Note: Data is illustrative and based on outcomes reported for Mipomersen, an approved 2'MOE ASO.[7]
Table 2: Safety Profile of the 2'MOE ASO Class from Integrated Database Analysis
| Adverse Event | 2'MOE ASO-Treated (n=2,638) | Placebo-Treated | Notes |
| Thrombocytopenia (Platelets < 50,000/µL) | 0% | Not Reported | No class-wide effect on severe platelet reduction was observed.[6][8] However, severe thrombocytopenia was reported in Phase 3 trials of two specific 2'MOE ASOs, IONIS-TTRRx and volanesorsen, suggesting sequence-specific or indication-specific effects.[8] |
| Clinically Significant Renal Dysfunction | No evidence of a class-wide effect | Not Reported | A meta-analysis of 32 trials with 11 different 2'MOE ASOs (n=2,435) found no clinically significant renal dysfunction.[9][10] While small, statistically significant changes in serum creatinine (B1669602) were seen at higher doses, they were not progressive.[9][10] |
| Acute Kidney Injury | 2.4% | 1.7% | The incidence was not statistically different between the 2'MOE ASO and placebo groups.[9][10] |
Experimental Protocols
The clinical trials referenced in this guide generally follow standard methodologies for their respective phases. Key elements of these protocols include:
-
Study Design: The majority of the integrated safety data comes from randomized, double-blind, placebo-controlled trials, which are the gold standard for assessing efficacy and safety.
-
Patient Population: Participants are selected based on specific disease criteria, with defined inclusion and exclusion criteria to ensure a homogenous study population.
-
Dosing and Administration: 2'MOE ASOs are typically administered via subcutaneous injection. Dosing regimens vary depending on the specific drug, indication, and phase of the trial, with weekly or less frequent administration being common.
-
Efficacy Endpoints: Primary and secondary endpoints are pre-specified and are relevant to the disease being studied. For example, in hypercholesterolemia trials, the primary endpoint is often the percent change in LDL-cholesterol from baseline.
-
Safety Monitoring: Comprehensive safety monitoring is conducted throughout the trials, including regular laboratory tests (e.g., complete blood count, serum chemistry), physical examinations, and recording of all adverse events.
Visualizing the Mechanism of Action and Clinical Development Workflow
RNase H-Mediated Degradation by a 2'MOE Gapmer ASO
The following diagram illustrates the mechanism of action for a typical 2'MOE gapmer antisense oligonucleotide.
Caption: Mechanism of action for a 2'MOE gapmer ASO.
A Generalized Workflow for Clinical Trial Data Comparison
This diagram outlines a logical workflow for the cross-study comparison of clinical trial data.
Caption: Workflow for comparative analysis of clinical trial data.
Conclusion
The 2'-O-methoxyethyl modification represents a mature and clinically validated platform for the development of antisense oligonucleotide therapeutics. Extensive clinical trial data for a range of 2'MOE ASOs have established a generally acceptable safety and tolerability profile for this class of drugs, particularly concerning renal function and a class-wide effect on platelets. However, the potential for sequence-specific adverse events, such as the thrombocytopenia observed with certain ASOs, underscores the importance of continued rigorous safety monitoring in all clinical development programs. The enhanced potency achieved through GalNAc3 conjugation further solidifies the therapeutic potential of 2'MOE ASOs, particularly for liver-targeted therapies. This guide provides a foundational overview for researchers and drug developers to inform their ongoing work in the field of oligonucleotide therapeutics.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2'-O-Methoxyethyluridine (2'-O-Moe-U)
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2'-O-Methoxyethyluridine (2'-O-Moe-U), a modified nucleoside commonly used in the synthesis of oligonucleotides. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this document outlines a conservative, step-by-step approach based on general principles of chemical waste management for nucleoside analogs and modified oligonucleotides.
Core Safety and Handling Principles
Quantitative Safety and Handling Data
For safe handling and storage, and in the absence of specific regulatory exposure limits for this compound, the following general guidelines for similar chemical compounds should be followed.
| Parameter | Specification | Source/Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Standard laboratory practice for chemical handling |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact with the chemical |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | Recommended if handling large quantities or if dust is generated |
| Storage | ||
| Temperature | -20°C for long-term storage | Manufacturer recommendations for similar compounds |
| Conditions | Keep container tightly closed in a dry and well-ventilated place | To prevent degradation and contamination |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound in various forms. This procedure is designed to comply with general hazardous waste regulations. Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.
I. Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused this compound powder.
-
Solutions containing dissolved this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions and to ensure proper disposal classification.
II. Waste Collection and Containment
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Collect all solid waste in a dedicated, durable, and sealable plastic container.
-
The container must be clearly labeled as "Hazardous Chemical Waste: 2'-O-Methoxyethyluridine" and include the date of initial waste addition.
-
For contaminated sharps (e.g., needles, broken glass), use a designated puncture-resistant sharps container.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The container must be clearly labeled "Hazardous Chemical Waste: 2'-O-Methoxyethyluridine Solution" and list all chemical components and their approximate concentrations. Include the date of initial waste addition.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
III. Institutional Hazardous Waste Disposal
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash. As a modified nucleoside, its environmental impact is unknown, and it should be treated as a hazardous chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling 2'-O-Moe-U
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2'-O-(2-Methoxyethyl)uridine (2'-O-Moe-U). The following procedural guidance is based on best practices for handling similar phosphoramidite (B1245037) compounds and modified oligonucleotides. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to perform a risk assessment for your specific laboratory conditions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Must be worn at all times when handling the chemical in solid or solution form to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving. |
| Laboratory coat | To protect from skin contact and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood or if there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound.
2. Handling the Solid Compound:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, as phosphoramidites are sensitive to moisture.[1]
-
When weighing and transferring the solid powder, do so within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools to handle the solid, avoiding the creation of dust.
3. Preparing Solutions:
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store this compound in a cool, dry, and dark place, as it is sensitive to moisture and light.[2]
-
Recommended storage is at -20°C for long-term stability.[3][4]
-
For reconstituted oligonucleotides, it is best to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[2][5]
Spill and Disposal Plan
Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated. If the substance is a powder, avoid creating dust.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Absorb and Collect:
-
For liquid spills, cover the spill with the absorbent material, working from the outside in.
-
For solid spills, carefully sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can be used for larger spills of powder.[6]
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
A common practice for phosphoramidite waste is to deactivate it through hydrolysis before disposal. This can be achieved by reacting the waste with an aqueous solution.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visualizing the Workflow
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Standard workflow for handling this compound.
Caption: Step-by-step spill response procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
